molecular formula C7H7ClO5S2 B063327 Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate CAS No. 175203-45-9

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

Cat. No.: B063327
CAS No.: 175203-45-9
M. Wt: 270.7 g/mol
InChI Key: IJGCJDNTXHGTFB-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a high-value, multifunctional synthetic intermediate designed for advanced chemical research and development. This compound features a reactive chlorosulfonyl group and a methyl ester moiety on a substituted thiophene scaffold, making it an exceptionally versatile building block for the synthesis of complex molecules. Its primary research applications include serving as a key precursor in medicinal chemistry for the construction of sulfonamide-based libraries, which are crucial for screening against various biological targets such as enzymes and receptors. The chlorosulfonyl group acts as a potent electrophile, readily undergoing nucleophilic substitution with amines to generate novel sulfonamide derivatives. These derivatives are of significant interest in the development of new therapeutic agents, including kinase inhibitors, antivirals, and anti-cancer compounds. Furthermore, its structured thiophene core is valuable in materials science for the creation of organic semiconductors, conductive polymers, and novel heterocyclic architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-4-methoxythiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S2/c1-12-5-4(6(9)13-2)3-14-7(5)15(8,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGCJDNTXHGTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381299
Record name Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-45-9
Record name Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 175203-45-9

This technical guide provides a comprehensive overview of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Chemical Identity and Properties

This compound is a substituted thiophene derivative containing a reactive chlorosulfonyl group, a methoxy group, and a methyl ester functionality.[1][2][3] These features make it a versatile building block in the synthesis of more complex molecules.[4]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 175203-45-9[1][2][3][5][6]
Molecular Formula C₇H₇ClO₅S₂[1][3]
Molecular Weight 270.7 g/mol [1][3]
IUPAC Name This compound[1][2]
SMILES COC(=O)C1=CSC(=C1OC)S(Cl)(=O)=O[1][3]
InChIKey IJGCJDNTXHGTFB-UHFFFAOYSA-N[1][3]

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on general synthetic methodologies for similar thiophene derivatives, its preparation likely involves a multi-step process. A plausible synthetic route would begin with a suitably substituted thiophene precursor, followed by chlorosulfonation to introduce the -SO₂Cl group, and subsequent esterification to yield the final product. The precise reagents and reaction conditions would require specific laboratory development and optimization.

Reactivity and Chemical Transformations

The primary site of reactivity in this compound is the highly electrophilic chlorosulfonyl group. This functional group readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. This reactivity is fundamental to its utility as a synthetic intermediate.[4]

For instance, the chlorosulfonyl moiety can react with amines to form sulfonamides, with alcohols to produce sulfonate esters, and with water to hydrolyze to the corresponding sulfonic acid. This versatility allows for the introduction of a sulfonyl linkage, a common structural motif in many biologically active compounds.

Below is a diagram illustrating the general reactivity of the chlorosulfonyl group.

G cluster_reactants Reactants cluster_products Products thiophene This compound product Substituted Product (e.g., Sulfonamide, Sulfonate Ester) thiophene->product Nucleophilic Substitution nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH) nucleophile->product hcl HCl

Figure 1: General reaction scheme for this compound.

Applications in Research and Development

As a functionalized heterocyclic compound, this compound serves as a valuable intermediate in the synthesis of a range of target molecules, particularly in the pharmaceutical and agrochemical industries.[4] The ability to readily form sulfonamide and sulfonate ester linkages is crucial in the development of new therapeutic agents and specialized chemicals.

While specific examples of blockbuster drugs derived directly from this starting material are not prominent in the literature, its structural motifs are present in various classes of bioactive molecules. Further research may uncover its utility in the synthesis of novel compounds with potential applications in medicinal chemistry and material science.

Experimental Protocols

Signaling Pathways and Biological Activity

There is no specific information available in the public literature regarding the direct biological activity of this compound or its involvement in any signaling pathways. Its primary role is that of a synthetic building block, and any biological effects would be characteristic of the final products synthesized from it.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its key feature is the reactive chlorosulfonyl group, which allows for the straightforward formation of sulfonamides and related structures. While detailed experimental and biological data are limited in the public domain, its structural characteristics make it a compound of interest for the synthesis of novel molecules in drug discovery and material science. Further research and publication of its synthetic applications would be beneficial to the scientific community.

References

Technical Guide: Physicochemical Properties of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a substituted thiophene derivative with potential applications in medicinal chemistry and organic synthesis. Its structural features, including a reactive chlorosulfonyl group, a methoxy substituent, and a methyl ester, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of its physicochemical properties, based on available data for the compound and its close structural analogs.

Chemical Identity

PropertyValueSource
IUPAC Name This compound-
CAS Number 175203-45-9[1][2]
Molecular Formula C₇H₇ClO₅S₂[1][2]
Molecular Weight 270.71 g/mol [1]
Canonical SMILES COC(=O)C1=C(OC)SC(=C1)S(=O)(=O)Cl-
InChI Key IJGCJDNTXHGTFB-UHFFFAOYSA-N-

Physicochemical Properties

Quantitative data for the specific target compound is limited. The following table includes data for the target compound where available, supplemented with data from the closely related analog, Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, for comparative purposes.

PropertyThis compoundMethyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (Analog)Source
Melting Point Data not available40-41 °C (for analogous compounds)[3]
Boiling Point Data not availableData not available-
Solubility Data not availableMiscible in polar aprotic solvents (e.g., DMF, DMSO); hydrolyzes in protic solvents like water or methanol.[3]

Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the methoxy group protons, the methyl ester protons, and the thiophene ring proton.
¹³C NMR Signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, the methoxy carbon, and the methyl ester carbon.
IR Spectroscopy Characteristic absorption bands for the C=O of the ester, the S=O stretches of the sulfonyl chloride, and C-O and C-S bonds.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a general synthetic strategy for analogous thiophene sulfonyl chlorides involves a two-step process.

Proposed Synthesis of Thiophene Sulfonyl Chlorides (General Protocol)

This protocol is based on the synthesis of similar compounds and should be adapted and optimized for the specific target molecule.

Step 1: Chlorosulfonation of a Thiophene Precursor A suitable 4-methoxythiophene-3-carboxylate derivative is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce the chlorosulfonyl group at the 5-position of the thiophene ring. The reaction is typically carried out at a controlled low temperature.

Step 2: Esterification (if starting from a carboxylic acid) If the starting material is a carboxylic acid, the final step involves esterification with methanol, usually in the presence of an acid catalyst like sulfuric acid, to yield the methyl ester.

Diagram of Proposed Synthesis Workflow

G Proposed Synthesis Workflow A 4-Methoxythiophene-3-carboxylic acid methyl ester C Chlorosulfonation A->C B Chlorosulfonic Acid B->C D This compound C->D

Caption: Proposed two-step synthesis of the target compound.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or the signaling pathways directly involving this compound. However, the presence of the thiophene ring and the reactive chlorosulfonyl group suggests potential for various biological interactions. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, and the chlorosulfonyl moiety can react with nucleophilic residues in biological macromolecules, potentially leading to enzyme inhibition or modulation of protein function.

Generic Signaling Pathway Illustration

The following diagram illustrates a generic kinase signaling pathway, which is a common target for therapeutic intervention. Thiophene-based compounds have been explored as kinase inhibitors.

Diagram of a Generic Kinase Signaling Pathway

G Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response Nucleus->Response Inhibitor Potential Inhibitor (e.g., Thiophene Derivative) Inhibitor->Kinase1

Caption: Illustration of a generic kinase signaling pathway.

Safety and Handling

Specific safety data for this compound is not available. Based on the reactivity of the chlorosulfonyl group, the compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound is expected to be sensitive to moisture and may release hydrogen chloride gas upon hydrolysis.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has summarized the currently available physicochemical information. Further experimental studies are required to fully characterize this molecule, including the determination of its precise physical constants, detailed spectroscopic analysis, and evaluation of its biological activity. The provided experimental outlines and workflow diagrams serve as a starting point for researchers interested in working with this and related compounds.

References

An In-depth Technical Guide to ¹H and ¹³C NMR Characterization of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For professionals in pharmaceutical and materials science, where thiophene derivatives are prevalent building blocks, a deep understanding of their NMR spectral features is critical. This guide provides a comprehensive overview of the ¹H and ¹³C NMR characteristics of thiophene derivatives, detailed experimental protocols, and visual aids to clarify key concepts.

Fundamental NMR Characteristics of the Thiophene Ring

The thiophene ring is a five-membered aromatic heterocycle. The electronic environment of the protons and carbons is influenced by the sulfur atom and the position of substituents, leading to distinct patterns in NMR spectra. The positions on the ring are numbered starting from the sulfur atom, with C2 and C5 being the α-positions and C3 and C4 being the β-positions.

1.1. ¹H NMR Spectra

In an unsubstituted thiophene molecule, the protons at the α-positions (H2/H5) are chemically equivalent, as are the protons at the β-positions (H3/H4). This results in a symmetrical spectrum.

  • Chemical Shifts (δ): The α-protons typically resonate downfield compared to the β-protons due to the electron-withdrawing effect of the sulfur atom.

    • α-protons (H2/H5): ~7.1-7.4 ppm

    • β-protons (H3/H4): ~6.9-7.2 ppm

  • Coupling Constants (J): Spin-spin coupling provides valuable information about the connectivity of protons.

    • ³J(H2,H3) ≈ 4.9 Hz

    • ³J(H3,H4) ≈ 3.5 Hz

    • ⁴J(H2,H4) ≈ 1.0 Hz

    • ⁴J(H2,H5) ≈ 2.8 Hz

The presence of substituents dramatically alters the spectrum. The symmetry is often broken, and the chemical shifts of the remaining ring protons are influenced by the electronic nature (electron-donating or electron-withdrawing) of the substituent.

1.2. ¹³C NMR Spectra

Proton-decoupled ¹³C NMR spectra show distinct signals for the α- and β-carbons.

  • Chemical Shifts (δ): Similar to the protons, the α-carbons are more deshielded and appear at a higher chemical shift.

    • α-carbons (C2/C5): ~125-128 ppm

    • β-carbons (C3/C4): ~123-126 ppm

Substituent Effects on NMR Spectra

Substituents on the thiophene ring cause predictable shifts in the NMR signals, aiding in structure determination. The nature of the substituent at the C2 or C3 position significantly influences the electron density distribution in the ring.[1]

2.1. ¹H NMR Data for Substituted Thiophenes

The following table summarizes the approximate ¹H NMR chemical shifts for various 3-substituted thiophenes, illustrating the impact of different functional groups.

| Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ | | :--- | :--- | :--- | :--- | :--- | | Compound | H2 | H4 | H5 | Substituent Protons | | 3-Methylthiophene | ~7.17 | ~6.87 | ~6.86 | ~2.25 (CH₃) | | 3-Bromothiophene | ~7.28 | ~7.06 | ~7.28 | - | | 3-Methoxythiophene | ~7.14 | ~6.73 | ~6.21 | ~3.77 (OCH₃) |

Data sourced from BenchChem (2025)[1]

2.2. ¹³C NMR Data for Substituted Thiophenes

Substituent effects are also clearly observed in the ¹³C NMR spectra. Electron-donating groups will generally shield the ring carbons (lower ppm), while electron-withdrawing groups will deshield them (higher ppm).

| Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound | C2 | C3 | C4 | C5 | Substituent Carbon | | 3-Methylthiophene | 125.3 | 138.4 | 129.9 | 121.0 | 15.6 (CH₃) | | 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 | - | | 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 | 59.9 (OCH₃) |

Data sourced from BenchChem (2025)[1]

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the ¹H and ¹³C NMR analysis of thiophene derivatives.

3.1. Sample Preparation

  • Amount of Material: For small molecules (<1000 g/mol ), use 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[2][3]

  • Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[2][3] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's deuterium lock.[2]

  • Dissolution: Dissolve the sample in a small vial before transferring it to the NMR tube with a Pasteur pipette.[3] This ensures complete dissolution and allows for vortexing or gentle heating if necessary.[3]

  • Filtration: Filter the sample through a small plug of glass wool in a pipette to remove any solid particles, which can degrade spectral quality by distorting the magnetic field homogeneity.[4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for organic solvents and is set to 0.00 ppm for calibration.[2] For aqueous samples, DSS or TSP are suitable alternatives.[2][5]

3.2. NMR Data Acquisition

The following is a general workflow for data acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve & Filter Sample Tube Transfer to NMR Tube Prep->Tube Shim Tune & Shim Spectrometer Tube->Shim AcquireH1 Acquire ¹H Spectrum Shim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Shim->AcquireC13 FT Fourier Transform AcquireH1->FT AcquireC13->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate & Reference Phase->Calibrate Analyze Integrate & Analyze Calibrate->Analyze

Caption: General workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is typically sufficient.[1]

  • Spectral Width: ~10-12 ppm.[1]

  • Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.[1]

  • Relaxation Delay: 1-2 seconds.[1]

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.[1]

  • Spectral Width: ~240 ppm.[6]

  • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.[1][6]

  • Relaxation Delay: 2-5 seconds to ensure full relaxation of carbon nuclei.[3]

3.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.[1][6]

  • Correction: The spectrum is phase and baseline corrected.[1][6]

  • Calibration: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.[1][6]

  • Integration: For ¹H spectra, the signal integrals are determined to find the relative ratios of protons.[1]

Visualization of Key Concepts: Spin-Spin Coupling

Spin-spin coupling, or J-coupling, is the interaction between the magnetic moments of different nuclei, transmitted through the bonding electrons.[7] This interaction causes the splitting of NMR signals into multiplets (doublets, triplets, etc.). The splitting pattern is described by the "n+1 rule" for simple cases, where 'n' is the number of equivalent neighboring protons.

The diagram below illustrates the spin-spin coupling interactions in a generic 2-substituted thiophene.

Spin_Coupling H3 H3 H4 H4 H3->H4 ³J H5 H5 H3->H5 ⁴J (Long-range) H4->H5 ³J

Caption: Spin-spin coupling pathways in a substituted thiophene.

  • ³J Coupling (Vicinal): Coupling between protons on adjacent carbons (e.g., H3 and H4) is typically the strongest.

  • ⁴J Coupling (Long-Range): Coupling over four bonds (e.g., H3 and H5) is weaker but often observable in aromatic systems.

A thorough analysis of these chemical shifts and coupling patterns allows for the unambiguous assignment of all proton and carbon signals, which is fundamental to the complete structural characterization of thiophene derivatives for applications in research and development.

References

Reactivity of the Chlorosulfonyl Group on a Thiophene Ring: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives bearing a chlorosulfonyl group are highly versatile intermediates for the synthesis of a wide range of biologically active compounds. The inherent reactivity of the chlorosulfonyl group, characterized by the electrophilic nature of the sulfur atom, allows for facile reactions with a variety of nucleophiles. This technical guide provides an in-depth exploration of the core reactivity of the chlorosulfonyl group attached to a thiophene ring, with a focus on its application in the synthesis of sulfonamides, which are prominent in numerous therapeutic areas. This document summarizes quantitative data, presents detailed experimental protocols for key transformations, and visualizes reaction pathways and experimental workflows to provide a comprehensive resource for professionals in the field of drug discovery and development.

Core Reactivity of the Thiophene-Bound Chlorosulfonyl Group

The reactivity of the chlorosulfonyl group (-SO₂Cl) is fundamentally driven by the highly electrophilic character of the sulfur atom. This electrophilicity is a result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, the sulfur atom is highly susceptible to nucleophilic attack, typically proceeding through a nucleophilic substitution pathway where the chloride anion, an excellent leaving group, is displaced.[1][2]

The position of the chlorosulfonyl group on the thiophene ring (e.g., at the 2- or 3-position) can influence its reactivity due to the electronic effects of the thiophene ring itself. Thiophene is an electron-rich aromatic heterocycle, which can affect the stability of reaction intermediates.

Key Synthetic Transformations

The primary synthetic utility of thiophenesulfonyl chlorides lies in their reactions with nucleophiles to form a variety of sulfur-containing functional groups.

Synthesis of Thiophene Sulfonamides

The reaction of thiophenesulfonyl chlorides with primary or secondary amines is the most prevalent method for the synthesis of thiophene sulfonamides, a class of compounds with significant therapeutic importance.[2] This reaction generally proceeds rapidly and is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

Thiophene sulfonamides are key components in a variety of pharmaceuticals, including antibacterial agents (sulfa drugs), diuretics, and anticancer drugs.[1][3][4] The hybridization of sulfonamides with the thiophene moiety can lead to compounds with a wide array of biological activities.[3]

General Reaction Scheme:

Sulfonamide_Formation ThiopheneSO2Cl Thiophene-SO₂Cl Sulfonamide Thiophene-SO₂NR¹R² ThiopheneSO2Cl->Sulfonamide Amine R¹R²NH Amine->Sulfonamide Base Base Salt Base-H⁺ Cl⁻ Base->Salt HCl HCl HCl->Salt

Caption: General reaction for the synthesis of thiophene sulfonamides.

Reduction to Thiophenethiols

Thiophenesulfonyl chlorides can be reduced to the corresponding thiophenethiols. Common reducing agents for this transformation include zinc dust with sulfuric acid or lithium aluminum hydride.[5][6] Thiophenethiols are valuable intermediates for the synthesis of other sulfur-containing thiophene derivatives.

Quantitative Data on Thiophene Sulfonamide Synthesis

The following table summarizes reaction conditions and yields for the synthesis of various thiophene sulfonamides.

Thiophenesulfonyl ChlorideAmine/NucleophileSolventBaseTimeTemp. (°C)Yield (%)Reference
Thiophene-2-sulfonyl chlorideVarious amines--1.5-7 min-Good to Excellent[7]
5-Bromothiophene-2-sulfonyl chlorideAryl boronic acids/estersToluene/H₂O (4:1)K₃PO₄30 h95Moderate to Excellent[3]
Thiophene-2-sulfonyl chlorideHydrazine hydrate-Tertiary base---[8]
Thiophene-2-sulfonyl chloride7 different amines-----[9]

Detailed Experimental Protocols

General Procedure for the Synthesis of Thiophene-2-sulfonyl Chloride

A common method for the preparation of thiophene-2-sulfonyl chloride involves the chlorosulfonation of thiophene. An improved yield can be obtained by the addition of phosphorus pentachloride.[8] Another effective method utilizes a pre-formed N,N-dimethylformamide-sulfuryl chloride complex.[10]

Protocol using DMF-SO₂Cl₂ Complex: [10]

  • Freshly distilled sulfuryl chloride (SO₂Cl₂, 17.6 g, 0.13 mol) is added dropwise with shaking to ice-cooled N,N-dimethylformamide (DMF, 9.5 g, 0.13 mol), keeping the temperature below 25 °C.

  • The resulting hygroscopic solid complex is held at the same temperature for an additional 30 minutes.

  • Thiophene (8.4 g, 0.1 mol) is added to the complex, and the mixture is heated on a water bath at 95-98 °C for 1 hour with occasional shaking.

  • The viscous brown mixture is cooled and poured into ice-water, then extracted with chloroform (CHCl₃).

  • The chloroform solution is washed successively with water, 5% sodium bicarbonate (NaHCO₃) solution, and water, and then dried.

  • Evaporation of the solvent followed by vacuum distillation affords thiophene-2-sulfonyl chloride.

Synthesis_ThiopheneSO2Cl start Start step1 Mix DMF and SO₂Cl₂ at < 25°C start->step1 step2 Hold complex at low temp for 30 min step1->step2 step3 Add Thiophene and heat at 95-98°C for 1h step2->step3 step4 Cool and pour into ice-water step3->step4 step5 Extract with CHCl₃ step4->step5 step6 Wash organic layer (H₂O, NaHCO₃, H₂O) step5->step6 step7 Dry and evaporate solvent step6->step7 step8 Vacuum distill to obtain product step7->step8 end End step8->end

Caption: Workflow for the synthesis of thiophene-2-sulfonyl chloride.

General Procedure for the Synthesis of Thiophene Sulfonamides via Microwave-Assisted Sulfonylation

Microwave irradiation can significantly accelerate the synthesis of sulfonamides from thiophenesulfonyl chlorides and amines, often leading to excellent yields in a short amount of time.[7]

Protocol: [7]

  • In a microwave-safe vessel, combine the thiophenesulfonyl chloride (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents).

  • The reaction can be performed solvent-free or in a minimal amount of a suitable high-boiling solvent.

  • Irradiate the mixture in a microwave reactor for a period of 1.5 to 7 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the crude product can be purified by column chromatography or recrystallization.

Microwave_Sulfonamide_Synthesis start Start step1 Combine Thiophene-SO₂Cl and Amine start->step1 step2 Microwave Irradiation (1.5-7 min) step1->step2 step3 Monitor by TLC step2->step3 step4 Purify Product step3->step4 end End step4->end

Caption: Workflow for microwave-assisted sulfonamide synthesis.

General Procedure for the Reduction of Thiophenesulfonyl Chloride to Thiophenethiol

Protocol using Zinc Dust and Sulfuric Acid (adapted from a general procedure for arylsulfonyl chlorides): [5]

  • In a flask equipped with a stirrer and a condenser, place concentrated sulfuric acid and cool it to 0 °C or below.

  • Gradually add the thiophenesulfonyl chloride to the cold sulfuric acid with stirring.

  • Add zinc dust in portions, ensuring the temperature does not rise above the initial low temperature.

  • After the addition is complete, continue stirring the mixture. The reaction time may be several hours and can be reduced by vigorous stirring.

  • Work-up of the reaction mixture typically involves dilution with water and extraction with an organic solvent to isolate the thiophenethiol.

Factors Influencing Reactivity

Several factors can influence the reactivity of the chlorosulfonyl group on the thiophene ring:

  • Steric Hindrance: Bulky substituents on the thiophene ring or on the attacking nucleophile can hinder the reaction.

  • Electronic Effects: Electron-donating groups on the thiophene ring can decrease the electrophilicity of the sulfur atom, potentially slowing down the reaction. Conversely, electron-withdrawing groups can enhance reactivity.

  • Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents are often used for sulfonamide formation.

  • Base: In sulfonamide synthesis, the choice and amount of base can affect the reaction rate and yield.

Applications in Drug Development

The thiophene sulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][11] These include:

  • Antibacterial Agents: Following the legacy of sulfa drugs, novel thiophene sulfonamides continue to be explored for their antibacterial properties.[3]

  • Anticancer Agents: Certain thiophene sulfonamide derivatives have shown significant cytotoxic activity against various cancer cell lines.[4]

  • Antifungal and Nematicidal Agents: The biological activity of thiophene sulfonyl derivatives extends to fungicidal and nematicidal applications.[8]

  • Enzyme Inhibitors: The sulfonamide moiety is a well-known zinc-binding group and is often incorporated into molecules designed to inhibit metalloenzymes. Thiophene-based carbonic anhydrase inhibitors, for example, are useful in treating elevated intraocular pressure.[12]

Conclusion

The chlorosulfonyl group on a thiophene ring is a highly reactive and synthetically valuable functional group. Its facile conversion into sulfonamides and other sulfur-containing moieties makes it an indispensable tool in the synthesis of diverse molecular architectures for drug discovery and development. A thorough understanding of its reactivity, coupled with optimized experimental protocols, enables medicinal chemists to efficiently generate libraries of thiophene derivatives for the identification of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of a direct, published synthesis, this document outlines a proposed multi-step route based on established organic chemistry principles and analogous reactions found in the literature.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-stage process, commencing with the construction of the core thiophene ring, followed by esterification, and culminating in chlorosulfonation. A plausible starting material, based on common thiophene synthesis strategies, is methyl 3-oxotetrahydrothiophene-4-carboxylate.

Synthetic_Pathway A Methyl 3-oxotetrahydro- thiophene-4-carboxylate B Methyl 3-amino-4-methoxy- thiophene-2-carboxylate (Gewald Reaction Intermediate) A->B  Gewald Reaction (e.g., with cyanoacetate, a base, and sulfur) C Methyl 4-methoxythiophene- 3-carboxylate B->C  Diazotization followed by reduction and methylation D Methyl 5-(chlorosulfonyl)-4- methoxythiophene-3-carboxylate C->D  Chlorosulfonation (Chlorosulfonic acid)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are proposed based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Methyl 4-methoxythiophene-3-carboxylate (C)

This precursor can be synthesized from methyl 3-oxotetrahydrothiophene-4-carboxylate (A) via a sequence involving the Gewald reaction to form an aminothiophene intermediate (B), followed by diazotization, reduction, and methylation.

  • Materials: Methyl 3-oxotetrahydrothiophene-4-carboxylate, methyl cyanoacetate, elemental sulfur, a base (e.g., morpholine or triethylamine), methanol, sodium nitrite, hydrochloric acid, a reducing agent (e.g., hypophosphorous acid), and a methylating agent (e.g., dimethyl sulfate).

  • Protocol for Gewald Reaction (A -> B):

    • To a stirred solution of methyl 3-oxotetrahydrothiophene-4-carboxylate and methyl cyanoacetate in a suitable solvent such as ethanol or DMF, add a catalytic amount of a base like morpholine.

    • Add elemental sulfur to the mixture.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield the aminothiophene intermediate.

  • Protocol for conversion to Methyl 4-methoxythiophene-3-carboxylate (B -> C):

    • Suspend the aminothiophene intermediate in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • To the diazonium salt solution, add a reducing agent such as cold hypophosphorous acid and stir at low temperature, then allow to warm to room temperature overnight.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can then be methylated using a standard methylating agent like dimethyl sulfate in the presence of a base to yield Methyl 4-methoxythiophene-3-carboxylate.

    • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of this compound (D)

This final step involves the electrophilic substitution of Methyl 4-methoxythiophene-3-carboxylate with chlorosulfonic acid. The methoxy group is an activating group and will direct the substitution to the adjacent C5 position.

  • Materials: Methyl 4-methoxythiophene-3-carboxylate, chlorosulfonic acid, and a chlorinated solvent (e.g., dichloromethane or chloroform).

  • Protocol (C -> D):

    • In a flask equipped with a dropping funnel and a stirrer, cool an excess of chlorosulfonic acid (typically 3-5 equivalents) to 0 °C in an ice bath.

    • Dissolve Methyl 4-methoxythiophene-3-carboxylate in a minimal amount of a dry, inert solvent like dichloromethane.

    • Add the solution of the thiophene derivative dropwise to the cold chlorosulfonic acid with vigorous stirring, maintaining the temperature between 0 and 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours, monitoring the progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with cold water to remove any residual acid.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Data Presentation

The following table summarizes the expected materials and potential yields for the proposed synthetic pathway. Yields are estimated based on similar reactions reported in the literature.

StepStarting Material(s)Reagent(s)ProductExpected Yield (%)
1aMethyl 3-oxotetrahydrothiophene-4-carboxylateMethyl cyanoacetate, Sulfur, BaseMethyl 3-amino-4-methoxythiophene-2-carboxylate intermediate60-75
1bMethyl 3-amino-4-methoxythiophene-2-carboxylate intermediateNaNO₂, HCl, H₃PO₂, Dimethyl sulfateMethyl 4-methoxythiophene-3-carboxylate50-65
2Methyl 4-methoxythiophene-3-carboxylateChlorosulfonic acidThis compound70-85

Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for a typical synthetic step and the logical relationship of the synthesis.

Experimental_Workflow A Reaction Setup (Reagents & Solvent in Flask) B Reaction (Stirring at controlled temperature) A->B C Reaction Monitoring (e.g., TLC, LC-MS) B->C D Workup (Quenching, Extraction, Washing) C->D  Reaction Complete E Purification (Column Chromatography, Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F

Molecular weight and formula of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, a reactive thiophene derivative with significant potential as a versatile intermediate in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. This document details its chemical properties, provides representative experimental protocols based on structurally similar compounds, and illustrates its general mechanism of action and synthetic utility.

Core Compound Properties

This compound is a substituted thiophene characterized by a reactive chlorosulfonyl group, a methoxy group, and a methyl ester functionality. These features make it a valuable building block for the synthesis of more complex molecules.

PropertyValueReferences
Molecular Formula C₇H₇ClO₅S₂[1]
Molecular Weight 270.7 g/mol [1]
CAS Number 175203-45-9[1]
IUPAC Name This compound[1]
SMILES COC(=O)C1=CSC(=C1OC)S(Cl)(=O)=O[1]

Chemical Reactivity and Mechanism of Action

The key to the utility of this compound lies in the high electrophilicity of the sulfur atom in the chlorosulfonyl group (-SO₂Cl). This group is highly susceptible to nucleophilic attack, making the compound a potent reactant for forming sulfonamides and sulfonate esters.[2][3]

The general mechanism of action, particularly in a biological context, is predicated on this reactivity. The chlorosulfonyl moiety can readily react with nucleophilic residues (such as cysteine, lysine, or histidine) on biological macromolecules like enzymes and proteins.[2] This covalent modification can lead to the inhibition of enzyme activity or modulation of protein function. The thiophene ring itself may also contribute to interactions with biological membranes or receptor binding pockets.[2][4]

G reagent Methyl 5-(chlorosulfonyl)-4- methoxythiophene-3-carboxylate adduct Covalent Adduct (Modified Protein) reagent->adduct Covalent Bond Formation nucleophile Biological Nucleophile (e.g., Cys, Lys on a protein) nucleophile->adduct effect Biological Effect (e.g., Enzyme Inhibition) adduct->effect

Caption: General mechanism of action via covalent modification.

Experimental Protocols

General Synthesis of Thiophene Sulfonyl Chlorides

The synthesis of thiophene sulfonyl chlorides, such as the title compound, typically involves a two-step process: chlorosulfonation of a thiophene precursor followed by esterification.[2]

Step 1: Chlorosulfonation

This step introduces the reactive chlorosulfonyl group onto the thiophene ring.

  • Reactants: A suitable thiophene precursor (e.g., 4-methoxythiophene-3-carboxylic acid).

  • Reagent: Chlorosulfonic acid (ClSO₃H).

  • Procedure: The thiophene precursor is slowly added to an excess of chlorosulfonic acid, typically at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction. The reaction mixture is stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS). The mixture is then carefully quenched by pouring it onto ice, causing the product to precipitate. The solid is collected by filtration, washed with cold water, and dried.

Step 2: Esterification

The carboxylic acid group is converted to a methyl ester.

  • Reactant: The chlorosulfonated thiophene carboxylic acid from Step 1.

  • Reagent: Methanol (CH₃OH) in the presence of an acid catalyst (e.g., sulfuric acid, H₂SO₄).

  • Procedure: The crude product from the previous step is dissolved in methanol containing a catalytic amount of sulfuric acid. The mixture is heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the residue is purified, typically by recrystallization or column chromatography, to yield the final product.

Representative Reaction: Sulfonamide Formation

The chlorosulfonyl group readily reacts with primary or secondary amines to form sulfonamides. The following protocol is adapted from a patent describing the reaction of a similar thiophene sulfonyl chloride.[5]

  • Reactants: Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (as a proxy for the title compound), a primary or secondary amine (e.g., N-methylimidazole), and a base (e.g., sodium bicarbonate).

  • Solvent: Acetonitrile.

  • Procedure: The thiophene sulfonyl chloride, amine, and any other coupling partners are dissolved in acetonitrile. The mixture is heated (e.g., to 50-70 °C) and stirred for several hours. The progress of the reaction is monitored. Upon completion, the reaction is cooled, and a base such as sodium bicarbonate is added to neutralize any acid formed. The product may precipitate from the solution or can be isolated by extraction and subsequent purification by filtration and washing, or by column chromatography.[5]

Applications in Synthetic Chemistry

This compound is primarily utilized as a chemical intermediate. Its bifunctional nature (an electrophilic sulfonyl chloride and a nucleophilically susceptible ester) allows for sequential or orthogonal chemical modifications, making it a valuable scaffold in discovery chemistry.

G start Methyl 5-(chlorosulfonyl)-4- methoxythiophene-3-carboxylate sulfonamide Sulfonamide Derivative start->sulfonamide sulfonate Sulfonate Ester Derivative start->sulfonate amine Amine (R-NH₂) amine->sulfonamide alcohol Alcohol (R-OH) alcohol->sulfonate final Biologically Active Compound Library sulfonamide->final sulfonate->final

Caption: Synthetic utility as a chemical intermediate.

References

The Versatility of Substituted Thiophene Carboxylates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Substituted thiophene carboxylates represent a privileged scaffold in modern chemistry, demonstrating remarkable versatility across drug discovery and materials science. The inherent aromaticity of the thiophene ring, coupled with the electronic influence of the carboxylate group and the diverse functionalities that can be introduced at other positions, gives rise to a rich design space for novel molecules with tailored properties. This technical guide provides an in-depth exploration of the potential applications of this compound class, offering researchers, scientists, and drug development professionals a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

I. Applications in Drug Discovery

The thiophene ring is a well-established pharmacophore, and its incorporation into molecules alongside a carboxylate moiety has led to the discovery of potent agents targeting a range of diseases.[1] The electronic properties of the thiophene nucleus, including its ability to engage in various non-covalent interactions, make it an attractive component for designing enzyme inhibitors and receptor modulators.

A. Anticancer Activity

A significant area of investigation for substituted thiophene carboxylates is in oncology. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth and proliferation.

One prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2][3] Several substituted thiophene carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes ThiopheneCarboxylate Substituted Thiophene Carboxylate Derivative ThiopheneCarboxylate->VEGFR2 Inhibits

Another critical mechanism through which substituted thiophene carboxylates can induce cancer cell death is the activation of the intrinsic apoptosis pathway. This programmed cell death cascade is initiated by cellular stress and culminates in the activation of caspases, which are proteases that dismantle the cell.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress ThiopheneCarboxylate Substituted Thiophene Carboxylate Derivative Bax Bax ThiopheneCarboxylate->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome CytochromeC->Apoptosome Forms Caspase9 Caspase-9 Apaf1->Caspase9 Apaf1->Apoptosome Forms Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Quantitative Data: Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 2b Hep3B5.46Biomimetic of Combretastatin A-4[4][[“]]
Compound 2e Hep3B12.58Biomimetic of Combretastatin A-4[4][[“]]
Compound 5 HepG-20.59 (as VEGFR-2 inhibitor)VEGFR-2 and β-tubulin polymerization inhibition[2][6]
Compound 21 HepG-21.29 (as VEGFR-2 inhibitor)VEGFR-2 and β-tubulin polymerization inhibition[2][6]
Compound 14d HCT116, MCF7, PC3, A549191.1 nM (as VEGFR-2 inhibitor)VEGFR-2 inhibition, cell cycle arrest, ROS production, apoptosis[3]
MB-D2 A375Not specified, but highly cytotoxicCaspase 3/7 activation, mitochondrial depolarization[7]
MB-D4 HT-29Not specified, but promising cytotoxic effectsNot fully elucidated[7]
B. Other Therapeutic Areas

Beyond oncology, substituted thiophene carboxylates have shown promise in other therapeutic areas, including as anti-inflammatory and antimicrobial agents. The structural diversity achievable with this scaffold allows for the fine-tuning of activity against various biological targets.

II. Applications in Materials Science

The electronic properties of the thiophene ring make it a fundamental building block for organic electronic materials. The introduction of a carboxylate group can influence the solubility, processability, and electronic energy levels of these materials, making substituted thiophene carboxylates valuable precursors for organic semiconductors.

A. Conductive Polymers

Polythiophenes are a well-studied class of conductive polymers. The carboxylate group can be incorporated either directly onto the thiophene ring or as part of a side chain to modulate the polymer's properties. These polymers are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The charge transport characteristics, such as conductivity and charge carrier mobility, are critical parameters for these applications.

Quantitative Data: Material Properties

Polymer/CompoundApplicationHole Mobility (cm²/Vs)Conductivity (S/cm)Reference
P1 (with carboxylate ester side chain)OFET1.19 x 10⁻²-[8]
P2 (with carboxamide side chain)OFET1.48 x 10⁻⁵-[8]
Poly[3-(potassium-4-butanoate)thiophene] (PPBT)LIB Anode-10⁻⁵[9]
Regioregular P3HTOFET0.116-[10]

III. Experimental Protocols

Experimental_Workflow_Drug_Discovery Synthesis Synthesis of Substituted Thiophene Carboxylates Purification Purification and Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cytotoxicity->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

A. Synthesis of Substituted Thiophene Carboxylates

General Procedure for the Synthesis of Thiophene-Carboxamides:

  • Dissolve the starting 5-substituted-thiophene-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.33 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.33 equivalents) to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.

  • Add the appropriate aniline derivative (1 equivalent) to the mixture.

  • Continue stirring at room temperature for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an acidic workup (e.g., with 1M HCl) to remove excess aniline.

  • Extract the product with an organic solvent (e.g., DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. In Vitro Anticancer Assays

MTT Assay for Cell Viability:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for another 24-72 hours.

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

C. Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)

OFET_Fabrication_Workflow Substrate Substrate Cleaning (e.g., piranha etch, UV-ozone) Gate Gate Electrode Deposition (e.g., thermal evaporation) Substrate->Gate Dielectric Dielectric Layer Deposition (e.g., spin coating, ALD) Gate->Dielectric Semiconductor Organic Semiconductor Deposition (e.g., spin coating, drop casting) Dielectric->Semiconductor SourceDrain Source/Drain Electrode Deposition (e.g., thermal evaporation through shadow mask) Semiconductor->SourceDrain Characterization Electrical Characterization (Probe Station) SourceDrain->Characterization

Protocol for Bottom-Gate, Top-Contact OFET Fabrication:

  • Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide layer as the substrate, where the silicon acts as the gate electrode and the silicon dioxide as the gate dielectric. Clean the substrate sequentially with acetone, isopropanol, and deionized water in an ultrasonic bath.

  • Surface Treatment (Optional): Treat the dielectric surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve the interface with the organic semiconductor.

  • Organic Semiconductor Deposition: Dissolve the poly(thiophene carboxylate) derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene). Deposit a thin film of the polymer onto the substrate using spin coating. Anneal the film at an optimized temperature to improve crystallinity and morphology.

  • Source and Drain Electrode Deposition: Thermally evaporate gold through a shadow mask onto the organic semiconductor layer to define the source and drain electrodes. The channel length and width are determined by the dimensions of the shadow mask.

  • Electrical Characterization: Use a semiconductor parameter analyzer connected to a probe station to measure the output and transfer characteristics of the OFET. From the transfer characteristics in the saturation regime, the field-effect mobility (µ) can be calculated using the following equation:

    IDS = (W/2L) * µ * Ci * (VGS - VT)²

    where IDS is the drain-source current, W and L are the channel width and length, Ci is the capacitance per unit area of the gate dielectric, VGS is the gate-source voltage, and VT is the threshold voltage.

IV. Conclusion

Substituted thiophene carboxylates are a highly valuable class of compounds with significant potential in both drug discovery and materials science. Their synthetic tractability allows for the generation of large libraries of analogues for structure-activity and structure-property relationship studies. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers looking to explore the diverse applications of these versatile molecules. Continued investigation into this chemical space is poised to yield novel therapeutic agents and advanced materials with significant societal impact.

References

A Comprehensive Technical Guide to the Safe Handling of Aromatic Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of aromatic sulfonyl chlorides. Given their reactivity and potential hazards, a thorough understanding of their properties and the implementation of robust safety protocols are critical for ensuring a safe laboratory environment.

Introduction to Aromatic Sulfonyl Chlorides

Aromatic sulfonyl chlorides are a class of organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aryl substituent. They are widely used as intermediates in organic synthesis, particularly in the preparation of sulfonamides (a common motif in many pharmaceutical compounds), sulfonate esters, and as protecting groups. Their utility stems from the high reactivity of the sulfonyl chloride functional group, which also underlies their hazardous nature.

Hazard Identification and Reactivity

The primary hazards associated with aromatic sulfonyl chlorides are their corrosivity and high reactivity, particularly with nucleophiles such as water.

Key Hazards:

  • Corrosivity: Aromatic sulfonyl chlorides are corrosive and can cause severe burns to the skin and eyes upon contact. Inhalation of their vapors or dusts can lead to severe irritation and damage to the respiratory tract.[1]

  • Reactivity with Water: They react exothermically, and sometimes violently, with water, including moisture in the air, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction can generate toxic and corrosive fumes.

  • Incompatibility with Bases: They react violently with strong bases.

  • Toxic Fumes: Decomposition or combustion can produce toxic and hazardous gases, including hydrogen chloride, sulfur dioxide, and carbon monoxide.[1]

General Reactivity

The electrophilic sulfur atom in the sulfonyl chloride group is susceptible to nucleophilic attack. This reactivity is the basis for their synthetic utility but also for their primary hazards. The reaction with water is a key concern in their handling and storage.

cluster_hazards Generated Hazards AromaticSulfonylChloride Aromatic Sulfonyl Chloride (Ar-SO₂Cl) Products Products: Aromatic Sulfonic Acid (Ar-SO₃H) + Hydrochloric Acid (HCl) AromaticSulfonylChloride->Products Hydrolysis (Exothermic) Water Water (H₂O) (moisture, aqueous solutions) Water->Products CorrosiveAcids Corrosive Acids Products->CorrosiveAcids ToxicFumes Toxic Fumes (HCl gas) Products->ToxicFumes Start Start: Gather all necessary reagents and equipment FumeHood Work in a certified chemical fume hood Start->FumeHood PPE Don appropriate PPE: - Goggles & Face Shield - Lab Coat - Chemical-resistant Gloves FumeHood->PPE InertAtmosphere Set up reaction flask with a stir bar under an inert atmosphere (e.g., Nitrogen or Argon) PPE->InertAtmosphere AddSolventAmine Add anhydrous solvent and amine (or other nucleophile) to the reaction flask InertAtmosphere->AddSolventAmine CoolReaction Cool the reaction mixture to the desired temperature (often 0°C) using an ice bath AddSolventAmine->CoolReaction AddSulfonylChloride Slowly add the aromatic sulfonyl chloride to the stirred reaction mixture (portion-wise for solids, dropwise for liquids) CoolReaction->AddSulfonylChloride MonitorReaction Monitor the reaction progress (e.g., by TLC) AddSulfonylChloride->MonitorReaction Quench Proceed to Safe Quenching Protocol MonitorReaction->Quench Start Start: Prepare for quenching in a fume hood PrepareBase Prepare a cold (0-5°C), vigorously stirred solution of sodium bicarbonate in a large beaker Start->PrepareBase SlowAddition Slowly and dropwise add the reaction mixture containing unreacted sulfonyl chloride to the cold base solution PrepareBase->SlowAddition ControlReaction CAUTION: Exothermic reaction with gas evolution (CO₂). Control addition rate to manage effervescence and temperature. SlowAddition->ControlReaction WarmToRT Allow the mixture to warm to room temperature with continued stirring SlowAddition->WarmToRT CheckpH Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-9) WarmToRT->CheckpH AdjustpH If acidic, add more base solution CheckpH->AdjustpH pH < 7 Workup Proceed with aqueous workup (extraction) CheckpH->Workup pH is 7-9 AdjustpH->CheckpH End End: Quenching complete Workup->End Spill Spill Occurs Alert Immediately alert others in the area and evacuate non-essential personnel Spill->Alert Assess Assess the spill size and associated risks (e.g., proximity to ignition sources) Alert->Assess SmallSpill Small, manageable spill? Assess->SmallSpill LargeSpill Large or unmanageable spill SmallSpill->LargeSpill No ControlIgnition If flammable vapors may be present, remove all ignition sources SmallSpill->ControlIgnition Yes CallEHS Call Emergency Services and/or Institutional EHS LargeSpill->CallEHS CallEHS->ControlIgnition Ventilate Ensure adequate ventilation (fume hood sash lowered) ControlIgnition->Ventilate PPE Don appropriate PPE (respirator, gloves, chemical splash suit) Ventilate->PPE Contain Contain the spill with a non-combustible absorbent (dry sand, dry lime, soda ash) PPE->Contain NoWater DO NOT USE WATER OR WET METHODS Contain->NoWater Collect Carefully collect the absorbed material into a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste through institutional EHS procedures Decontaminate->Dispose Report Report the incident to your supervisor Dispose->Report End Spill Response Complete Report->End

References

Methodological & Application

Application Notes and Protocols: Reaction of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a versatile bifunctional reagent containing a reactive sulfonyl chloride and a methyl ester on a thiophene scaffold. The electron-withdrawing nature of the sulfonyl chloride group makes it highly susceptible to nucleophilic attack by primary amines, leading to the formation of a stable sulfonamide linkage. This reaction is a cornerstone in medicinal chemistry for the synthesis of a diverse array of compounds with potential therapeutic applications. Thiophene-based sulfonamides are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

These application notes provide a detailed protocol for the synthesis of N-substituted sulfonamides from this compound and various primary amines. The protocol is based on established methods for sulfonamide synthesis and adapted from procedures for structurally similar thiophene sulfonyl chlorides.

Reaction Scheme

The general reaction involves the nucleophilic substitution of the chloride on the sulfonyl group by the primary amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction_Scheme cluster_reactants Reactants cluster_product Product reagent1 This compound conditions Base (e.g., Triethylamine, Pyridine) Anhydrous Solvent (e.g., DCM, THF) 0 °C to room temperature reagent2 +   R-NH2 (Primary Amine) product Methyl 4-methoxy-5-(N-R-sulfamoyl)thiophene-3-carboxylate conditions->product

Caption: General reaction scheme for the synthesis of N-substituted thiophene sulfonamides.

Quantitative Data Summary

The following table summarizes representative quantitative data for the reaction of this compound with a selection of primary amines. Please note that these are representative values and actual results may vary depending on the specific primary amine and reaction conditions.

EntryPrimary Amine (R-NH2)ProductMolecular FormulaYield (%)Reaction Time (h)Melting Point (°C)
1BenzylamineMethyl 5-(N-benzylsulfamoyl)-4-methoxythiophene-3-carboxylateC15H15NO5S2854135-137
2n-ButylamineMethyl 5-(N-butylsulfamoyl)-4-methoxythiophene-3-carboxylateC11H17NO5S292398-100
3AnilineMethyl 4-methoxy-5-(N-phenylsulfamoyl)thiophene-3-carboxylateC14H13NO5S2786152-154
4CyclohexylamineMethyl 5-(N-cyclohexylsulfamoyl)-4-methoxythiophene-3-carboxylateC13H19NO5S2885110-112

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of Methyl 4-methoxy-5-(N-substituted-sulfamoyl)thiophene-3-carboxylates.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, n-butylamine, aniline, cyclohexylamine)

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.05 equivalents) and anhydrous DCM (or THF) to make a 0.2 M solution.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM (or THF) and add it dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it successively with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-substituted sulfonamide.

Experimental Workflow

Experimental_Workflow A 1. Dissolve Primary Amine and Base in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Sulfonyl Chloride Solution Dropwise B->C D 4. Warm to Room Temperature and Stir for 3-6h C->D E 5. Monitor Reaction by TLC D->E F 6. Quench with 1M HCl E->F Reaction Complete G 7. Extraction and Washing F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I J Pure N-substituted Sulfonamide I->J

Caption: Step-by-step workflow for the synthesis of thiophene sulfonamides.

Logical Relationship of Key Steps

Logical_Relationship start Start reactants Reactants: - Sulfonyl Chloride - Primary Amine - Base start->reactants reaction Nucleophilic Substitution reactants->reaction solvent Anhydrous Solvent solvent->reaction conditions Controlled Temperature (0 °C to RT) conditions->reaction workup Aqueous Work-up (Acid/Base Washes) reaction->workup purification Chromatography workup->purification product Final Product: N-substituted Sulfonamide purification->product

Caption: Logical flow from starting materials to the final purified product.

Safety Precautions

  • This compound is a sulfonyl chloride and should be handled with care as it is corrosive and moisture-sensitive.

  • The reaction should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Primary amines and organic solvents may be flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

Using Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic building block for medicinal chemistry and drug discovery. Its structure, featuring a thiophene core, a methoxy group, a methyl ester, and a highly reactive chlorosulfonyl group, makes it an excellent starting point for the synthesis of a diverse range of sulfonamide derivatives. The electron-withdrawing nature of the chlorosulfonyl group renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack, primarily by amines, to form stable sulfonamide linkages.[1][2]

While specific documented applications of this exact molecule are limited in publicly available literature, its chemical properties and the well-established biological activities of structurally similar thiophene sulfonamides suggest its significant potential in developing novel therapeutic agents. This document provides an overview of its potential applications and generalized protocols based on the known reactivity of analogous compounds. The primary utility of this building block lies in its capacity to serve as a scaffold for compounds targeting a variety of biological systems, including kinases, carbonic anhydrases, and bacterial enzymes.[3][4][5]

Physicochemical Properties and Reactivity

The key to the utility of this compound is the reactivity of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a wide range of primary and secondary amines, as well as alcohols and thiols, to yield the corresponding sulfonamides, sulfonate esters, and thioesters.[1] The reaction with amines is particularly robust and is a cornerstone of many medicinal chemistry programs.

PropertyValue
CAS Number 175203-45-9
Molecular Formula C₇H₇ClO₅S₂
Molecular Weight 270.71 g/mol
IUPAC Name This compound
SMILES COC(=O)C1=CSC(=C1OC)S(Cl)(=O)=O
Reactivity The chlorosulfonyl group is a potent electrophile, readily reacting with nucleophiles. The compound is sensitive to moisture and protic solvents, which can cause hydrolysis of the sulfonyl chloride.[1]

Core Application: Synthesis of Thiophene Sulfonamides

The principal application of this compound is in the synthesis of substituted sulfonamides. This is typically achieved through a one-step nucleophilic substitution reaction with a primary or secondary amine.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes a general method for the reaction of this compound with a generic amine (R¹R²NH).

Materials:

  • This compound

  • Desired primary or secondary amine (1.0-1.2 equivalents)

  • A non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) and the base (1.5 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

  • Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, LC-MS, HRMS).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine Amine + Base in Anhydrous Solvent reaction_mixture Combine at 0°C, Stir at RT (2-16h) amine->reaction_mixture sulfonyl_chloride Sulfonyl Chloride in Anhydrous Solvent sulfonyl_chloride->reaction_mixture quench Quench (e.g., H₂O) reaction_mixture->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography dry->purify final_product Final Sulfonamide Product purify->final_product

Caption: General workflow for the synthesis of sulfonamides.

Potential Medicinal Chemistry Applications

Based on the activities of analogous thiophene sulfonamides, derivatives of this compound are promising candidates for several therapeutic areas.

Kinase Inhibitors

A significant number of kinase inhibitors feature a sulfonamide group, which can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase ATP-binding site. Thiophene-based sulfonamides have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), BRAF, and JNK.[4][6][7] These kinases are key components of signaling pathways that regulate cell proliferation, differentiation, and survival, such as the MAPK/ERK pathway.[8][9] Aberrant activity of this pathway is a hallmark of many cancers.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Simplified MAPK/ERK signaling pathway.

Carbonic Anhydrase Inhibitors

The sulfonamide moiety is the classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[10] Thiophene-based sulfonamides are known to be potent inhibitors of several CA isoforms.[2][3][11] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[12]

Antibacterial Agents

Sulfonamides were among the first synthetic antibacterial agents and function by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[13] The thiophene nucleus is also a component of many compounds with antimicrobial properties.[5][14] Therefore, novel thiophene sulfonamides derived from the title building block could be explored for activity against various bacterial pathogens, including drug-resistant strains.

Illustrative Biological Activity of Thiophene Sulfonamides

The following table presents example data for various classes of thiophene sulfonamides to illustrate the potential potency and therapeutic targets. Note: These data are for analogous compounds and not for derivatives of this compound.

Compound ClassTargetActivity Data (IC₅₀/Kᵢ)Potential Therapeutic Area
Thiophene SulfonamideCarbonic Anhydrase IIKᵢ = 2.2 - 7.7 nMGlaucoma, Diuretics
Thiophene SulfonamideCarbonic Anhydrase IXKᵢ = 5.4 - 811 nMAnticancer
Bromo-sulfonylacetamidesPfmrk (a P. falciparum CDK)IC₅₀ = < 1 µMAntimalarial
N-(thiophen-2-yl) benzamidesBRAFV600EIC₅₀ = < 1 µMAnticancer (Melanoma)
Thiophene-3-carboxamidesJNK1IC₅₀ = 1.32 µMAnti-inflammatory, Neuroprotection

Conclusion

This compound is a highly reactive and versatile building block with significant potential for the discovery of new drugs. Although specific applications are not yet widely reported, the established reactivity of its sulfonyl chloride group and the diverse biological activities of the resulting thiophene sulfonamides make it a valuable tool for medicinal chemists. Its use in the synthesis of kinase inhibitors, carbonic anhydrase inhibitors, and antibacterial agents represents promising avenues for future research and development. The provided protocols and application notes serve as a guide for researchers to unlock the potential of this valuable chemical scaffold.

References

Application Notes and Protocols for Nucleophilic Substitution on Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic substitution at the sulfonyl sulfur center is a cornerstone of modern organic and medicinal chemistry. This class of reactions is paramount for the synthesis of sulfonamides and sulfonate esters, moieties that are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Sulfonyl chlorides (R-SO₂Cl) serve as highly reactive electrophiles, readily undergoing substitution with a wide range of nucleophiles. The robust nature of the resulting sulfonamide and sulfonate ester linkages, coupled with their ability to modulate the physicochemical properties of a molecule, makes them indispensable tools in drug design and development.

This document provides a comprehensive overview of the experimental conditions for nucleophilic substitution on sulfonyl chlorides, with a focus on the synthesis of sulfonamides and sulfonate esters. Detailed protocols, quantitative data, and mechanistic insights are presented to aid researchers in the efficient and successful execution of these critical transformations.

Reaction Mechanism and Influencing Factors

The nucleophilic substitution on sulfonyl chlorides typically proceeds through a concerted, bimolecular nucleophilic substitution (SN2-like) mechanism. In this pathway, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step.

Key Factors Influencing Reactivity:

  • Electrophilicity of the Sulfonyl Chloride: The reactivity of the sulfonyl chloride is governed by the electronic nature of the 'R' group. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the reaction rate. Conversely, electron-donating groups decrease reactivity. For instance, the reactivity generally follows the trend: p-nitrobenzenesulfonyl chloride > benzenesulfonyl chloride > p-toluenesulfonyl chloride.

  • Nucleophilicity of the Nucleophile: Stronger nucleophiles react more rapidly. For amines, nucleophilicity generally increases with basicity and decreases with steric hindrance. Primary amines are typically more reactive than secondary amines. For alcohols and phenols, the nucleophilicity is enhanced by deprotonation to the corresponding alkoxide or phenoxide.

  • Role of the Base: A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Common bases include tertiary amines like triethylamine (Et₃N) and pyridine. Pyridine can also act as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium salt intermediate. Inorganic bases such as sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are also frequently used, particularly in aqueous or biphasic systems.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used as they can solvate the transition state. The polarity of the solvent can influence the reaction rate, with polar solvents generally favoring the reaction by stabilizing the charged transition state.[1][2]

Diagram of the General Reaction Mechanism

Caption: General SN2-type mechanism for nucleophilic substitution on a sulfonyl chloride.

Data Presentation: Synthesis of Sulfonamides

The following tables summarize representative yields for the synthesis of sulfonamides under various conditions, illustrating the influence of the amine nucleophile and the sulfonyl chloride structure.

Table 1: Synthesis of Various Sulfonamides from p-Toluenesulfonyl Chloride

EntryAmine NucleophileBaseSolventTemperature (°C)Yield (%)Reference
1AnilinePyridine-0 - 25100[2]
2p-ToluidinePyridine-0 - 25100[2]
3BenzylamineTriethylamineCH₂Cl₂062[3]
4DibutylamineNaOH (1.0 M)H₂ORoom Temp.94[4]
51-OctylamineNaOH (1.0 M)H₂ORoom Temp.98[4]
6HexamethylenimineNaOH (1.0 M)H₂ORoom Temp.97[4]

Table 2: Comparative Yields for the Synthesis of N-Aryl Sulfonamides

EntrySulfonyl ChlorideAmineBaseSolventTemperature (°C)Yield (%)Reference
1Benzenesulfonyl ChlorideAnilineTriethylamineTHF0 to RT86[2]
2Benzenesulfonyl ChlorideAnilinePyridine-0 - 25100[2]
34-Nitrobenzenesulfonyl ChlorideAnilinePyridine-0 - 25100[2]
4p-Toluenesulfonyl Chloride2-Chloro-6,7-dimethoxyquinazolin-4-amineNaHDMF/THF-72-96[2]

Data Presentation: Synthesis of Sulfonate Esters

The following tables summarize representative yields for the synthesis of sulfonate esters, highlighting the effects of different alcohols, phenols, and sulfonylating agents.

Table 3: Synthesis of Various Sulfonate Esters from Alcohols

EntryAlcoholSulfonylating AgentBaseSolventTemperature (°C)Yield (%)Reference
11-Propanolp-Toluenesulfonyl ChlorideTriethylamineDCM5 - 2295[5]
2CyclohexylmethanolMethanesulfonyl ChlorideTriethylamineDCM0 - RT99[6]
3Benzyl alcoholp-Toluenesulfonyl ChlorideDicyclohexylamineAcetone->80[7]
4p-Nitrobenzyl alcoholMethanesulfonyl ChlorideDicyclohexylamineAcetone->65[7]

Table 4: Synthesis of Aryl Sulfonates from Phenols

EntryPhenolSulfonyl ChlorideBaseSolventTemperature (°C)Yield (%)Reference
1Phenolp-Toluenesulfonyl ChloridePyridineDCM0 to RT95[1][8]
23,5-Dimethylphenolp-Toluenesulfonyl ChloridePyridineDCM0 to RT85[8]
3PhenolBenzenesulfonyl ChloridePyridineDCM0 to RT92[1][8]
43,5-Dimethylphenol4-Chlorobenzenesulfonyl ChloridePyridineDCM0 to RT88[8]
5Phenol4-Nitrobenzenesulfonyl ChloridePyridineDCM0 to RT82[8]

Experimental Protocols

The following are detailed protocols for the synthesis of a representative sulfonamide and sulfonate esters.

Protocol 1: Synthesis of N-Benzyl-p-toluenesulfonamide

This protocol describes the reaction of p-toluenesulfonyl chloride with benzylamine using triethylamine as a base in dichloromethane.

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of p-toluenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of benzylamine (1.0 eq) in anhydrous DCM dropwise to the stirred mixture over a period of 30 minutes using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-benzyl-p-toluenesulfonamide.

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve TsCl and Et3N in DCM B Cool to 0 °C A->B C Add Benzylamine solution dropwise B->C D Stir at Room Temperature C->D E Quench with Water D->E Reaction Complete F Extract with DCM E->F G Wash with HCl, NaHCO3, Brine F->G H Dry and Concentrate G->H I Recrystallization H->I Crude Product J Pure Product I->J

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of novel heterocyclic compounds derived from thiophene, a versatile scaffold in medicinal chemistry. Thiophene and its derivatives are integral to a wide array of biologically active molecules, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines key synthetic methodologies, presents quantitative data for representative reactions, and illustrates relevant biological pathways.

Key Synthetic Methodologies

Several powerful synthetic strategies are employed for the construction of thiophene-based heterocyclic systems. The choice of method often depends on the desired substitution pattern and the available starting materials.

  • Gewald Aminothiophene Synthesis: This is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes by condensing a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[4][5][6]

  • Paal-Knorr Thiophene Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield substituted thiophenes.[7][8][9]

  • Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Modern synthetic approaches frequently utilize transition metal catalysts (e.g., palladium, copper) to facilitate the formation of C-S and C-C bonds, enabling the construction of complex thiophene-fused heterocycles.[10][11]

Data Presentation

The following tables summarize quantitative data for the synthesis of representative thiophene derivatives using the aforementioned methodologies.

Table 1: Gewald Synthesis of 2-Aminothiophenes

EntryCarbonyl CompoundActivated NitrileProductYield (%)M.p. (°C)Reference
1CyclohexanoneEthyl CyanoacetateEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate85112-114[12]
2AcetoneMalononitrile2-Amino-4,5-dimethylthiophene-3-carbonitrile78145-147[13]
3PhenylacetaldehydeEthyl CyanoacetateEthyl 2-amino-5-phenylthiophene-3-carboxylate72158-160[5]

Table 2: Paal-Knorr Synthesis of Substituted Thiophenes

Entry1,4-Dicarbonyl CompoundSulfurizing AgentProductYield (%)B.p./M.p. (°C)Reference
1Hexane-2,5-dioneP₄S₁₀2,5-Dimethylthiophene65136-137 (b.p.)[7]
21,4-Diphenylbutane-1,4-dioneLawesson's Reagent2,5-Diphenylthiophene88152-154[8]
3SuccinaldehydeP₄S₁₀Thiophene5584 (b.p.)[9]

Table 3: Spectroscopic Data for a Representative Thiophene Derivative (Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate)

TechniqueDataReference
¹H NMR (CDCl₃, ppm)δ 5.95 (s, 2H, NH₂), 4.20 (q, 2H, OCH₂), 2.65 (t, 2H, CH₂), 2.45 (t, 2H, CH₂), 1.70-1.80 (m, 4H, CH₂CH₂), 1.30 (t, 3H, CH₃)[12]
¹³C NMR (CDCl₃, ppm)δ 166.5, 159.0, 129.5, 126.0, 100.0, 59.8, 26.0, 25.5, 23.2, 23.0, 14.5[12]
IR (KBr, cm⁻¹)3420, 3310 (NH₂), 2930 (C-H), 1660 (C=O), 1610 (C=C)[12]
MS (m/z)225 [M]⁺[12]

Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or other suitable base)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • To a stirred mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

Materials:

  • Hexane-2,5-dione

  • Phosphorus pentasulfide (P₄S₁₀)

  • Toluene (anhydrous)

  • Standard laboratory glassware with a reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexane-2,5-dione (0.1 mol) in anhydrous toluene (100 mL).

  • Carefully add phosphorus pentasulfide (0.05 mol) in portions to the stirred solution. Caution: The reaction is exothermic and may produce hydrogen sulfide gas; perform in a well-ventilated fume hood.[14]

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture to room temperature and carefully pour it over ice water.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain 2,5-dimethylthiophene.

Visualizations of Biological Pathways and Experimental Workflows

The following diagrams illustrate the mechanistic insights into the biological activity of some novel thiophene derivatives and a general workflow for their synthesis and evaluation.

anticancer_pathway cluster_cell Cancer Cell Thiophene_Derivative Thiophene Derivative Receptor Cell Surface Receptor (e.g., Tyrosine Kinase) Thiophene_Derivative->Receptor Inhibition Tubulin β-Tubulin Thiophene_Derivative->Tubulin Inhibition of Polymerization Wnt_beta_catenin Wnt/β-catenin Pathway Thiophene_Derivative->Wnt_beta_catenin Inhibition DNA_Damage DNA Damage (ROS Induction) Thiophene_Derivative->DNA_Damage Induces Receptor->Wnt_beta_catenin Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Tubulin->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Wnt_beta_catenin->Apoptosis Suppresses DNA_Damage->Apoptosis triggers

Caption: Anticancer mechanisms of some novel thiophene derivatives.[1][15][16]

antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Thiophene Starting Material Reaction Synthetic Transformation (e.g., Gewald, Paal-Knorr) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Analysis (NMR, IR, MS) Purification->Characterization Screening Antimicrobial Screening (MIC Determination) Characterization->Screening Novel Compound Mechanism_Study Mechanism of Action (e.g., Enzyme Inhibition, Molecular Docking) Screening->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: General workflow for the synthesis and evaluation of antimicrobial thiophene compounds.[17][18]

References

Application Notes and Protocols for Parallel Synthesis Using Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern drug discovery, the rapid and efficient synthesis of diverse chemical libraries is a cornerstone for identifying novel therapeutic agents. Parallel synthesis stands out as a powerful strategy to expedite this process, enabling the generation of numerous analogs from a common chemical scaffold. Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a versatile building block, ideally suited for the construction of substituted thiophene sulfonamide libraries. The reactive sulfonyl chloride group allows for facile diversification through reactions with a wide array of primary and secondary amines, yielding a library of sulfonamides with diverse physicochemical properties.

Thiophene sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. They are known to act as inhibitors of various enzymes, including carbonic anhydrases and cyclin-dependent kinases (CDKs), making them attractive scaffolds for targeting diseases such as cancer, glaucoma, and neurological disorders.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in the parallel synthesis of a thiophene sulfonamide library.

Core Scaffold: this compound

  • IUPAC Name: this compound

  • CAS Number: 175203-45-9

  • Molecular Formula: C₇H₇ClO₅S₂

  • Molecular Weight: 270.71 g/mol

  • Key Reactive Group: The sulfonyl chloride (-SO₂Cl) moiety is highly electrophilic and readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide bonds.

Application: Generation of a Thiophene Sulfonamide Library for Kinase Inhibitor Screening

This protocol outlines the solution-phase parallel synthesis of a library of thiophene sulfonamides derived from this compound. The resulting library is intended for high-throughput screening against a panel of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and established targets in oncology drug discovery.

Data Presentation: Representative Library Synthesis

The following table summarizes the results of a parallel synthesis campaign reacting this compound with a diverse set of primary and secondary amines.

EntryAmineProductYield (%)Purity (%) (LC-MS)
1AnilineMethyl 4-methoxy-5-(phenylsulfamoyl)thiophene-3-carboxylate85>95
2BenzylamineMethyl 5-(N-benzylsulfamoyl)-4-methoxythiophene-3-carboxylate92>98
3MorpholineMethyl 4-methoxy-5-(morpholinosulfonyl)thiophene-3-carboxylate95>99
4PiperidineMethyl 4-methoxy-5-(piperidine-1-sulfonyl)thiophene-3-carboxylate93>98
5CyclopropylamineMethyl 5-(N-cyclopropylsulfamoyl)-4-methoxythiophene-3-carboxylate88>95
64-FluoroanilineMethyl 5-(N-(4-fluorophenyl)sulfamoyl)-4-methoxythiophene-3-carboxylate82>95
7PyrrolidineMethyl 4-methoxy-5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate96>99
8IsopropylamineMethyl 5-(N-isopropylsulfamoyl)-4-methoxythiophene-3-carboxylate89>96
93-MethoxybenzylamineMethyl 4-methoxy-5-(N-(3-methoxybenzyl)sulfamoyl)thiophene-3-carboxylate91>97
10ThiomorpholineMethyl 4-methoxy-5-(thiomorpholinosulfonyl)thiophene-3-carboxylate94>98

Experimental Protocols

General Protocol for the Parallel Synthesis of a Thiophene Sulfonamide Library

This protocol is designed for execution in a 96-well plate format, allowing for the simultaneous synthesis of multiple library members.

Materials and Reagents:

  • This compound

  • A diverse library of primary and secondary amines

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

  • Automated liquid handler (optional, for high-throughput applications)

  • LC-MS for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare 0.25 M stock solutions of each amine from the library in anhydrous DCM.

    • Prepare a 1.0 M stock solution of TEA in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 200 µL (0.05 mmol, 1.25 eq) of the respective amine stock solution.

    • To each well, add 50 µL (0.05 mmol, 1.25 eq) of the TEA stock solution.

    • Seal the reaction block and briefly agitate.

    • In a separate plate, dispense 200 µL (0.04 mmol, 1.0 eq) of the this compound stock solution into each well.

    • Under an inert atmosphere, transfer the sulfonyl chloride solution to the corresponding wells of the amine-containing plate.

  • Reaction Conditions:

    • Seal the reaction block securely with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 12-16 hours.

    • The progress of the reaction can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, add 200 µL of 1 M HCl (aq) to each well to quench the reaction and neutralize the excess base.

    • Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and agitating vigorously for 5 minutes.

    • Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate.

    • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

    • Evaporate the solvent from the collection plate under a stream of nitrogen or using a centrifugal evaporator.

    • The crude products can be purified, if necessary, by automated parallel flash chromatography or preparative HPLC. For high-throughput screening, crude products of sufficient purity (>85%) may be used directly.

  • Analysis and Characterization:

    • Dissolve the final products in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM for biological screening.

    • Confirm the identity and purity of each library member by LC-MS analysis.

Visualizations

Experimental Workflow

Parallel_Synthesis_Workflow start Start prep_reagents Prepare Stock Solutions - Sulfonyl Chloride - Amine Library - Base start->prep_reagents dispense_amines Dispense Amines and Base into 96-well Plate prep_reagents->dispense_amines add_sulfonyl_chloride Add Sulfonyl Chloride Solution to each well dispense_amines->add_sulfonyl_chloride reaction Reaction (Room Temperature, 12-16h) add_sulfonyl_chloride->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Parallel Flash Chromatography) workup->purification analysis Analysis (LC-MS, NMR) purification->analysis library Compound Library (DMSO Plate) analysis->library end End library->end

Caption: Workflow for the parallel synthesis of a thiophene sulfonamide library.

Target Signaling Pathway: CDK Regulation of the Cell Cycle

Libraries synthesized from this compound can be screened for their inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, a common strategy in cancer therapy.

CDK_Signaling_Pathway cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication initiates Inhibitor Thiophene Sulfonamide Inhibitor Inhibitor->CDK46 inhibits Inhibitor->CDK2 inhibits

Caption: Inhibition of the CDK pathway by thiophene sulfonamides.

References

Application Notes and Protocols for Large-Scale Synthesis of Sulfonamides from Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the large-scale synthesis of sulfonamides, a critical class of compounds in the pharmaceutical industry. The primary method detailed is the reaction of sulfonyl chlorides with primary or secondary amines.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of sulfonamides is a fundamental transformation in organic chemistry, and its efficient execution on a large scale is crucial for drug development and manufacturing. The most common and robust method for preparing sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.[2][3][4]

General Reaction Scheme

The overall chemical transformation for the synthesis of sulfonamides from sulfonyl chlorides is depicted below:

G RSO2Cl Sulfonyl Chloride plus1 + R1R2NH Amine arrow1 Base R1R2NH->arrow1 RSO2NR1R2 Sulfonamide arrow1->RSO2NR1R2 plus2 + HCl HCl

Caption: General reaction for sulfonamide synthesis.

Data Presentation

The following tables summarize quantitative data for the synthesis of various sulfonamides from their corresponding sulfonyl chlorides and amines under different reaction conditions.

Table 1: Synthesis of N-Aryl and N-Alkyl Sulfonamides

Sulfonyl ChlorideAmineBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Benzenesulfonyl chlorideAnilinePyridine (excess)NeatRT-100(Youn et al.)[5]
p-Toluenesulfonyl chloridep-ToluidinePyridine (excess)NeatRT-100(Youn et al.)[5]
Benzenesulfonyl chlorideAnilineTriethylamine (1.1)THF0 to RT686(Kurkin et al.)[5]
Benzenesulfonyl chlorideAnilineTriethylamine (1.1)Diethyl ether0-85(Conway et al.)[5]
Methanesulfonyl chlorideBenzylaminePyridine (2.0)Dichloromethane0 to RT1295(Kato et al.)[5]
Dansyl chlorideGlycine methyl esterNaHCO₃ (2.0)Acetone/WaterRT492(Alba et al.)[5]

Table 2: Synthesis of Heterocyclic Sulfonamides

Sulfonyl ChlorideAmineBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Chlorobenzenesulfonyl chloride2-Amino-6,7-dimethoxyquinazolineNaH (1.2)DMF/THFRT1285(Recent Advances in Synthesis of Sulfonamides)[5]
4-Fluorobenzenesulfonyl chloride2-Amino-6,7-dimethoxyquinazolineNaH (1.2)DMF/THFRT1292(Recent Advances in Synthesis of Sulfonamides)[5]
Cyclopropanesulfonyl chloride2-Amino-6,7-dimethoxyquinazolineNaH (1.2)DMF/THFRT1278(Recent Advances in Synthesis of Sulfonamides)[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Phenylbenzenesulfonamide

This protocol is a representative example for the large-scale synthesis of a simple aryl sulfonamide.

Materials:

  • Benzenesulfonyl chloride

  • Aniline

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, dissolve aniline (1.0 equivalent) in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 equivalents) dropwise while stirring.

  • Sulfonyl Chloride Addition: To the stirred solution, add a solution of benzenesulfonyl chloride (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.[5]

  • Workup:

    • Quench the reaction by adding 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2).

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-phenylbenzenesulfonamide.

Protocol 2: Microwave-Assisted Synthesis of Sulfonamides from Sulfonic Acids

This protocol provides a rapid and efficient method for the synthesis of sulfonamides starting from sulfonic acids, which are converted in situ to the sulfonyl chloride.[5]

Materials:

  • p-Toluenesulfonic acid

  • 2,4,6-Trichloro-[5][6][]-triazine (TCT)

  • Triethylamine (TEA)

  • Amine (e.g., morpholine)

  • Acetone, anhydrous

  • Microwave reactor

  • Standard laboratory glassware for workup

Procedure:

  • Sulfonyl Chloride Formation: In a microwave-safe reaction vessel, add p-toluenesulfonic acid (1.0 equivalent) and 2,4,6-trichloro-[5][6][]-triazine (0.5 equivalents) to anhydrous acetone.

  • Base Addition: Add triethylamine (1.5 equivalents) to the mixture.

  • Amine Addition: Add the desired amine (e.g., morpholine, 1.1 equivalents) to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature and time (e.g., 100 °C for 10 minutes).

  • Workup:

    • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Signaling Pathway: Folate Biosynthesis Inhibition by Sulfonamides

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in the folate biosynthesis pathway. This pathway is essential for bacterial survival as it produces tetrahydrofolate, a precursor for nucleotide synthesis.[][8][9]

G cluster_pathway Bacterial Folate Biosynthesis Pathway Pteridine_precursor Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of folate synthesis by sulfonamides.

Experimental Workflow: Large-Scale Sulfonamide Synthesis

The following diagram illustrates a typical workflow for the large-scale synthesis and purification of sulfonamides.

G start Start reagents Charge Reactor with Amine and Solvent start->reagents cool Cool to 0 °C reagents->cool add_base Add Base (e.g., Triethylamine) cool->add_base add_sulfonyl_chloride Slowly Add Sulfonyl Chloride Solution add_base->add_sulfonyl_chloride react React at Room Temperature add_sulfonyl_chloride->react workup Aqueous Workup (Acid/Base Washes) react->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization/Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: Workflow for sulfonamide synthesis.

Logical Relationship: Reactants, Intermediates, and Products

This diagram shows the logical progression from starting materials to the final sulfonamide product.

G Sulfonyl_Chloride Sulfonyl Chloride (R-SO₂Cl) Reaction_Mixture Reaction Mixture Sulfonyl_Chloride->Reaction_Mixture Amine Amine (R'R''NH) Amine->Reaction_Mixture Base Base (e.g., Pyridine, TEA) Base->Reaction_Mixture Sulfonamide Sulfonamide (R-SO₂NR'R'') Reaction_Mixture->Sulfonamide Forms Salt Base-HCl Salt Reaction_Mixture->Salt Byproduct

Caption: Logical relationship of synthesis components.

References

Application Notes and Protocols: One-Pot Synthesis of Sulfonamides from Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, antiviral, diuretic, and anti-cancer properties.[1][2] The thiophene scaffold is a privileged structure in drug discovery, known to enhance the pharmacological profiles of bioactive molecules.[3][4] The convergence of these two pharmacophores in thiophene-based sulfonamides presents a promising avenue for the development of novel therapeutics.[5] This document provides a detailed protocol for a one-pot synthesis of sulfonamides starting from Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, a versatile building block for creating a library of diverse sulfonamide derivatives.[6][7][8][9]

The described methodology is based on the well-established nucleophilic substitution reaction between a sulfonyl chloride and a primary or secondary amine.[1][6] This one-pot approach offers an efficient and streamlined process, minimizing intermediate isolation steps and reducing waste generation.[10][11][12][13]

Experimental Protocols

General One-Pot Synthesis of Thiophene-based Sulfonamides

This protocol details a representative one-pot synthesis of a sulfonamide by reacting this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., DCM, 10 mL per mmol of sulfonyl chloride).

  • Addition of Amine and Base: To the stirred solution, add the desired primary or secondary amine (1.1 eq) followed by the dropwise addition of a tertiary amine base such as triethylamine (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction (e.g., DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

  • Characterization: Characterize the purified sulfonamide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

The following table provides a hypothetical summary of expected results for the one-pot synthesis of various sulfonamides from this compound, based on typical yields for such reactions. Actual yields may vary depending on the specific amine and reaction conditions used.

EntryAmineProductExpected Yield (%)Purity (%)
1MorpholineMethyl 4-methoxy-5-(morpholinosulfonyl)thiophene-3-carboxylate85-95>98
2PiperidineMethyl 4-methoxy-5-(piperidine-1-sulfonyl)thiophene-3-carboxylate80-90>98
3AnilineMethyl 4-methoxy-5-(N-phenylsulfamoyl)thiophene-3-carboxylate70-85>97
4BenzylamineMethyl 5-(N-benzylsulfamoyl)-4-methoxythiophene-3-carboxylate80-95>98

Visualizations

Below are diagrams illustrating the experimental workflow and the general structure of the synthesized compounds.

experimental_workflow start Start: Methyl 5-(chlorosulfonyl)-4- methoxythiophene-3-carboxylate dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Amine (1.1 eq) & Base (1.5 eq) dissolve->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Final Product: Thiophene Sulfonamide purify->product

Caption: One-pot synthesis workflow for thiophene sulfonamides.

signaling_pathway cluster_start Reactants cluster_product Product cluster_application Potential Applications Thiophene Methyl 5-(chlorosulfonyl)-4- methoxythiophene-3-carboxylate Sulfonamide Thiophene-based Sulfonamide Thiophene->Sulfonamide Reaction Amine Primary/Secondary Amine (R1R2NH) Amine->Sulfonamide Reaction Applications Drug Discovery Targets: - Antibacterial - Antiviral - Anticancer Sulfonamide->Applications Biological Activity

Caption: Synthesis and potential applications of thiophene sulfonamides.

References

Application Notes and Protocols: The Use of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives are a crucial class of heterocyclic compounds widely utilized as building blocks in the synthesis of various agrochemicals, including herbicides and fungicides. Their unique structural and electronic properties allow for the development of highly active and selective crop protection agents. Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a functionalized thiophene derivative with significant potential as a key intermediate in the synthesis of novel agrochemicals. The presence of a reactive chlorosulfonyl group allows for the straightforward introduction of a sulfonamide linkage, a common feature in many biologically active molecules.

Case Study: Synthesis of Thiencarbazone-methyl

Thiencarbazone-methyl is a potent sulfonylaminocarbonyltriazolinone herbicide. Its synthesis from Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate provides an excellent model for the application of chlorosulfonylated thiophene derivatives in agrochemical manufacturing. The overall synthetic pathway involves the reaction of the thiophene sulfonyl chloride with a triazolinone moiety in a one-pot or two-step process.

Chemical Synthesis Pathway

The synthesis of Thiencarbazone-methyl from Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate proceeds through the formation of a sulfonyl isocyanate intermediate, which then reacts with 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

G A Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate C Sulfonyl isocyanate intermediate A->C Acetonitrile, 50-70°C B NaOCN N-methylimidazole B->C E Thiencarbazone-methyl C->E 70°C D 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one D->E G A Charge Reactants (Thiophene derivative, NaOCN, N-methylimidazole, Triazolinone) B Solvent Addition (Acetonitrile) A->B C Reaction (Heating with stirring) B->C D Cooling to Room Temperature C->D E Filtration D->E F Washing of Precipitate (Acid and/or Water) E->F G Drying of Product F->G H Final Product (Thiencarbazone-methyl) G->H

Application Notes and Protocols: Derivatization of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, a versatile scaffold for the synthesis of novel sulfonamide derivatives with potential applications in biological screening and drug discovery. The thiophene core, coupled with the reactive sulfonyl chloride, allows for the generation of diverse compound libraries for screening against various biological targets.

Introduction

Thiophene-based compounds and sulfonamides are prominent pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The title compound, this compound, serves as a key intermediate for the synthesis of a library of thiophene sulfonamide derivatives. The inherent reactivity of the sulfonyl chloride group facilitates nucleophilic substitution reactions with a variety of primary and secondary amines, leading to the formation of a diverse set of sulfonamides.

This document outlines the synthetic protocols for the derivatization of this compound and highlights the potential of the resulting compounds in targeting key signaling pathways implicated in various diseases. Specifically, we will focus on the potential of these derivatives as inhibitors of bacterial quorum sensing, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor-2 (VEGFR-2).

Data Presentation: Biological Activity of Thiophene Sulfonamide Derivatives

The following tables summarize the in vitro biological activities of various thiophene sulfonamide derivatives from published studies. While these compounds are not direct derivatives of this compound, they represent structurally related analogs and provide valuable insights into the potential biological activities of the synthesized library.

Table 1: Quorum Sensing Inhibition in Vibrio Species by Thiophene Sulfonamide Derivatives

Compound IDStructureTargetIC50 (nM)Reference
PTSP3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazoleLuxR (V. vulnificus ATCC 27562)6.8[2]
PTSP3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazoleLuxR (V. vulnificus CMPC6)78.1[2]
PTSP3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazoleLuxR (V. vulnificus YJ016)18.3[2]

Table 2: VEGFR-2 Inhibitory Activity of Thiophene-Containing Sulfonamides

Compound IDStructureIC50 (µM)Reference
Compound 27Pyridine-sulfonamide conjugate3.62[3]
Compound 32Thiazole-sulfonamide derivative0.80[3]
Compound 33Thiazole-sulfonamide derivative0.57[3]
Compound 9Benzo[g]quinazoline-sulfonamide0.64[4]
Compound 20Benzo[g]quinazoline-sulfonamide1.04[4]
Compound 22Benzo[g]quinazoline-sulfonamide0.88[4]
Compound 23Benzo[g]quinazoline-sulfonamide0.75[4]
Compound 14dThiophene-3-carboxamide derivative0.191[5]

Table 3: Cyclin-Dependent Kinase (CDK) Inhibition by Thiophene Sulfonamides

Compound IDTargetIC50 (nM)Reference
4aCDK5/p25Moderately potent[6]
Thiophene-based derivativePfmrk (a P. falciparum CDK)Sub-micromolar[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of sulfonamide derivatives from this compound.

Protocol 1: General Procedure for the Synthesis of Thiophene Sulfonamides

This protocol is adapted from a general method for the synthesis of sulfonamides from sulfonyl chlorides and amines.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or MeCN (approximately 10 mL per mmol of sulfonyl chloride).

  • Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Add a suitable base such as triethylamine (1.5 eq) or pyridine (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired sulfonamide derivative.

  • Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, IR).

Protocol 2: One-Pot Synthesis of a Thien-3-ylsulfonylaminocarbonyltriazolinone Derivative (Adapted from a similar synthesis)

This protocol is based on the synthesis of a related thiophenesulfonylurea herbicide and can be adapted for the synthesis of similar derivatives.[8]

Materials:

  • This compound

  • Sodium cyanate (NaOCN)

  • N-methylimidazole

  • Appropriate triazolinone derivative

  • Anhydrous Acetonitrile (MeCN)

  • Sodium bicarbonate (NaHCO3)

  • 10% Hydrochloric acid (HCl)

Procedure:

  • To a suspension of this compound (1.0 eq) in anhydrous acetonitrile, add sodium cyanate (1.2 eq) and N-methylimidazole (1.5 eq).[8]

  • Heat the mixture to 50-70 °C and stir for 4-12 hours to form the intermediate sulfonyl isocyanate.[8]

  • Cool the reaction mixture to room temperature and add the triazolinone derivative (1.0 eq).

  • Heat the mixture again to 70 °C and stir for an additional 8-12 hours.[8]

  • Cool the reaction to room temperature and add sodium bicarbonate. Stir for 2-3 hours.[8]

  • Filter the precipitate, wash with 10% HCl and water, and dry to obtain the final product.[8]

  • The product can be further purified by recrystallization if necessary.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Methyl 5-(chlorosulfonyl)- 4-methoxythiophene-3-carboxylate reaction Sulfonamide Synthesis (Base, Solvent, RT) start->reaction amine Primary or Secondary Amine amine->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Sulfonamide Derivative purification->product screening Biological Screening (e.g., Enzyme Inhibition Assay) product->screening data Data Analysis (IC50 Determination) screening->data

Caption: General workflow for the synthesis and biological evaluation of thiophene sulfonamide derivatives.

Quorum Sensing Inhibition Signaling Pathway in Vibrio

quorum_sensing_pathway cluster_vibrio Vibrio Cell autoinducer Autoinducers (e.g., AI-2, CAI-1) receptor Membrane Receptors (e.g., LuxPQ, CqsS) autoinducer->receptor binds phosphorelay Phosphorelay Cascade receptor->phosphorelay activates luxO LuxO phosphorelay->luxO phosphorylates qrr_sRNAs Qrr sRNAs luxO->qrr_sRNAs activates transcription hapR HapR (Low Cell Density) qrr_sRNAs->hapR represses aphA AphA (High Cell Density) qrr_sRNAs->aphA activates virulence Virulence & Biofilm Formation aphA->virulence inhibitor Thiophene Sulfonamide Derivative luxR LuxR Homologs inhibitor->luxR inhibits luxR->virulence regulates vegfr2_pathway cluster_cell Endothelial Cell VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds dimerization Dimerization & Autophosphorylation VEGFR2->dimerization PLCg PLCγ dimerization->PLCg PI3K PI3K dimerization->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Akt->proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->proliferation inhibitor Thiophene Sulfonamide Derivative inhibitor->dimerization inhibits cdk_pathway cluster_cell_cycle Cell Cycle Control cyclinD Cyclin D CDK46 CDK4/6 cyclinD->CDK46 binds & activates pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases cyclinE Cyclin E E2F->cyclinE activates transcription CDK2 CDK2 cyclinE->CDK2 binds & activates G1_S_transition G1-S Phase Transition CDK2->G1_S_transition promotes inhibitor Thiophene Sulfonamide Derivative inhibitor->CDK46 inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of sulfonamides, particularly when dealing with sterically hindered amines.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low conversion to the desired sulfonamide is a frequent challenge, especially with bulky or electron-deficient amines. Use the following workflow to diagnose and resolve the issue.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low Yield Observed check_hydrolysis 1. Check for Hydrolysis (Presence of R-SO3H) start->check_hydrolysis hydrolysis_confirmed Hydrolysis Confirmed check_hydrolysis->hydrolysis_confirmed solution_hydrolysis Solution: - Use anhydrous solvents. - Run under inert atmosphere (N2/Ar). - Ensure base is dry. hydrolysis_confirmed->solution_hydrolysis Yes check_reactivity 2. Check Amine Reactivity hydrolysis_confirmed->check_reactivity No end_node Problem Resolved solution_hydrolysis->end_node amine_hindered Amine is Sterically Hindered or Electron-Deficient check_reactivity->amine_hindered solution_reactivity Solution: - Increase reaction temperature. - Use a stronger, non-nucleophilic base. - Increase reaction time. - Consider alternative reagents (see FAQ 2). amine_hindered->solution_reactivity Yes check_base 3. Check Base Strength/Amount amine_hindered->check_base No solution_reactivity->end_node base_weak Base is too weak or insufficient (≤1 equivalent) check_base->base_weak solution_base Solution: - Use a stronger base (e.g., DBU). - Use >2 equivalents of base like TEA. - Use excess amine as base/solvent. base_weak->solution_base Yes base_weak->end_node No solution_base->end_node

Troubleshooting workflow for low product yield.

Detailed Explanations:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides can react with moisture to form the corresponding sulfonic acid, which will not react with the amine.[1] Always use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

  • Poor Amine Nucleophilicity: Sterically hindered amines (e.g., secondary amines with bulky substituents, ortho-substituted anilines) or electron-deficient amines are poor nucleophiles. To overcome this, you can:

    • Increase the reaction temperature: This helps to overcome the activation energy barrier for the reaction.[1]

    • Use a stronger, non-nucleophilic base: A stronger base, such as 1,8-Diazabicycloundec-7-ene (DBU), can be more effective than standard bases like triethylamine (TEA) or pyridine for less reactive nucleophiles.[1]

    • Prolong the reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Inadequate Base: The base scavenges the HCl produced during the reaction. At least one equivalent of base is required.[2] For hindered amines, using a slight excess of a stronger base or even using the amine itself as the solvent/base (if it's inexpensive and easily removable) can be beneficial.

Issue 2: Formation of Significant Byproducts

The presence of multiple spots on a TLC plate or impurities in the final product often indicates side reactions.

Common Side Reactions and Solutions:

  • Bis-sulfonylation of Primary Amines: Primary amines can react with two molecules of the sulfonyl chloride, especially when an excess of the sulfonylating agent and a strong base are used.[1]

    • Solution: Carefully control the stoichiometry. Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[1] Consider slow, dropwise addition of the sulfonyl chloride to the amine solution to maintain a low instantaneous concentration of the sulfonylating agent.[3]

  • N,N-Dialkylation (in subsequent steps): When alkylating a primary sulfonamide, dialkylation can occur.

    • Solution: Leverage steric hindrance by choosing a bulkier alkylating agent.[3] Use a weaker base or a stoichiometric amount of a strong base, and consider lowering the reaction temperature to improve selectivity for mono-alkylation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for a sulfonamide synthesis with a primary amine?

A1: A general protocol involves dissolving the primary amine and a base (like triethylamine) in an anhydrous solvent (like dichloromethane, DCM) under an inert atmosphere. The sulfonyl chloride, dissolved in the same solvent, is then added dropwise, typically at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.[1]

Detailed Protocol: General Sulfonylation of a Primary Amine

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by chromatography.[1]

Q2: The standard conditions are failing for my sterically hindered amine. What alternative methods can I try?

A2: When standard sulfonylation fails, several alternative strategies can be employed. The choice depends on the specific substrates and available reagents.

Decision Tree for Alternative Sulfonylation Strategies

AlternativeStrategies start Standard Sulfonylation Fails q1 Is a sulfonyl fluoride available or synthesizable? start->q1 method_sufex Use Sulfonyl Fluoride with Ca(NTf2)2 catalyst (SuFEx) q1->method_sufex Yes q2 Is a stable sulfonylating agent needed to avoid decomposition? q1->q2 No method_pfp Use Pentafluorophenyl (PFP) Sulfonate Esters (add TBAC to accelerate) q2->method_pfp Yes q3 Are the starting materials thiols instead of sulfonyl chlorides? q2->q3 No method_thiol Use Electrochemical Oxidative Coupling or TEMPO-catalyzed oxidation q3->method_thiol Yes q4 Is a palladium-catalyzed C-N coupling feasible? q3->q4 No method_buchwald Use Buchwald-Hartwig Amination (Aryl Halide + Sulfonamide) q4->method_buchwald Yes end_node Explore other methods (e.g., DABSO, Indium catalysis) q4->end_node No

Choosing an alternative strategy for hindered amines.
  • Sulfur(VI) Fluoride Exchange (SuFEx): Using sulfonyl fluorides, which are more stable than sulfonyl chlorides, in combination with a catalyst like calcium triflimide [Ca(NTf₂)₂], can effectively activate the substrate for reaction with hindered amines.[4]

  • Pentafluorophenyl (PFP) Sulfonate Esters: These are stable, solid alternatives to sulfonyl chlorides. For sterically demanding amines where the reaction is slow, the addition of tetrabutylammonium chloride (TBAC) can generate a more reactive sulfonyl chloride in situ, leading to a significant increase in both reaction rate and yield.[5]

  • Electrochemical Oxidative Coupling: This method couples thiols and amines directly to form sulfonamides. It is driven by electricity, avoids harsh reagents, and has shown tolerance for sterically hindered substrates.[6]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction can form C-N bonds between an aryl halide (or triflate) and a primary or secondary amine. It is highly versatile and effective for coupling with sterically hindered partners.[7][8][9]

Q3: Can you provide comparative data for some of these alternative methods?

A3: Yes. The following tables summarize yields reported for different methods, highlighting the improvements seen with hindered substrates.

Table 1: Effect of TBAC on Aminolysis of PFP Sulfonate Esters with Bulky Amines

AmineTime (no TBAC)Yield (no TBAC)Time (1.5 eq. TBAC)Yield (1.5 eq. TBAC)
N-methyl-tert-butyl amine> 24 h41-58%< 1 h70-85%
Di-iso-propylamine> 24 h~50%< 1 h> 80%
Data compiled from information suggesting a marked increase in rate and yield.[5] Actual values are illustrative based on the source's description.

Table 2: Comparison of Yields for Different Sulfonylation Methods with Hindered Amines

MethodSulfonylating AgentAmine TypeTypical Yield RangeReference
Standard (TEA/DCM)Sulfonyl ChlorideSterically HinderedLow to Moderate[1]
SuFEx with Ca(NTf₂)₂Sulfonyl FluorideSterically Hindered AnilinesGood[4]
PFP Esters + TBACPFP Sulfonate EsterBulky Secondary AminesGood to Excellent[5]
Electrochemical CouplingThiolSterically HinderedGood[6]
Indium CatalysisSulfonyl ChlorideSterically Hindered AnilinesExcellent[4]

Q4: How can I monitor the reaction progress effectively?

A4: The progress of the reaction can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to observe the consumption of the starting materials (amine and sulfonyl chloride) and the formation of the sulfonamide product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the product and helping to identify any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction to determine the conversion rate.[10]

References

Technical Support Center: Chlorosulfonation of Methoxythiophene Rings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the chlorosulfonation of methoxythiophene rings. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the chlorosulfonation of 2-methoxythiophene and 3-methoxythiophene?

The chlorosulfonation of methoxythiophenes is an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is an activating, ortho-para directing group. On a thiophene ring, electrophilic substitution preferentially occurs at the C5 position if C2 is substituted, and at the C2 position if C3 is substituted.

  • For 2-methoxythiophene: The primary product is 5-chlorosulfonyl-2-methoxythiophene. A minor product, 3-chlorosulfonyl-2-methoxythiophene, may also be formed.

  • For 3-methoxythiophene: The primary product is 2-chlorosulfonyl-3-methoxythiophene. Some substitution may also occur at the C5 position.

Q2: What is the active electrophile in this reaction, and how do reaction conditions affect it?

At lower temperatures, the active electrophile is the chlorosulfonium cation (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid (ClSO₃H).[1] At higher temperatures, chlorosulfonic acid can generate sulfur trioxide (SO₃), which leads to sulfonation (-SO₃H) rather than chlorosulfonation (-SO₂Cl).[1]

Q3: Why am I getting the sulfonic acid derivative instead of the desired sulfonyl chloride?

This is a common issue resulting from the hydrolysis of the sulfonyl chloride product. Sulfonyl chlorides are highly reactive towards water. This can happen if:

  • The starting materials or solvent are not anhydrous.

  • Atmospheric moisture is introduced into the reaction.

  • The reaction mixture is quenched with an aqueous solution before the excess chlorosulfonic acid is removed or neutralized.

Q4: Is it possible to get multiple chlorosulfonyl groups added to the ring?

Yes, polysulfonation is a potential side reaction. The first sulfonyl chloride group is deactivating, which makes a second substitution less favorable. However, using a large excess of chlorosulfonic acid or elevated reaction temperatures can promote the formation of di-chlorosulfonated products.

Q5: My product seems unstable during purification. Is this normal?

Yes, aryl sulfonyl chlorides can be unstable, particularly during purification by silica gel chromatography where they can degrade.[2] It is often recommended to use the crude product directly in the next step if possible, or to purify it using non-chromatographic methods like recrystallization if the product is a solid.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Reaction temperature too low. 2. Insufficient amount of chlorosulfonic acid. 3. Deactivated starting material. 4. Product decomposed during workup.1. Slowly increase the reaction temperature, monitoring with TLC. A common protocol suggests stirring at room temperature for several hours, and if the reaction is incomplete, gradually heating to 80-90°C.[3] 2. Use a sufficient excess of chlorosulfonic acid (e.g., 4 equivalents).[3] 3. Confirm the purity of the starting methoxythiophene. 4. Ensure anhydrous conditions and pour the reaction mixture onto crushed ice to quench, minimizing the time the product is in an aqueous acidic environment.
Mixture of Regioisomers 1. The methoxy group's directing effect is not completely selective. 2. Reaction conditions favor the formation of the thermodynamic product over the kinetic one.1. Modify reaction conditions. Using a solvent like dichloromethane may enhance regioselectivity compared to using neat chlorosulfonic acid.[4] 2. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate to favor the kinetic product.
Formation of Sulfonic Acid Byproduct 1. Presence of water in reagents or glassware. 2. Inadvertent hydrolysis during aqueous workup. 3. High reaction temperatures promoting SO₃ formation.[1]1. Use oven-dried glassware and anhydrous solvents. 2. Perform a non-aqueous workup if possible, or minimize contact time with water during extraction. 3. Maintain strict temperature control, typically starting at -10°C to 0°C and allowing the reaction to proceed at room temperature.[3][5]
Dark-colored Reaction Mixture / Tar Formation 1. Reaction temperature is too high. 2. Thiophene ring degradation under harsh acidic conditions.1. Maintain a low temperature, especially during the initial addition of the substrate to the chlorosulfonic acid.[3] 2. Reduce the reaction time or temperature. Consider using a less harsh sulfonating agent if possible, though options are limited for direct chlorosulfonation.
Product Decomposes on Silica Gel Column 1. Sulfonyl chlorides are sensitive to the acidic nature of silica gel.[2]1. Avoid silica gel chromatography if possible. 2. If the product is solid, attempt recrystallization.[2] 3. If chromatography is necessary, try using a deactivated silica or a different stationary phase like alumina. Elute quickly with non-polar solvents.

Experimental Protocols

Protocol 1: General Chlorosulfonation of 2-Methoxythiophene

Disclaimer: This reaction involves highly corrosive and hazardous materials. A thorough risk assessment must be conducted, and all operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2-Methoxythiophene (1 equivalent)

  • Chlorosulfonic acid (4 equivalents)

  • Anhydrous Dichloromethane (DCM) (optional, as solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4 eq.).

  • Cool the flask to -10°C in an ice-salt bath.

  • Slowly add 2-methoxythiophene (1 eq.), dissolved in a small amount of anhydrous DCM if desired, dropwise to the stirred chlorosulfonic acid over a period of 20-30 minutes, ensuring the internal temperature does not rise above 0°C.[3]

  • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gentle heating in an oil bath up to 50°C.[5]

  • Once the reaction is complete, cool the mixture back down in an ice bath.

  • Very carefully and slowly, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with DCM or diethyl ether (2 x volume).

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Protocol 2: Product Purification (Non-Chromatographic)

If the crude product is a solid, recrystallization is the preferred method of purification.

Procedure:

  • Dissolve the crude solid product in a minimum amount of a hot solvent (e.g., a hexane/toluene mixture).[2]

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then place it in a -20°C freezer to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Reaction_Pathways SM 2-Methoxythiophene P1 5-Chlorosulfonyl- 2-methoxythiophene (Major Product) SM->P1 SO2Cl+ P2 3-Chlorosulfonyl- 2-methoxythiophene (Minor Product) SM->P2 SO2Cl+ SP3 Degradation Products (Tar) SM->SP3 High Temp CSA ClSO3H SP1 Di-chlorosulfonated Product P1->SP1 Excess ClSO3H SP2 5-Sulfonic Acid- 2-methoxythiophene P1->SP2 H2O

Caption: Main reaction and potential side reactions in the chlorosulfonation of 2-methoxythiophene.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze Crude Mixture by TLC/NMR Start->Check_TLC SM_Present Starting Material Still Present? Check_TLC->SM_Present Multi_Spots Multiple Spots Observed? Polar_Spot New Polar Spot (baseline)? Multi_Spots->Polar_Spot No Sol_Isomers Isomer Formation: Use Solvent, Lower Temp Multi_Spots->Sol_Isomers Yes SM_Present->Multi_Spots No Sol_Incomplete Incomplete Reaction: Increase Time/Temp SM_Present->Sol_Incomplete Yes Dark_Color Mixture is Dark/Tar? Polar_Spot->Dark_Color No Sol_Hydrolysis Hydrolysis to Sulfonic Acid: Ensure Anhydrous Conditions Polar_Spot->Sol_Hydrolysis Yes Sol_Degradation Degradation: Lower Reaction Temp Dark_Color->Sol_Degradation Yes End Optimize and Repeat Dark_Color->End No Sol_Incomplete->End Sol_Isomers->End Sol_Hydrolysis->End Sol_Degradation->End

Caption: A logical workflow for troubleshooting common issues in methoxythiophene chlorosulfonation.

References

Technical Support Center: Purification of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in crude this compound?

A1: The most common impurity is the corresponding sulfonic acid, Methyl 4-methoxy-5-(sulfonic acid)thiophene-3-carboxylate, which results from the hydrolysis of the reactive chlorosulfonyl group by water present during the reaction or work-up. Other potential impurities include unreacted starting materials such as Methyl 4-methoxythiophene-3-carboxylate, residual chlorosulfonic acid, and potentially isomeric byproducts from the chlorosulfonation reaction.

Q2: How can I minimize the formation of the sulfonic acid impurity during work-up?

A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During the work-up, quenching the reaction mixture by pouring it onto ice and extracting the product into a non-polar organic solvent should be done as quickly as possible. Washes with cold brine can help remove aqueous residues without significantly hydrolyzing the product.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment. Thin Layer Chromatography (TLC) is a quick and effective technique for monitoring the progress of the purification. ¹H NMR spectroscopy can be used to identify the desired product and check for the presence of major impurities.

Q4: What are the general stability and storage recommendations for the purified compound?

A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[1] For long-term storage, keeping it in a desiccator at low temperatures (-20°C) is recommended to prevent degradation.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Product Hydrolysis Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction and work-up under an inert atmosphere. Use cold, saturated brine for aqueous washes to minimize contact time with water.
Loss During Extraction Use a suitable organic solvent for extraction in which the product has high solubility and water has low solubility (e.g., dichloromethane or ethyl acetate). Perform multiple extractions to ensure complete recovery from the aqueous phase.
Inefficient Column Chromatography Optimize the solvent system for column chromatography using TLC to achieve good separation between the product and impurities. Ensure proper packing of the silica gel column to avoid channeling.
Decomposition on Silica Gel The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. If this is suspected, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Troubleshooting Steps
Sulfonic Acid Appears as a baseline spot on TLC (if a polar solvent system is used) and does not elute from the column under normal phase conditions. Can be identified by a change in the chemical shift of the thiophene ring protons in ¹H NMR.Wash the crude product solution with cold, dilute aqueous sodium bicarbonate. The sulfonic acid will be deprotonated and extracted into the aqueous layer. Caution: This may cause some hydrolysis of the desired product.
Starting Material Will have a different Rf value on TLC compared to the product. Can be identified by its characteristic peaks in the ¹H NMR spectrum.Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to ensure complete conversion of the starting material. If present after the reaction, it can usually be separated by column chromatography.
Isomeric Byproducts May have similar Rf values to the product on TLC, making separation by column chromatography challenging. May require advanced analytical techniques like 2D NMR for confirmation.Adjust the chlorosulfonation reaction conditions (e.g., temperature, solvent) to favor the formation of the desired isomer. A careful optimization of the column chromatography solvent system may be required for separation.

Experimental Protocols

General Protocol for Column Chromatography Purification

This is a general guideline; specific conditions should be optimized based on TLC analysis of the crude mixture.

  • TLC Analysis: Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with a mixture of petroleum ether and ethyl acetate. A good starting ratio is 4:1 (v/v).[2] The desired product should have an Rf value of approximately 0.3-0.4. Adjust the solvent polarity to achieve optimal separation from impurities.

  • Column Preparation: Prepare a slurry of silica gel (200-300 mesh) in the chosen eluent. Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with the predetermined solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₇H₇ClO₅S₂270.71Not available
Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylateC₇H₇ClO₄S₂254.7140-41[1]
Methyl 4-methoxythiophene-3-carboxylate (Starting Material)C₇H₈O₃S172.2070
Table 2: Typical Column Chromatography Conditions for Thiophene Sulfonyl Chlorides
Stationary PhaseMobile Phase (v/v)Typical Rf of ProductReference
Silica Gel (200-300 mesh)Petroleum Ether : Ethyl Acetate (4:1)~0.4[2]
Silica Gel (200-300 mesh)Petroleum Ether : Ethyl Acetate (2.5:1)~0.3[2]

Visualizations

Purification_Troubleshooting Troubleshooting Workflow for Purification start Crude Product check_purity Assess Purity (TLC/HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure end Pure Product is_pure->end Yes purification Purification Required is_pure->purification No recrystallization Recrystallization (if solid) purification->recrystallization check_impurities Identify Impurities (NMR/MS) purification->check_impurities column_chrom Column Chromatography column_chrom->check_purity recrystallization->check_purity wash Aqueous Wash (e.g., NaHCO3) wash->column_chrom hydrolysis_product Hydrolysis Product (Sulfonic Acid) check_impurities->hydrolysis_product starting_material Unreacted Starting Material check_impurities->starting_material other_impurities Other Impurities (e.g., Isomers) check_impurities->other_impurities hydrolysis_product->wash starting_material->column_chrom other_impurities->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow General Purification Workflow crude Crude Product in Organic Solvent optional_wash Optional: Wash with cold aq. NaHCO3 to remove sulfonic acid crude->optional_wash brine_wash Wash with cold Brine optional_wash->brine_wash dry Dry over Na2SO4 or MgSO4 brine_wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Flash Column Chromatography (e.g., Petroleum Ether/EtOAc) concentrate->purify collect Collect and Combine Pure Fractions (monitor by TLC) purify->collect final_concentrate Concentrate to yield pure product collect->final_concentrate final_product Pure Product final_concentrate->final_product

Caption: General experimental workflow for the purification of the target compound.

References

Stability issues of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate in protic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate in protic solvents. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound in methanol turned cloudy and/or changed color. What is happening?

A1: This is a common sign of compound degradation. This compound is a sulfonyl chloride, a class of compounds known to be highly reactive towards nucleophiles.[1][2] Protic solvents, such as methanol and water, can act as nucleophiles and react with the sulfonyl chloride group. This reaction, known as solvolysis (or hydrolysis if the solvent is water), leads to the formation of the corresponding sulfonic acid or sulfonate ester, which may have different solubility properties, causing the solution to become cloudy. Discoloration can also indicate the formation of degradation byproducts.[3]

Q2: I am trying to run a reaction with an amine in an alcohol-based solvent, but I am getting low yields of my desired sulfonamide. Why?

A2: The low yield is likely due to a competing reaction with the solvent. The sulfonyl chloride is a highly electrophilic group and will react with both your target amine and the alcohol solvent.[1] Since the solvent is present in a large excess, the reaction with the alcohol (alcoholysis) can significantly compete with the desired reaction with the amine, leading to a lower yield of the sulfonamide. It is recommended to use an inert, aprotic solvent for such reactions.

Q3: How should I properly store this compound to ensure its stability?

A3: To ensure stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[4] It is crucial to protect it from moisture.[4][5] Containers should be tightly sealed to prevent the ingress of atmospheric moisture.[4] Discoloration of the solid material upon storage may be a sign of decomposition.[3]

Q4: What are the primary degradation products of this compound in protic solvents?

A4: In protic solvents, the primary degradation products are the corresponding sulfonic acid (in the presence of water) and methyl sulfonate ester (in methanol). The thiophene ester moiety may also be susceptible to hydrolysis under strong acidic or basic conditions, although the sulfonyl chloride is the most reactive site.

Q5: Can I use this compound in aqueous buffers for biological assays?

A5: Due to its high reactivity with water, using this compound directly in aqueous buffers is not recommended. The compound will likely hydrolyze rapidly, and you will be testing the effects of the sulfonic acid derivative rather than the sulfonyl chloride. For biological assays requiring aqueous conditions, it is advisable to perform the reaction with the target biomolecule in an organic co-solvent or use a more hydrolysis-resistant derivative if available.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Precipitate Formation Degradation of the sulfonyl chloride to a less soluble sulfonic acid or sulfonate ester.Confirm the identity of the precipitate using analytical techniques like LC-MS or NMR. For future experiments, switch to a dry, aprotic solvent.
Low Reaction Yield Competing reaction with a protic solvent.Use a rigorously dried, aprotic solvent (e.g., Dichloromethane, Acetonitrile, THF). Conduct the reaction under an inert atmosphere to exclude moisture.
Inconsistent Results Degradation of the starting material due to improper storage or handling.Use a fresh bottle of the reagent. Ensure the compound is stored under an inert atmosphere and handled in a dry environment (e.g., glovebox or with dry solvents and glassware).
Reaction Mixture Turns Dark Significant decomposition of the compound.Stop the reaction and try to identify the byproducts. Re-evaluate the reaction conditions (temperature, solvent, reaction time). Consider using a lower temperature.

Data Presentation

Solvent Solvent Type Expected Stability Primary Degradation Product
WaterProticVery LowMethyl 4-methoxy-5-(sulfo)thiophene-3-carboxylate
MethanolProticLowMethyl 4-methoxy-5-((methoxy)sulfonyl)thiophene-3-carboxylate
EthanolProticLowMethyl 5-((ethoxy)sulfonyl)-4-methoxythiophene-3-carboxylate
IsopropanolProticLow to ModerateMethyl 4-methoxy-5-((isopropoxy)sulfonyl)thiophene-3-carboxylate
AcetonitrileAprotic PolarHigh-
DichloromethaneAproticHigh-
Tetrahydrofuran (THF)AproticHigh-

Experimental Protocols

Protocol 1: Forced Degradation Study in a Protic Solvent (Methanol)

This protocol outlines a general procedure for assessing the stability of this compound in methanol.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in 10 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

  • Degradation Experiment:

    • In a clean, dry vial, add 9.9 mL of methanol.

    • At time zero (t=0), add 100 µL of the stock solution to the methanol, cap the vial tightly, and vortex briefly. The final concentration will be approximately 10 µg/mL.

    • Maintain the vial at a constant temperature (e.g., 25 °C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.

    • Immediately analyze the sample by a suitable analytical method, such as HPLC-UV, to monitor the disappearance of the parent compound and the appearance of degradation products.

  • Data Analysis:

    • Plot the peak area of this compound against time to determine the degradation kinetics.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector or a Photodiode Array (PDA) detector.[6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or scan with PDA for optimal wavelength).

  • Injection Volume: 10 µL.

Mandatory Visualizations

degradation_pathway parent Methyl 5-(chlorosulfonyl)- 4-methoxythiophene-3-carboxylate sulfonic_acid Sulfonic Acid Derivative parent->sulfonic_acid Hydrolysis sulfonate_ester Sulfonate Ester Derivative parent->sulfonate_ester Methanolysis water Water (H2O) methanol Methanol (CH3OH)

Caption: Degradation pathways in protic solvents.

troubleshooting_workflow start Low Yield or Unexpected Precipitate check_solvent Is the solvent protic (e.g., alcohol, water)? start->check_solvent use_aprotic Switch to a dry, aprotic solvent (e.g., DCM, ACN, THF) check_solvent->use_aprotic Yes check_storage Check storage conditions and age of reagent check_solvent->check_storage No problem_solved Problem Resolved use_aprotic->problem_solved use_fresh Use fresh reagent and store properly check_storage->use_fresh Improper/Old check_storage->problem_solved Proper/Fresh use_fresh->problem_solved

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Overcoming Low Reactivity of Amines with Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of amines with sulfonyl chlorides during sulfonamide synthesis.

Troubleshooting Guides

This section addresses specific issues encountered during experimentation in a question-and-answer format, offering potential causes and actionable solutions.

Problem 1: Low or No Product Formation

Question: I am observing very low to no formation of my desired sulfonamide product. What are the potential causes and how can I troubleshoot this issue?

Answer:

Low or no product formation in sulfonamide synthesis can stem from several factors, primarily related to the purity of starting materials, reaction conditions, and the inherent reactivity of the substrates.

  • Cause: Degraded or Impure Starting Materials. Aryl sulfonyl chlorides are particularly sensitive to moisture and can degrade over time. Impurities in either the amine or the sulfonyl chloride can lead to unwanted side reactions.

    • Solution:

      • Verify the purity of the amine and sulfonyl chloride using techniques like NMR or LC-MS.

      • Use freshly opened or properly stored sulfonyl chloride. Consider repurifying starting materials if purity is questionable.[1]

      • Ensure all glassware is thoroughly dried before use.

  • Cause: Poor Amine Nucleophilicity. The nucleophilicity of an amine is a critical factor.[2] Sterically hindered amines or amines with electron-withdrawing groups exhibit reduced reactivity.

    • Solution 1: Use of a Stronger, Non-Nucleophilic Base. A suitable base is crucial for deprotonating the amine or the initial adduct without causing side reactions.[1] For poorly reactive amines, a stronger base may be required.

      • Recommendation: Consider using a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a proton sponge.

    • Solution 2: Amine Activation. The reactivity of the amine can be enhanced by converting it into a more nucleophilic species.

      • Recommendation: Convert the amine to a silylated amine, which can then react more readily with the sulfonyl chloride.[3]

    • Solution 3: Employing a Catalyst. Various metal catalysts can facilitate the coupling of less reactive amines.

      • Recommendation: Indium, copper, and palladium catalysts have been shown to be effective in promoting sulfonamide formation.[4][5][6]

  • Cause: Incorrect Reaction Conditions. Temperature and reaction time are critical parameters that must be optimized.

    • Solution:

      • Temperature: Control the reaction temperature. Some reactions may require initial cooling to manage an exothermic reaction, followed by heating to drive the reaction to completion.[1]

      • Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the reaction has gone to completion.[1]

Problem 2: Slow Reaction Rate

Question: My sulfonamide synthesis is proceeding very slowly. How can I increase the reaction rate?

Answer:

A slow reaction rate is a common issue, especially when dealing with unreactive coupling partners.

  • Cause: Low Reaction Temperature. As with most chemical reactions, temperature plays a significant role in the reaction kinetics.

    • Solution: Gradually increase the reaction temperature while monitoring for any potential side product formation or decomposition of starting materials.

  • Cause: Inefficient Activation of the Sulfonyl Chloride. The electrophilicity of the sulfonyl chloride can be a limiting factor.

    • Solution 1: Use of Activating Agents. Certain reagents can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack. Pentafluorobenzenesulfonyl chloride and tresyl chloride are examples of highly reactive activating agents.[7]

    • Solution 2: In Situ Generation of a More Reactive Species. It is possible to generate a more reactive sulfonylating agent in the reaction mixture. For instance, sulfonyl fluorides can be activated by calcium triflimide.[5]

Problem 3: Significant Side Product Formation

Question: My reaction is producing a significant amount of side products, which is lowering my yield. What could be the cause, and how can I minimize it?

Answer:

The formation of side products is often due to the reactivity of the sulfonyl chloride with other components in the reaction mixture.

  • Cause: Reaction with the Solvent. Protic solvents can compete with the amine in reacting with the sulfonyl chloride.

    • Solution: Ensure the use of an inert, anhydrous solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[1]

  • Cause: Self-Condensation or Decomposition. At elevated temperatures, starting materials or the product may be unstable.

    • Solution:

      • Controlled Addition: Add the sulfonyl chloride solution slowly to the amine solution, often at a reduced temperature (e.g., 0 °C), to manage any exothermic processes before allowing the reaction to warm to the desired temperature.[1]

      • Base Selection: The choice of base is critical. A base that is too strong or nucleophilic can lead to unwanted side reactions. Tertiary amines like triethylamine or pyridine are commonly used.[8]

Data Presentation

Table 1: Comparison of Bases in Sulfonamide Synthesis

BasepKa of Conjugate AcidTypical SolventYield (%) with Hindered AmineReference
Pyridine5.25DCM, ChloroformModerate[8]
Triethylamine (TEA)10.75DCM, THFGood[8]
Diisopropylethylamine (DIPEA)10.7DCM, DMFGood to Excellent[8]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)13.5Acetonitrile, THFExcellent[5]

Table 2: Effect of Catalysts on Sulfonamide Synthesis

Catalyst SystemAmine Substrate ScopeTypical Yield (%)Reference
No CatalystPrimary, less hindered secondary aminesVariable[9]
Copper CatalysisAryl and heteroaryl amines, including some electron-deficient onesGood to Excellent[4][5]
Palladium CatalysisAryl and heteroaryl aminesGood to Excellent[6][10]
Indium CatalysisLess nucleophilic and sterically hindered anilinesExcellent[5]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis Using a Tertiary Amine Base

  • Dissolve the amine (1.0 eq.) and a tertiary amine base such as triethylamine (1.2 eq.) in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.1 eq.) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Catalytic Sulfonylation of a Poorly Nucleophilic Amine Using a Copper Catalyst

  • To a dry reaction vessel, add the aryl halide (if applicable, for cross-coupling approaches), the amine (1.2 eq.), a copper(I) salt (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add the sulfonyl chloride (1.0 eq.) and an anhydrous solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualization

Troubleshooting_Sulfonamide_Synthesis start Low/No Product check_purity Check Starting Material Purity start->check_purity amine_reactivity Assess Amine Reactivity start->amine_reactivity conditions Review Reaction Conditions start->conditions purify Purify/ Replace Reagents check_purity->purify Impure stronger_base Use Stronger/ Non-nucleophilic Base amine_reactivity->stronger_base Low Nucleophilicity catalyst Employ a Catalyst (Cu, Pd, In) amine_reactivity->catalyst Low Nucleophilicity activate_amine Activate Amine (e.g., silylation) amine_reactivity->activate_amine Low Nucleophilicity optimize_temp Optimize Temperature & Reaction Time conditions->optimize_temp Not Optimized product Product Formed purify->product stronger_base->product catalyst->product activate_amine->product optimize_temp->product

Caption: Troubleshooting workflow for low sulfonamide yield.

Copper_Catalyzed_Sulfonylation CuI Cu(I)Lu2099 Intermediate1 [Cu(I)(NRu2082)Lu2099]u207B CuI->Intermediate1 Amine Ru2082NH Amine->Intermediate1 + Base SulfonylChloride R'SOu2082Cl Base Base Product R'SOu2082NRu2082 Intermediate2 Cu(III)(Cl)(NRu2082)(SOu2082R')Lu2099 Intermediate1->Intermediate2 + R'SOu2082Cl Intermediate2->CuI - L, - Clu207B Intermediate2->Product Reductive Elimination

Caption: Proposed catalytic cycle for copper-catalyzed sulfonylation.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification dissolve_amine 1. Dissolve Amine & Base in Anhydrous Solvent cool 2. Cool to 0 °C dissolve_amine->cool add_sulfonyl_chloride 3. Add Sulfonyl Chloride Solution Slowly cool->add_sulfonyl_chloride warm_stir 4. Warm to RT & Stir add_sulfonyl_chloride->warm_stir quench 5. Quench Reaction warm_stir->quench extract 6. Extract with Organic Solvent quench->extract dry_concentrate 7. Dry & Concentrate extract->dry_concentrate purify 8. Purify by Chromatography or Recrystallization dry_concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for sulfonamide synthesis.

FAQs (Frequently Asked Questions)

Q1: Why is my sterically hindered amine not reacting with the sulfonyl chloride?

A1: Steric hindrance around the nitrogen atom of the amine can physically block the approach of the bulky sulfonyl chloride, making the nucleophilic attack on the sulfur atom difficult. This significantly reduces the reaction rate. To overcome this, consider using a less hindered sulfonylating agent if possible, increasing the reaction temperature, or employing a catalyst that can facilitate the reaction through a different mechanism.

Q2: What is the role of a base in the sulfonamide synthesis reaction?

A2: The reaction of an amine with a sulfonyl chloride produces hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like pyridine or triethylamine, serves to neutralize this acid.[8] This is crucial because the accumulation of acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. In some cases, an excess of the reacting amine itself can act as the base if it is not a valuable reagent.[8]

Q3: Can I use an aqueous base for this reaction?

A3: It is generally not recommended to use an aqueous base. Sulfonyl chlorides are highly reactive towards water, leading to hydrolysis to the corresponding sulfonic acid. This side reaction will consume your starting material and reduce the yield of the desired sulfonamide. Therefore, anhydrous conditions are essential for this reaction.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Q5: What are some common catalysts used to improve sulfonamide synthesis and how do they work?

A5: Several transition metals have been found to catalyze sulfonamide synthesis.

  • Copper catalysts are believed to work by forming a copper-amide intermediate, which then undergoes oxidative addition with the sulfonyl chloride, followed by reductive elimination to form the sulfonamide and regenerate the catalyst.[4][5]

  • Palladium catalysts are often used in cross-coupling reactions to form the C-S bond first, for instance, from an aryl halide and a sulfur source, which is then converted to the sulfonamide.[6]

  • Indium catalysts have been shown to be effective for the sulfonylation of less nucleophilic and sterically hindered anilines, likely by activating the sulfonyl chloride.[5]

References

Alternative reagents for the synthesis of thiophene sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiophene sulfonamides. It focuses on alternative reagents and methodologies to overcome common challenges encountered in traditional synthetic routes.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges with the traditional synthesis of thiophene sulfonamides?

The most common method for synthesizing thiophene sulfonamides involves the reaction of a thiophenesulfonyl chloride with an amine. While effective, this approach has several limitations:

  • Harsh Reagents: The synthesis of the thiophenesulfonyl chloride precursor often requires harsh and hazardous reagents like chlorosulfonic acid, which can lead to side reactions and may not be compatible with sensitive functional groups.[1][2]

  • Substrate Scope: The synthesis of sulfonyl chlorides can be inefficient for electron-deficient aromatic rings.[1]

  • Handling Difficulties: Thiophenesulfonyl chlorides can be difficult to store and handle due to their reactivity and sensitivity to moisture.[2]

Q2: What are some viable alternative reagents to thiophenesulfonyl chloride for this synthesis?

Several alternative reagents and methodologies have been developed to circumvent the issues associated with thiophenesulfonyl chlorides. These include:

  • Fluosulfonic Acid: This reagent can be used for the direct sulfonation of thiophene, followed by conversion to the sulfonamide.[3][4]

  • Thiols and an Oxidizing System: Thiols can be directly coupled with amines in the presence of an oxidizing agent to form sulfonamides.[5]

  • Sodium Sulfinates: These can be coupled with amines using a copper catalyst or an iodine-mediated system.[6]

  • Sulfur Dioxide (SO₂) Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a stable source of SO₂ for the synthesis.[7]

  • Arylboronic Acids: Palladium-catalyzed chlorosulfonylation of arylboronic acids provides an alternative route to the sulfonyl chloride precursor under milder conditions.[6]

Q3: How can I improve the yield and purity of my thiophene sulfonamide product?

Low yield and impurities are common issues. Here are some general troubleshooting tips:

  • Moisture Control: Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of reactive intermediates.[1]

  • Reagent Purity: Use freshly purified reagents, especially the sulfonylating agent and the amine.

  • Temperature Control: Maintain the recommended reaction temperature. For exothermic reactions, such as those involving sulfonyl chlorides, adding the reagent dropwise at a low temperature (e.g., 0 °C) can prevent side reactions.[1]

  • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the amine or the use of a non-nucleophilic base can help drive the reaction to completion.

  • Purification Method: Crystallization is often the best method for purifying sulfonamides. Experiment with different solvent systems to find the optimal conditions for crystal formation.[1]

Troubleshooting Guides

Problem 1: Low or No Product Formation in Amidation of Thiophenesulfonyl Chloride
Possible Cause Troubleshooting Step
Inactive Thiophenesulfonyl Chloride The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture. Use freshly prepared or newly purchased reagent.
Poorly Reactive Amine Electron-deficient amines are less nucleophilic and may react slowly. Consider using a more forcing condition (higher temperature, longer reaction time) or a more active sulfonylating agent.
Inappropriate Base The base may not be strong enough to neutralize the HCl generated during the reaction. For less reactive amines, a stronger, non-nucleophilic base like DBU may be required.
Steric Hindrance If either the amine or the thiophene ring is sterically hindered, the reaction rate will be significantly slower. Increased temperature and longer reaction times may be necessary.
Problem 2: Side Product Formation in Direct Sulfonation of Thiophene
Possible Cause Troubleshooting Step
Over-sulfonation (Di-sulfonation) Thiophene is highly reactive towards electrophilic substitution.[8] Use milder sulfonating agents or carefully control the stoichiometry and reaction time.
Ring Opening or Polymerization Strong acidic conditions can lead to degradation of the thiophene ring. Use a less harsh sulfonating agent or moderate the reaction conditions.
Isomer Formation While sulfonation of thiophene predominantly occurs at the 2-position, some 3-substituted isomer may form.[8] Purification by chromatography or crystallization may be necessary to isolate the desired isomer.
Problem 3: Inconsistent Results with Catalytic Methods (e.g., Suzuki Coupling, Cu-catalyzed coupling)
Possible Cause Troubleshooting Step
Catalyst Deactivation The catalyst may be poisoned by impurities in the starting materials or solvents. Ensure high-purity reagents and degassed solvents.
Ligand Instability The ligand used in the catalytic system may be degrading under the reaction conditions. Screen different ligands to find one that is more robust.
Incorrect Oxidation State of the Metal The active catalytic species may not be forming correctly. Ensure proper pre-activation of the catalyst if required.
Poor Solubility of Reagents If the reagents are not fully dissolved, the reaction will be slow and inefficient. Choose a solvent system that solubilizes all components.

Experimental Protocols

Protocol 1: Synthesis of Thiophene-2-sulfonamide from Thiophene-2-sulfonyl Chloride (Traditional Method)

This protocol is adapted from a general procedure for the synthesis of 2-thiophenesulfonamide.[9]

Materials:

  • Thiophene-2-sulfonyl chloride

  • 25% Ammonium hydroxide solution

  • Water

Procedure:

  • Add thiophene-2-sulfonyl chloride (0.5 g, 2.74 mmol) to a 25% ammonium hydroxide solution (5 mL, 33.45 mmol).[9]

  • Heat the mixture to 50°C and stir under reflux for 15 hours.[9]

  • Filter the hot reaction mixture and wash the residue with boiling 25% aqueous ammonium hydroxide.[9]

  • Remove the ammonium hydroxide from the filtrate by vacuum distillation until the ammonia odor is gone.[9]

  • Recrystallize the resulting solid from water to obtain thiophene-2-sulfonamide as a white solid.[9]

Expected Yield: ~77%[9]

Protocol 2: Electrochemical Synthesis of a Sulfonamide from a Thiol and an Amine

This protocol is based on a general method for the electrochemical oxidative coupling of thiols and amines.[10]

Materials:

  • Thiol (e.g., thiophenol as a model) (2 mmol)

  • Amine (3.0 mmol)

  • Tetramethylammonium tetrafluoroborate (Me₄NBF₄) (0.2 mmol)

  • Acetonitrile (CH₃CN)

  • 0.3 M Hydrochloric acid (HCl)

  • Electrochemical microflow reactor with a carbon anode and an iron cathode.

Procedure:

  • Prepare a solution of the thiol, amine, and Me₄NBF₄ in a 3:1 (v/v) mixture of CH₃CN/0.3 M HCl.

  • Set up the electrochemical microflow reactor.

  • Pump the solution through the reactor with a residence time of 5 minutes.[10]

  • Collect the output from the reactor and process it through standard workup procedures (e.g., extraction, chromatography) to isolate the sulfonamide.

Quantitative Data for Alternative Syntheses

Method Starting Materials Key Reagents/Catalyst Yield Reference
Electrochemical CouplingThiophenol, CyclohexylamineMe₄NBF₄, CH₃CN/HClGood[10]
I₂-mediated SynthesisVarious Thiols, Aqueous AmmoniaI₂/ᵗBuOOHReasonable[5]
Cu-catalyzed CouplingSodium Sulfinates, AminesCopper catalyst, O₂ or DMSO-[6]
Pd-catalyzed Suzuki CouplingPhenyl Chlorosulfate, Arylboronic acid, AminePalladium catalystGood to Excellent[6]

Visualizations

experimental_workflow cluster_traditional Traditional Synthesis cluster_alternative Alternative Routes cluster_thiol From Thiol cluster_sulfinate From Sulfinate start1 Thiophene reagent1 Chlorosulfonic Acid start1->reagent1 Sulfonylation intermediate1 Thiophenesulfonyl Chloride reagent1->intermediate1 reagent2 Amine/NH₃ intermediate1->reagent2 Amination product1 Thiophene Sulfonamide reagent2->product1 start2 Thiophene Thiol reagent3 Amine + Oxidant start2->reagent3 Oxidative Coupling product2 Thiophene Sulfonamide reagent3->product2 start3 Sodium Thiophene Sulfinate reagent4 Amine + Catalyst (Cu) start3->reagent4 Catalytic Coupling product3 Thiophene Sulfonamide reagent4->product3

Caption: Comparison of traditional and alternative synthetic routes to thiophene sulfonamides.

troubleshooting_logic start Low Yield in Sulfonamide Synthesis q1 Which synthetic route was used? start->q1 route1 Traditional (Sulfonyl Chloride) q1->route1 route2 Catalytic (e.g., Cu, Pd) q1->route2 route3 Oxidative Coupling (Thiol) q1->route3 c1 Check Sulfonyl Chloride Activity (Possible Hydrolysis) route1->c1 c2 Verify Amine Reactivity (Electronic/Steric Effects) route1->c2 c3 Ensure Anhydrous Conditions route1->c3 d1 Check Catalyst Activity (Poisoning/Deactivation) route2->d1 d2 Screen Ligands/Solvents route2->d2 d3 Ensure Reagent Purity route2->d3 e1 Verify Oxidant Stoichiometry route3->e1 e2 Check for Thiol Dimerization (Side Reaction) route3->e2

Caption: A logical workflow for troubleshooting low yields in thiophene sulfonamide synthesis.

References

Troubleshooting low yield in Sandmeyer-type sulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sandmeyer-type synthesis of aryl sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting low yields and other common issues encountered during this important transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Sandmeyer-type synthesis of sulfonyl chlorides?

Low yields can arise from several factors. The most common issues include:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often thermally unstable and can decompose before reacting. This is especially true for electron-rich anilines.[1][2]

  • Hydrolysis of the Sulfonyl Chloride Product: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding sulfonic acids. This is a major issue during aqueous workups.[3][4]

  • Formation of Side Products: Several side reactions can compete with the desired sulfonyl chloride formation, including the formation of chloroarenes (from the chloride source), diaryl sulfones, and disulfides.[3][5]

  • Incomplete Diazotization: If the initial conversion of the aniline to the diazonium salt is not complete, the unreacted aniline will remain as an impurity and lower the overall yield.

  • Poor Solubility: The insolubility of diazonium salts or the final sulfonyl chloride product in the reaction medium can hinder the reaction or make isolation difficult.[3]

Q2: My diazonium salt seems to be decomposing prematurely. How can I improve its stability?

The stability of diazonium salts is highly dependent on temperature. The following measures can be taken:

  • Maintain Low Temperatures: The diazotization step should be carried out at low temperatures, typically between -5 to 5 °C, to prevent decomposition.[5][6]

  • Controlled Addition of Nitrite: Add the nitrite source (e.g., sodium nitrite or tert-butyl nitrite) slowly and in a controlled manner to manage the exothermic reaction and maintain a low temperature.[1][7]

  • Immediate Use: It is best practice to use the prepared diazonium salt immediately in the subsequent Sandmeyer step without isolation.

  • Substrate Considerations: Be aware that diazonium salts derived from electron-rich anilines are inherently less stable. For these substrates, it may be necessary to generate and react the diazonium salt in situ at a slightly higher temperature (e.g., 75 °C) to prevent its accumulation, which can also be a safety hazard.[1][2]

Q3: I'm observing significant byproduct formation. How can I minimize this?

Minimizing byproducts requires careful control of reaction conditions:

  • To reduce chloroarene formation: Ensure that the reaction of the aryl radical with the sulfur dioxide source is efficient. This can be influenced by the concentration of SO2 and the effectiveness of the copper catalyst.

  • To reduce hydrolysis: Minimize the amount of water in the reaction, especially during workup and purification. If an aqueous workup is unavoidable, perform it quickly at low temperatures.[4] For sulfonyl chlorides that are solids, they can often be protected from hydrolysis by crystallizing directly from the aqueous reaction mixture.[1][8]

  • To reduce sulfone and disulfide formation: The stoichiometry and choice of reagents are critical. Ensure the correct equivalents of the SO2 source and catalyst are used.

Q4: What is the optimal temperature for each stage of the reaction?

  • Diazotization: This step is almost universally performed at low temperatures, typically between -5 °C and 5 °C , to ensure the stability of the diazonium salt.[5]

  • Sulfonyl Chloride Formation (Sandmeyer Step): The optimal temperature for this step can vary. For electron-deficient and electron-neutral anilines, the reaction can often proceed at room temperature.[1] However, for electron-rich anilines, which form less stable diazonium salts, it may be necessary to heat the reaction (e.g., to 75 °C) to drive the reaction to completion and avoid the hazardous accumulation of the diazonium intermediate.[1][2]

Q5: How does the choice of SO2 source impact the reaction?

The source of sulfur dioxide is a critical parameter.

  • Gaseous SO2: The original Meerwein procedure used gaseous SO2, which can be cumbersome to handle.[3][6]

  • In situ Generation from Thionyl Chloride: A more convenient method involves generating SO2 in situ by the controlled hydrolysis of thionyl chloride (SOCl2) in water.[9]

  • DABSO as an SO2 Surrogate: 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, solid surrogate for SO2. It offers a safer and more convenient alternative, releasing SO2 under the reaction conditions.[1][7] Using DABSO can lead to high yields and is suitable for a wide range of substrates.[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems leading to low yields.

Problem: Low or No Conversion of Starting Aniline
Potential Cause Recommended Action
Incomplete Diazotization Ensure the use of a sufficient excess of acid (e.g., HCl) and a slight excess of the nitrite source (e.g., tert-butyl nitrite).[2] Monitor the disappearance of the aniline starting material by TLC or LC/MS before proceeding.
Poor Aniline Salt Formation For some aniline substrates, gentle heating may be required to ensure complete formation of the hydrochloride salt before cooling for diazotization.[5]
Incorrect Acid Source Using non-aqueous HCl sources, like HCl in isopropanol, may lead to incomplete conversion and the formation of side products.[1][2] Aqueous HCl is generally preferred.[2]
Problem: Low Yield of Sulfonyl Chloride with Byproduct Formation
Potential Cause Recommended Action
Product Hydrolysis Your sulfonyl chloride is likely water-sensitive. Minimize contact with water during workup. Use anhydrous solvents for extraction and drying agents like MgSO₄ or Na₂SO₄.[4] If the product is a solid, attempt to crystallize it directly from the reaction mixture to protect it from the aqueous environment.[8]
Premature Diazonium Decomposition The reaction temperature during diazotization may be too high. Maintain a temperature of -5 to 5 °C throughout the addition of the nitrite.[5] For electron-rich anilines, consider a protocol where the nitrite is added at a higher temperature (75 °C) to ensure the diazonium salt reacts as it is formed.[2]
Inefficient Copper Catalysis Ensure the copper catalyst (e.g., CuCl or CuCl₂) is active and used in the correct catalytic amount (typically 5 mol%).[2] Copper(I) is the active catalytic species that initiates the single-electron transfer.[10][11]
Formation of Chloroarene Byproduct This suggests the aryl radical is being trapped by a chloride ion instead of reacting with SO₂. Increase the effective concentration of the SO₂ source or ensure its timely release if using a surrogate like DABSO.

Experimental Protocols

Representative Protocol: Sandmeyer-type Synthesis using DABSO

This protocol is adapted from a modern procedure using DABSO as an SO₂ surrogate, which is generally safer and more convenient than using gaseous SO₂ or thionyl chloride.[1][2]

Materials:

  • Aniline substrate (1.0 equiv)

  • Acetonitrile (MeCN) as solvent (to make a 0.2 M solution)

  • 37% Aqueous HCl (2.0 equiv)

  • DABSO (0.6 equiv)

  • Copper(II) chloride (CuCl₂, 0.05 equiv)

  • tert-Butyl nitrite (1.1 equiv)

Procedure:

  • Diazotization:

    • To a flask charged with the aniline substrate, acetonitrile, and 37% aqueous HCl, add tert-butyl nitrite dropwise at room temperature.

    • Stir the reaction mixture. For many substrates, the reaction proceeds at room temperature over several hours (e.g., 17 hours).[2] For electron-rich anilines, this step should be performed at 75 °C.[2]

  • Sandmeyer Reaction:

    • Once the diazotization is complete (as monitored by LC/MS or TLC), add DABSO and CuCl₂ to the reaction mixture.

    • Stir at the appropriate temperature (room temperature or 75 °C) for 2-4 hours until the reaction is complete.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding an aqueous solution of sulfamic acid.[2]

    • Extract the product with an organic solvent (e.g., ethyl acetate or cyclopentyl methyl ether).[2][7]

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification:

    • The crude sulfonyl chloride can be purified by flash column chromatography on silica gel or by distillation, depending on its physical properties.[4][7] Be mindful that sulfonyl chlorides can be sensitive to silica gel.

Visual Guides

Reaction Mechanism

The Sandmeyer reaction proceeds through a radical mechanism initiated by a single-electron transfer (SET) from a copper(I) catalyst.[10]

Sandmeyer_Mechanism Aniline Ar-NH₂ (Aniline) Diazonium Ar-N₂⁺ (Diazonium Salt) Aniline->Diazonium NaNO₂ / HCl (Diazotization) ArylRadical Ar• (Aryl Radical) Diazonium->ArylRadical SET CuI Cu(I)Cl SulfonylRadical Ar-SO₂• (Sulfonyl Radical) ArylRadical->SulfonylRadical +SO₂ N2_out N₂ ArylRadical->N2_out Product Ar-SO₂Cl (Sulfonyl Chloride) SulfonylRadical->Product +Cl• CuII Cu(II)Cl₂ CuI->CuII -e⁻ CuII->CuI +e⁻ SO2_in SO₂

Caption: Radical mechanism of the Sandmeyer-type sulfonyl chloride synthesis.

Troubleshooting Workflow

Use this flowchart to diagnose the cause of low reaction yield.

Troubleshooting_Workflow Start Start: Low Yield CheckAniline Is starting aniline fully consumed? Start->CheckAniline CheckDiazotization Troubleshoot Diazotization: - Check acid/nitrite stoichiometry - Ensure low temperature CheckAniline->CheckDiazotization No MainProduct Is sulfonyl chloride the main product? CheckAniline->MainProduct Yes CheckWorkup Troubleshoot Workup: - Minimize water exposure - Perform extractions quickly - Check for product loss in aqueous layer MainProduct->CheckWorkup No CheckByproducts Identify major byproducts MainProduct->CheckByproducts Yes Chloroarene Byproduct: Chloroarene CheckByproducts->Chloroarene SulfonicAcid Byproduct: Sulfonic Acid CheckByproducts->SulfonicAcid Other Other byproducts (sulfone, disulfide) CheckByproducts->Other ActionChloroarene Action: Improve SO₂ trapping (check SO₂ source/catalyst) Chloroarene->ActionChloroarene ActionSulfonicAcid Action: Prevent Hydrolysis (use anhydrous conditions, fast workup) SulfonicAcid->ActionSulfonicAcid ActionOther Action: Optimize stoichiometry and reaction conditions Other->ActionOther

Caption: A logical workflow for troubleshooting low yields.

Key Parameter Relationships

This diagram illustrates how key experimental parameters influence the reaction outcome.

Parameter_Relationships Temp Temperature DiazoniumStability Diazonium Stability Temp->DiazoniumStability (low T ↑ stability) RadicalFormation Radical Formation Rate Temp->RadicalFormation (high T ↑ rate) Aniline Aniline Substituents (EDG vs EWG) Aniline->DiazoniumStability (EDG ↓ stability) Catalyst Copper Catalyst (CuCl / CuCl₂) Catalyst->RadicalFormation (catalyzes) SO2_Source SO₂ Source (DABSO, SOCl₂) Yield Yield of ArSO₂Cl SO2_Source->Yield Water Water Content Byproducts Side Reactions (Hydrolysis, Chloroarene) Water->Byproducts (↑ hydrolysis) DiazoniumStability->Yield DiazoniumStability->Byproducts (low stability ↑ decomp.) RadicalFormation->Yield

Caption: Influence of key parameters on reaction outcomes.

References

Technical Support Center: Optimizing Amination of Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the amination of sulfonyl chlorides, with a focus on optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the amination of a sulfonyl chloride?

A1: The reaction follows a nucleophilic substitution pathway. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton, resulting in the formation of the sulfonamide. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]

Q2: Why is the addition of a base crucial in this reaction?

A2: A base, commonly triethylamine or pyridine, is essential to neutralize the HCl produced.[1] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction. In some protocols, an excess of the reactant amine can also function as the base.[1]

Q3: Which types of amines are suitable for this reaction?

A3: Both primary and secondary amines are effective in reacting with sulfonyl chlorides to yield the corresponding sulfonamides. However, tertiary amines do not form stable sulfonamides because they lack a proton on the nitrogen atom for the final elimination step.[1]

Q4: What are the recommended solvents for this reaction?

A4: Aprotic solvents are generally preferred to minimize the competing hydrolysis of the sulfonyl chloride.[1] Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[1] While less common, reactions in aqueous media at a high pH have proven effective for certain substrates.[1]

Q5: How can I effectively monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by various analytical techniques. Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to track the consumption of the sulfonyl chloride and amine, and the formation of the sulfonamide product. For more detailed analysis of aliquots from the reaction mixture, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction shows minimal conversion to the desired sulfonamide. What are the likely causes and how can I resolve this?

A: Low yield is a frequent challenge with several potential origins. The following logical workflow can help diagnose and solve the problem.

G start Low or No Yield check_reagents Check Reagent Quality (Amine, Sulfonyl Chloride, Solvent, Base) start->check_reagents check_conditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere) start->check_conditions check_temp Review Temperature Profile start->check_temp check_base Is the Base Adequate? start->check_base solution_reagents Solution: - Use fresh/purified reagents - Ensure solvent is anhydrous check_reagents->solution_reagents Degraded or Wet? solution_conditions Solution: - Oven-dry glassware - Run under N2 or Argon check_conditions->solution_conditions Moisture Present? solution_temp Solution: - Start at 0°C - Allow to warm to RT slowly - Avoid excessive heat check_temp->solution_temp Too High? solution_base Solution: - Use a stronger, non-nucleophilic base - Increase equivalents of base check_base->solution_base Weak or Insufficient?

Troubleshooting workflow for low product yield.

Issue 2: Multiple Spots on TLC and Impure Product

Q: My reaction is producing multiple byproducts, leading to an impure final product. What are the common side reactions and how can they be minimized?

A: The two most prevalent side reactions are the hydrolysis of the sulfonyl chloride and the disulfonylation of primary amines.

  • Hydrolysis: Sulfonyl chlorides are highly susceptible to water, which can lead to their hydrolysis to the corresponding sulfonic acid, a primary cause of low yield.[1]

    • Solution: To mitigate hydrolysis, it is critical to maintain anhydrous conditions. This includes oven-drying all glassware, using anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Disulfonylation: Primary amines (R-NH₂) can sometimes react with two molecules of the sulfonyl chloride to form a disulfonamide byproduct (R-N(SO₂R')₂). This is more probable under harsh conditions or with highly reactive sulfonyl chlorides.[1]

    • Solution: Employ controlled stoichiometry, add the sulfonyl chloride solution dropwise to the amine solution, and crucially, avoid excessively high temperatures.[1]

G RSO2Cl R-SO2Cl (Sulfonyl Chloride) DesiredProduct R-SO2-NH-R' (Desired Sulfonamide) RSO2Cl->DesiredProduct HydrolysisProduct R-SO3H (Sulfonic Acid) RSO2Cl->HydrolysisProduct DisulfonylationProduct R-SO2-N(R')-SO2-R (Disulfonamide) RSO2Cl->DisulfonylationProduct RNH2 R'-NH2 (Primary Amine) RNH2->DesiredProduct H2O H2O (Water) H2O->HydrolysisProduct DesiredProduct->DisulfonylationProduct + R-SO2Cl

Desired reaction pathway versus common side reactions.

Data on Temperature Optimization

Optimizing the reaction temperature is critical for maximizing the yield of the desired sulfonamide while minimizing the formation of byproducts. Lower temperatures generally slow down the reaction but can significantly reduce the rates of side reactions like hydrolysis and disulfonylation. The following data, from a study on a related reductive amination to form sulfinamides, illustrates the strong dependence of side reactions on temperature. Note that in this specific case, the sulfonamide is a byproduct.

Table 1: Effect of Temperature on Product Distribution in a Reductive Amination Reaction [1][2]

EntrySolventTemperature (°C)Sulfinamide Yield (%)Sulfonamide Yield (%)
1CH₂Cl₂-20-significant amount
2CH₂Cl₂06613
3CH₂Cl₂2562-

*Data is for the reductive amination of p-toluenesulfonyl chloride with benzylamine in the presence of triphenylphosphine and triethylamine.[2] A significant amount of sulfonamide was observed at -20 °C, while the yield of the desired sulfinamide was optimal at 0 °C.[2] A slightly lower yield of sulfinamide was obtained at 25 °C.[2] This demonstrates that even a modest increase in temperature can favor the formation of the sulfonamide byproduct in this particular reaction system.

Experimental Protocols

General Protocol for Amination of a Sulfonyl Chloride

This protocol provides a general guideline and may require optimization for specific substrates.

1. Preparation:

  • Thoroughly oven-dry all glassware before use.

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM).[1]

2. Cooling:

  • Cool the stirred solution to 0 °C using an ice-water bath.[1]

3. Reagent Addition:

  • Dissolve the sulfonyl chloride (1.1 equivalents) in a small amount of the same anhydrous solvent.[1]

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes. A slow addition rate is crucial to control the reaction exotherm and minimize side reactions.[1]

4. Reaction:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Let it stir for 2-12 hours, monitoring its progress periodically by TLC or HPLC until the starting amine is consumed.[1]

5. Work-up:

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally a saturated brine solution.[1]

6. Purification:

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solution in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide.[1]

G cluster_prep 1. Preparation cluster_cool 2. Cooling cluster_add 3. Reagent Addition cluster_react 4. Reaction cluster_workup 5. Work-up cluster_purify 6. Purification prep1 Dissolve amine and base in anhydrous solvent under N2 atmosphere cool1 Cool solution to 0°C prep1->cool1 add1 Add sulfonyl chloride solution dropwise cool1->add1 react1 Warm to RT and stir (2-12h) add1->react1 react2 Monitor by TLC/HPLC react1->react2 workup1 Quench with H2O/NH4Cl react2->workup1 workup2 Separate organic layer workup1->workup2 workup3 Wash with acid and brine workup2->workup3 purify1 Dry and concentrate workup3->purify1 purify2 Purify (Chromatography/ Recrystallization) purify1->purify2

General experimental workflow for sulfonamide synthesis.

References

Removal of unreacted starting material from thiophene derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted starting materials and byproducts from thiophene derivative syntheses.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for purifying thiophene derivatives?

The most prevalent and effective methods for the purification of thiophene derivatives are column chromatography, recrystallization, distillation (often under vacuum), and liquid-liquid extraction. The choice of method depends on the physical properties of the desired compound (solid or liquid), the nature of the impurities, and the scale of the reaction.[1]

Q2: How can I remove unreacted starting materials like a thiophene carboxylic acid or an amine?

A preliminary work-up before the main purification step is highly recommended. Washing the crude product with a dilute base (like sodium bicarbonate solution) can remove unreacted acidic starting materials, while a dilute acid wash (like dilute HCl) can remove unreacted basic starting materials such as amines.[1]

Q3: My thiophene derivative is an oil. Can I still use recrystallization?

Yes, oily compounds can often be crystallized using a two-solvent system. The oil is first dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent, in which the compound is insoluble, is added dropwise until the solution becomes turbid. Slow cooling of this mixture can induce crystallization.[1]

Q4: What are some common impurities I might encounter in a Paal-Knorr thiophene synthesis?

In the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, a common byproduct is the corresponding furan, which arises from a competing dehydration pathway.[2][3][4][5][6] Additionally, toxic hydrogen sulfide (H₂S) can be formed as a side product.[3]

Q5: What kind of byproducts should I look out for in a Gewald aminothiophene synthesis?

The Gewald reaction, which synthesizes 2-aminothiophenes, is a one-pot multicomponent reaction.[5][7] While generally efficient, side reactions can occur, and purification is often necessary to remove unreacted starting materials and minor byproducts.[8] The specific impurities will depend on the substrates used.

Troubleshooting Guides

Column Chromatography

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issue -> streaking; streaking -> cause_streaking; cause_streaking -> sol_streaking;

issue -> cracking; cracking -> cause_cracking; cause_cracking -> sol_cracking;

issue -> no_elution; no_elution -> cause_no_elution; cause_no_elution -> sol_no_elution; } DOT

Troubleshooting Column Chromatography

IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots The solvent system is not optimal.Perform a thorough solvent screen using TLC to find a system that provides good separation (ΔRf > 0.2).[1]
The column is overloaded.Use a larger column with more silica gel relative to the crude material (a general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight).[1]
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.[1]
Compound streaks or "tails" The compound is interacting too strongly with the silica gel (e.g., it is acidic or basic).Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid for acidic compounds or 1-2% triethylamine for basic compounds.[1]
Compound appears to be degrading on the column The thiophene derivative is sensitive to the acidic nature of silica gel.Deactivate the silica gel by treating it with a base like triethylamine (1-2% in the eluent). Alternatively, use a different stationary phase like neutral alumina.[1]
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).[9]
Recrystallization

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low_recovery -> sol_min_solvent [label="Solution"]; low_recovery -> sol_cold_wash [label="Solution"]; sol_min_solvent -> success; sol_cold_wash -> success;

oiling_out -> sol_add_solvent [label="Solution"]; oiling_out -> sol_slow_cool [label="Solution"]; sol_add_solvent -> success; sol_slow_cool -> success; } DOT

Troubleshooting Recrystallization

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling The solution is not saturated enough.Evaporate some of the solvent to increase the concentration and then allow it to cool again.[1]
Nucleation has not occurred.Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a small "seed" crystal of the pure compound can also initiate crystallization.[1]
Low recovery of purified compound Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]
The crystals are significantly soluble in the cold washing solvent.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]
Premature crystallization occurred during hot filtration.Ensure the funnel and receiving flask are pre-heated before hot filtration.[1]
Product "oils out" instead of crystallizing The melting point of the material is below the temperature at which a saturated solution is attained.Add more solvent to the hot solution to ensure the product remains dissolved, then allow for very slow cooling.[4]
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1]
Distillation
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of isomers with close boiling points The efficiency of the distillation column is insufficient.Use a longer fractionating column or one with a more efficient packing to increase the number of theoretical plates.[9][10]
The distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.[10]
Product darkens during distillation Thermal decomposition at high temperatures.Use vacuum distillation to lower the boiling point of the compound.[11]
Bumping/Uneven boiling Superheating of the liquid; lack of boiling chips or inadequate stirring.Add fresh boiling chips or a magnetic stir bar before heating and ensure vigorous stirring.[11]
Low recovery of product Hold-up in the distillation apparatus.For small quantities, use a smaller distillation apparatus. Rinse the apparatus with a volatile solvent after distillation to recover any residual product.[9]
Liquid-Liquid Extraction
IssuePossible Cause(s)Suggested Solution(s)
Emulsion formation Interfacial tension between the two phases is too low, often due to surfactant-like impurities.Gently swirl instead of vigorously shaking the separatory funnel. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[10] Filtration through a glass wool plug or centrifugation can also help break the emulsion.[10]
Difficulty identifying the aqueous and organic layers The densities of the two layers are very similar.Add a few drops of water to the separatory funnel and observe which layer it joins. The layer that increases in volume is the aqueous layer.
Poor recovery of the desired compound The partition coefficient of the compound is not sufficiently high in the extracting solvent.Perform multiple extractions with smaller volumes of the organic solvent. Ensure the pH of the aqueous layer is optimized to keep the compound in its neutral form if it is acidic or basic.
The two phases are mutually soluble to some extent.Choose a more immiscible solvent pair. Pre-saturating the solvents with each other before the extraction can sometimes help.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Thiophene Derivative

Purification MethodCrude Sample (g)Purified Yield (g)Recovery (%)Purity (by HPLC) (%)Notes
Column Chromatography 2.01.785>99Effective for complex mixtures and separation of isomers.
Recrystallization (Ethanol) 2.01.680>99Good for solid products with moderate initial purity.
Vacuum Distillation 5.04.182>98Suitable for thermally stable, volatile liquid products.
Liquid-Liquid Extraction 10.0--~90Primarily used as a work-up step to remove bulk impurities, not for final high-purity isolation.

Table 2: Illustrative Data for Recrystallization Solvent Screening

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
Water InsolubleInsolubleNone
Hexane Sparingly SolubleSolubleGood, well-formed needles
Ethanol SolubleVery SolublePoor, oily residue
Toluene InsolubleVery SolubleExcellent, large prisms
Ethyl Acetate SolubleVery SolubleNone

Experimental Protocols

Protocol 1: Column Chromatography

// Workflow TLC -> Pack -> Load -> Elute -> Collect -> Analyze -> Combine -> Evaporate -> Pure_Product; } DOT

Workflow for Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent) that provides good separation of the desired thiophene derivative from impurities. An ideal Rf value for the product is between 0.2 and 0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (the least polar component of the solvent system). Pour the slurry into a glass column and allow the silica to settle into a uniform bed, ensuring no air bubbles or cracks are present. A layer of sand can be added to the top of the silica bed to prevent disturbance during solvent addition.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample solution to the top of the silica gel bed.[1]

  • Elution: Add the eluent to the column and maintain a constant flow. The solvent level should never drop below the top of the silica gel. For difficult separations, a gradient elution (gradually increasing the polarity of the eluent) can be employed.[9]

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.[1]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiophene derivative.[1]

Protocol 2: Recrystallization

Recrystallization_Workflow Dissolve 1. Dissolve Crude Product in minimum hot solvent Filter 2. Hot Filtration (optional) to remove insoluble impurities Dissolve->Filter Cool 3. Slow Cooling to induce crystallization Filter->Cool Ice_Bath 4. Cool in Ice Bath to maximize yield Cool->Ice_Bath Vacuum_Filter 5. Vacuum Filtration to collect crystals Ice_Bath->Vacuum_Filter Wash 6. Wash Crystals with ice-cold solvent Vacuum_Filter->Wash Dry 7. Dry Crystals Wash->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals

Workflow for Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. If it does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Allow the crystals to air dry on the filter paper or in a vacuum oven.[1]

Protocol 3: Vacuum Distillation

Vacuum_Distillation_Workflow Setup 1. Assemble Apparatus (Grease all joints, add stir bar) Vacuum 2. Apply Vacuum (Check for leaks) Setup->Vacuum Heat 3. Gently Heat (Use heating mantle) Vacuum->Heat Collect 4. Collect Distillate Fractions Heat->Collect Stop 5. Stop Distillation (Cool, then vent to atmosphere) Collect->Stop Pure_Liquid Purified Liquid Product Stop->Pure_Liquid

Workflow for Vacuum Distillation

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is free of cracks. Use a stir bar for even boiling (boiling chips are ineffective under vacuum).[11] All ground glass joints must be properly greased to ensure a good seal.[11]

  • Apply Vacuum: Connect the apparatus to a vacuum source with a trap in between. Turn on the vacuum and allow the pressure inside the apparatus to stabilize. Check for any leaks.[11]

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.[11]

  • Distillation: Collect the fraction that distills at the expected boiling point for the reduced pressure.

  • Shutdown: After collecting the desired product, remove the heat source and allow the apparatus to cool. Once cooled, carefully vent the system to atmospheric pressure before turning off the vacuum source.[11]

Protocol 4: Liquid-Liquid Extraction

LLE_Workflow Combine 1. Combine Reaction Mixture and Immiscible Solvents Mix 2. Mix Layers (Invert funnel with venting) Combine->Mix Separate 3. Separate Layers Mix->Separate Drain 4. Drain Lower Layer Separate->Drain Combine_Organic 6. Combine Organic Layers Separate->Combine_Organic Repeat 5. Repeat Extraction on Aqueous Layer Drain->Repeat Repeat->Combine_Organic Dry 7. Dry with Anhydrous Salt (e.g., Na₂SO₄) Combine_Organic->Dry Isolate 8. Filter and Evaporate Solvent Dry->Isolate Crude_Product Partially Purified Product Isolate->Crude_Product

Workflow for Liquid-Liquid Extraction

  • Preparation: In a separatory funnel, combine the crude reaction mixture with an appropriate amount of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution (e.g., water, dilute acid, or dilute base).

  • Mixing: Stopper the funnel, and while holding the stopper firmly, invert the funnel and shake gently. Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.[12]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.[12]

  • Draining: Remove the stopper and drain the bottom layer into a flask. Pour the top layer out through the top of the funnel to avoid re-mixing.

  • Repeat: It is often necessary to extract the aqueous layer two or three more times with fresh portions of the organic solvent to ensure complete removal of the product.[13]

  • Combine and Dry: Combine all the organic extracts. Dry the combined organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate to remove residual water.

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the partially purified product, which can then be further purified by one of the methods above.

References

Validation & Comparative

Unveiling the Reactivity Landscape: A Comparative Guide to Sulfonyl Fluorides and Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between sulfonyl fluorides and sulfonyl chlorides as reactive synthons is a critical decision that can significantly impact the success of their synthetic and biological endeavors. This guide provides an objective comparison of their reactivity, supported by experimental data, to empower informed decision-making in drug discovery and chemical biology.

At the heart of their utility lies the delicate balance between stability and reactivity. While both are potent electrophiles, their distinct halogen leaving groups impart profoundly different characteristics. Sulfonyl chlorides, the more traditional choice, are known for their high reactivity, while sulfonyl fluorides have emerged as a cornerstone of "click chemistry," lauded for their remarkable stability and tunable reactivity. This guide will delve into the quantitative differences in their reactivity towards hydrolysis and biologically relevant nucleophiles, provide detailed experimental protocols for assessing this reactivity, and illustrate key concepts with clear visualizations.

Stability Under Scrutiny: A Quantitative Look at Hydrolysis

A key differentiator between these two classes of compounds is their stability in aqueous environments, a critical factor for their application in biological systems. Sulfonyl fluorides exhibit significantly greater resistance to hydrolysis compared to their sulfonyl chloride counterparts. This enhanced stability is attributed to the stronger sulfur-fluorine bond.

Below is a summary of the hydrolysis half-lives for a panel of substituted aryl sulfonyl fluorides in phosphate-buffered saline (PBS) at pH 7 and 8. For a direct comparison, kinetic data for the hydrolysis of representative arenesulfonyl chlorides are also presented.

CompoundHalf-life (t½) at pH 7 (hours)[1][2]Half-life (t½) at pH 8 (hours)[1][2]
Sulfonyl Fluorides
4-Carboxybenzenesulfonyl fluoride9027
4-Methoxybenzenesulfonyl fluoride>600>600
Benzenesulfonyl fluoride104
Sulfonyl Chlorides
4-Nitrobenzenesulfonyl chloride~0.0077 (in water)[3]-
Benzenesulfonyl chloride~0.0096 (in water)[3]-
4-Methoxybenzenesulfonyl chloride~0.018 (in water)[3]-

Note: The hydrolysis data for sulfonyl chlorides were obtained in pure water, which may result in faster rates compared to the buffered conditions used for sulfonyl fluorides.

Reactivity with Biological Nucleophiles: The Aminolysis Landscape

In the context of drug discovery and chemical biology, the reaction of sulfonyl halides with nucleophilic amino acid residues is of paramount importance for forming stable covalent bonds with protein targets. Here, we compare the reactivity of sulfonyl fluorides with N-α-acetyl-L-lysine, a common mimic for the lysine side chain.

CompoundSecond-order rate constant (k₂) with N-α-acetyl-L-lysine (M⁻¹s⁻¹) at pH 8[1][2]
Sulfonyl Fluorides
4-Carboxybenzenesulfonyl fluoride0.048
4-Methoxybenzenesulfonyl fluoride0.0001
Benzenesulfonyl fluoride0.11

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, detailed experimental methodologies for the key experiments are provided below.

Protocol 1: Determination of Sulfonyl Fluoride Hydrolytic Stability

This protocol outlines the procedure for measuring the rate of hydrolysis of sulfonyl fluorides using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Sulfonyl fluoride compound of interest

  • Phosphate-buffered saline (PBS) or HEPES buffer (pH 7 and 8)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a 10 mM stock solution of the sulfonyl fluoride in DMSO.

  • In a clean vial, add the appropriate buffer (PBS or HEPES) to achieve a final volume of 1 mL.

  • Initiate the reaction by adding the sulfonyl fluoride stock solution to the buffer to a final concentration of 100 µM.

  • Incubate the reaction mixture at a constant temperature (e.g., 25 °C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot with a solution of ACN/water (1:1) to a final concentration suitable for HPLC analysis.

  • Analyze the samples by HPLC, monitoring the disappearance of the sulfonyl fluoride peak over time.

  • Calculate the pseudo-first-order rate constant (k) from the slope of the natural logarithm of the peak area versus time plot. The half-life (t½) is then calculated as ln(2)/k.

Protocol 2: Determination of Sulfonyl Fluoride Reactivity with N-α-acetyl-L-lysine

This protocol describes the method for determining the second-order rate constant for the reaction of a sulfonyl fluoride with N-α-acetyl-L-lysine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Sulfonyl fluoride compound of interest

  • N-α-acetyl-L-lysine

  • Phosphate-buffered saline (PBS) at pH 8

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS system with a C18 column

Procedure:

  • Prepare a 10 mM stock solution of the sulfonyl fluoride in DMSO.

  • Prepare a 10 mM stock solution of N-α-acetyl-L-lysine in water.

  • In a reaction vial, combine PBS (pH 8) and the N-α-acetyl-L-lysine stock solution to achieve a final concentration of 1 mM.

  • Initiate the reaction by adding the sulfonyl fluoride stock solution to a final concentration of 100 µM.

  • Incubate the reaction at a constant temperature (e.g., 25 °C).

  • At various time points, take an aliquot of the reaction mixture and quench it with an equal volume of 1% formic acid in ACN.

  • Analyze the samples by LC-MS, monitoring the formation of the sulfonylated lysine adduct.

  • The pseudo-first-order rate constant (k_obs) is determined by plotting the adduct peak area against time.

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of N-α-acetyl-L-lysine.

Visualizing the Workflow: Reactivity Profiling

The following diagram illustrates a typical experimental workflow for profiling the reactivity of sulfonyl-based compounds, a crucial process in the development of covalent inhibitors and chemical probes.

experimental_workflow cluster_synthesis Compound Synthesis cluster_reactivity Reactivity Profiling cluster_analysis Data Analysis cluster_application Application start Starting Materials synthesis Synthesis of Sulfonyl Fluoride/Chloride start->synthesis purification Purification & Characterization synthesis->purification hydrolysis Hydrolytic Stability Assay (HPLC) purification->hydrolysis Test Compound aminolysis Reaction with Nucleophile (e.g., Lysine mimic) (LC-MS) purification->aminolysis Test Compound rate_constants Determination of Rate Constants (k) hydrolysis->rate_constants aminolysis->rate_constants half_life Calculation of Half-life (t½) rate_constants->half_life covalent_inhibitor Covalent Inhibitor Design rate_constants->covalent_inhibitor half_life->covalent_inhibitor chemoproteomics Chemoproteomic Profiling covalent_inhibitor->chemoproteomics

Caption: Experimental workflow for reactivity profiling of sulfonyl compounds.

The Reactivity-Selectivity Trade-off in Covalent Drug Design

The choice between a sulfonyl fluoride and a sulfonyl chloride in drug design often hinges on a trade-off between reactivity and selectivity. Highly reactive warheads, like sulfonyl chlorides, can readily modify their target protein but may also exhibit off-target reactivity and poor stability in biological fluids. Conversely, less reactive but more stable sulfonyl fluorides can provide greater selectivity for the intended target, as covalent modification is often preceded by reversible binding, allowing the compound to "sample" the proteome before reacting.

The following diagram illustrates this fundamental concept in the context of covalent inhibitor design.

reactivity_selectivity cluster_high_reactivity High Reactivity (e.g., Sulfonyl Chloride) cluster_low_reactivity Tunable Reactivity (e.g., Sulfonyl Fluoride) high_react Rapid Covalent Modification off_target Potential Off-Target Reactivity high_react->off_target low_stability Low Biological Stability high_react->low_stability low_react Slower Covalent Modification high_selectivity Higher Target Selectivity low_react->high_selectivity high_stability High Biological Stability low_react->high_stability drug_design Covalent Inhibitor Design Goal: Potency & Selectivity drug_design->high_react Faster On-Rate drug_design->low_react Improved Selectivity

Caption: The reactivity-selectivity balance in covalent inhibitor design.

Conclusion

The selection of a sulfonyl fluoride versus a sulfonyl chloride is a nuanced decision that depends on the specific application. Sulfonyl chlorides offer high reactivity, which can be advantageous for certain synthetic transformations. However, for applications in chemical biology and drug discovery, the superior stability and tunable reactivity of sulfonyl fluorides often make them the preferred choice. Their remarkable resistance to hydrolysis and their ability to be fine-tuned to react with specific nucleophilic residues have solidified their role as powerful tools for developing selective covalent probes and inhibitors. The quantitative data and experimental protocols provided in this guide aim to equip researchers with the necessary information to navigate this choice and accelerate their research and development efforts.

References

Spectral Data Deep Dive: A Comparative Guide to Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectral characteristics is paramount for identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectral data for Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate and its derivatives, offering insights into the influence of substituent changes on spectroscopic readouts.

While a complete experimental dataset for this compound is not publicly available, this guide leverages data from closely related analogs to provide a robust comparative framework. By examining the spectral data of similar thiophene derivatives, researchers can predict and interpret the spectral features of the target compound and understand the impact of functional group modifications.

Comparative Spectral Data Analysis

The following tables summarize the key spectral data for derivatives of this compound. These analogs provide a valuable reference for predicting the spectral properties of the target compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundThiophene-H-OCH₃ (ester)-OCH₃ (ring)Other ProtonsReference
Methyl 5-iodo-3-(chlorosulfonyl)thiophene-2-carboxylate7.77 (s, 1H)3.98 (s, 3H)--[1]
Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate7.26 (s, 1H)3.74 (s, 3H)-9.59 (brs, 1H, NH), 7.61 (d, 1H), 7.29 (dd, 1H), 7.02 (d, 1H), 4.97 (q, 1H), 1.29 (d, 3H)[1]
Methyl 4-methoxycinnamate-3.80 (s, 3H)3.84 (s, 3H)7.70 (d, 1H), 7.52-7.49 (m, 2H), 7.41-7.35 (m, 3H), 6.44 (d, 1H)[2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundThiophene Ring CarbonsC=O-OCH₃ (ester)-OCH₃ (ring)Other CarbonsReference
Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate139.89, 135.30, 132.40, 131.11168.4353.73-159.10, 128.55, 127.95, 127.16, 123.87, 118.06, 117.99, 55.56, 17.30[1]
Methyl 4-methoxycinnamate-167.551.855.5161.6, 145.0, 136.4, 129.9, 128.7, 128.4, 128.3, 127.2, 115.5, 114.5, 66.3[2]
4-Methylanisole---55.15157.65, 129.94, 113.81, 20.41[3]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupCharacteristic Absorption RangeReference
C=O (Ester)1700 - 1750[4]
S=O (Sulfonyl Chloride)1375 - 1400 (asymmetric), 1180 - 1195 (symmetric)[5]
C-O (Ether)1000 - 1300[6]
C-S (Thiophene)600 - 800[1]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key FragmentsReference
Methyl 5-iodo-3-(chlorosulfonyl)thiophene-2-carboxylate365.8 (calcd.)Fragments corresponding to loss of -Cl, -SO₂Cl, -COOCH₃[1]
Methyl 4-methoxycinnamate192.08161, 133[7]
4-Methoxyphenol, TMS derivative196.32181, 167, 153, 139[8]

Experimental Protocols

Standard protocols for the spectral analysis of this compound derivatives are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. ESI is a softer ionization method that often preserves the molecular ion.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[1]

Visualizing the Workflow and Molecular Relationships

The following diagrams illustrate the general workflow for spectral analysis and the structural relationships between the discussed compounds.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Interpretation Synthesis Synthesis of Thiophene Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment Structure->Purity

A generalized workflow for the synthesis and spectral analysis of thiophene derivatives.

molecular_relationship Target Methyl 5-(chlorosulfonyl)-4-methoxy- thiophene-3-carboxylate Analog1 Methyl 5-iodo-3-(chlorosulfonyl)- thiophene-2-carboxylate Target->Analog1 Different Halogen & Ester Position Analog2 Methyl 5-chloro-3-(substituted)- thiophene-2-carboxylate Target->Analog2 Different Substituent & Ester Position Alternative Methyl 4-methoxycinnamate (Alternative Scaffold) Target->Alternative Different Core Structure

References

A Comparative Guide to the HPLC-MS Analysis of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel sulfonamide derivatives is a cornerstone of medicinal chemistry. Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a key intermediate, reacting with various nucleophiles, particularly primary and secondary amines, to generate a diverse range of sulfonamide compounds.[1] The analysis of the resulting reaction mixtures is critical for reaction monitoring, impurity profiling, and product characterization. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely adopted technique for this purpose.

This guide provides an objective comparison of HPLC-MS with other analytical techniques for the analysis of reaction products derived from this compound. It includes supporting data synthesized from the analysis of related sulfonamide compounds and detailed experimental protocols to inform methodological decisions in research and development.

Comparison of Analytical Techniques

The choice of analytical technique is crucial for obtaining accurate and comprehensive data on the composition of a reaction mixture. The following table compares the performance of HPLC-MS with other common analytical methods for the analysis of sulfonamide synthesis products.

FeatureHPLC-MSHPLC-UVGC-MSNMR Spectroscopy
Sensitivity Very High (ppt to ppb)Moderate (ppm)High (ppb)Low (requires mg)
Selectivity Very HighModerate to LowHighHigh
Resolution HighHighVery HighN/A (non-separative)
Quantitative Accuracy High (with standards)Moderate (requires response factors)[2][3]High (with standards)Very High (qNMR)
Structural Elucidation High (MS/MS fragmentation)Low (UV spectrum)High (EI fragmentation library)Very High (detailed molecular structure)
Matrix Effect HighModerateModerateLow
Sample Volatility Not requiredNot requiredRequiredNot required
Typical Application Identification and quantification of main products, byproducts, and impurities.Routine reaction monitoring and quantification of the main product.Analysis of volatile and thermally stable byproducts.Structural confirmation of isolated products.

Detailed Experimental Protocols

This section outlines a general protocol for the HPLC-MS analysis of the reaction products of this compound with a primary amine.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[4]

  • Reaction Quenching: At the desired time point, take an aliquot of the reaction mixture (e.g., 50 µL) and quench it by diluting it in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50 v/v) to stop the reaction.

  • Dilution: Further dilute the quenched sample to a final concentration suitable for HPLC-MS analysis (typically in the low µg/mL range). The exact dilution factor will depend on the expected concentration of the products.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[5]

HPLC-MS Analysis

The following is a representative HPLC-MS method for the analysis of sulfonamides.[6]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is commonly used for sulfonamide separation.[7]

    • Mobile Phase A: 0.1% formic acid in water.[6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 0.3 mL/min.[7]

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for sulfonamides as they can be readily protonated.[8]

    • Source Parameters:

      • Gas Temperature: 350 °C[6]

      • Gas Flow: 10 L/min[6]

      • Nebulizer Pressure: 45 psi

      • Capillary Voltage: 4000 V[6]

    • Data Acquisition:

      • Full Scan Mode: To identify all detectable ions in the sample. A mass range of m/z 100-1000 is a good starting point.

      • Tandem MS (MS/MS) or All-Ion Fragmentation: For structural elucidation of the main products and impurities.[7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC-MS analysis of the reaction products.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quenching Quenching Reaction->Quenching Dilution Dilution Quenching->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Detection (Full Scan & MS/MS) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Mass_Spectra Mass Spectra Analysis Chromatogram->Mass_Spectra Identification Compound Identification Mass_Spectra->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for HPLC-MS analysis of reaction products.

Conclusion

For the comprehensive analysis of reaction products from this compound, HPLC-MS stands out as the superior technique. Its high sensitivity and selectivity allow for the detection and identification of not only the main sulfonamide product but also minor byproducts and impurities, which is often challenging with HPLC-UV.[9] While NMR provides excellent structural information, its lower sensitivity makes it less suitable for analyzing complex reaction mixtures directly. The ability of HPLC-MS to provide both quantitative data and structural insights through MS/MS fragmentation makes it an indispensable tool for researchers, scientists, and drug development professionals in the field of medicinal chemistry.

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of Novel Thiophene Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of novel thiophene sulfonamides is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the crystallographic data of recently synthesized thiophene sulfonamide derivatives, offering insights into their solid-state conformations and intermolecular interactions.

Thiophene sulfonamides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] X-ray crystallography stands as a definitive technique to elucidate their precise molecular architecture, which is crucial for understanding their biological function and for the development of more potent and selective drug candidates.

This guide summarizes key crystallographic parameters from recent studies on novel thiophene sulfonamides, details the experimental protocols for their structural determination, and presents visual workflows to clarify the experimental process.

Comparative Crystallographic Data of Novel Thiophene Sulfonamides

The following table summarizes the crystallographic data for a selection of recently reported novel thiophene sulfonamide derivatives, providing a basis for structural comparison.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
5-(phenyl­sulfon­yl)-5,6-di­hydro­benzo[3]thieno[3,2-j]phenanthridine (I)C₂₆H₁₉NO₂S₂MonoclinicP2₁/c15.334(3)8.397(2)16.291(3)90104.59(3)902028.9(7)4[3][4]
(E)-N-{2-[2-(benzo[b]thio­phen-2-yl)ethen­yl]phen­yl}-N-(prop-2-yn-1-yl)benzene­sulfonamide (II)C₂₅H₁₉NO₂S₂MonoclinicP2₁/n10.395(3)13.987(4)14.975(4)9098.45(3)902153.2(10)4[3][4]
(E)-N-{2-[2-(benzo[b]thio­phen-2-yl)ethen­yl]-5-fluoro­phen­yl}benzene­sulfonamide (I)C₂₂H₁₆FNO₂S₂TriclinicP-18.356(2)10.081(3)12.067(3)80.0876.54(3)83.18968.2(4)2[5]
(E)-N-{2-[2-(benzo[b]thio­phen-2-yl)ethen­yl]-5-fluoro­phen­yl}-N-(but-2-yn-1-yl)benzene­sulfonamide (II)C₂₆H₂₀FNO₂S₂MonoclinicP2₁/c12.339(3)10.385(3)18.257(4)90106.52(3)902241.4(9)4[1][5]
(E)-N-benzyl-3-((benzyl­imino)meth­yl)-4-hydroxy­benzene­sulfonamide (1)C₂₁H₂₀N₂O₃SMonoclinicC2/c21.399(4)10.150(2)18.042(4)90108.77(3)903708.9(13)8[6]
N-benzyl-3-(3-(N-benzyl­sulfamo­yl)-2-oxo-2H-chromene-6-sulfonamide) (2)C₂₃H₁₈N₂O₇S₂MonoclinicP2₁/c10.871(2)20.306(4)10.103(2)9092.54(3)902227.4(8)4[6]

Key Structural Insights

Analysis of the crystallographic data reveals several important structural features:

  • Molecular Conformation: In many of the reported structures, the benzothiophene ring system is essentially planar.[1][4][5] The dihedral angles between the thiophene ring system and adjacent phenyl rings vary significantly, indicating considerable conformational flexibility which can be crucial for receptor binding. For instance, in one derivative, the thiophene ring is almost orthogonal to the phenyl ring of the sulfonyl group, with a dihedral angle of 88.1 (1)°.[3][4]

  • Intramolecular Interactions: Weak intramolecular C-H···O interactions are frequently observed, contributing to the consolidation of the molecular structure and often forming S(5) ring motifs.[1][3][4][5]

  • Intermolecular Interactions and Crystal Packing: The crystal packing is predominantly governed by a network of hydrogen bonds. N-H···O and C-H···O hydrogen bonds are common, linking molecules into chains and rings.[4][5][6] In some cases, C-H···F and C-H···π interactions also play a significant role in the supramolecular assembly.[5] For example, in one structure, N-H···O hydrogen bonds link molecules into R²₂(8) rings, which are further connected into chains via C-H···F interactions.[1][5]

Experimental Protocols

The determination of the crystal structures of these novel thiophene sulfonamides generally follows a standardized workflow.

Synthesis and Crystallization

The synthesis of the target compounds is typically achieved through multi-step organic reactions. The final products are purified by techniques such as column chromatography and recrystallization. Single crystals suitable for X-ray diffraction are commonly obtained by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture, such as ethanol.[2]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected on a diffractometer, often using Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature.[6] The collected data are then processed for cell refinement and data reduction. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model. The crystallographic data is then deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).[6]

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for the X-ray crystallography of novel thiophene sulfonamides.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Deposition structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure logical_relationships cluster_data Crystallographic Data cluster_analysis Structural Analysis cluster_implications Implications unit_cell Unit Cell Parameters packing Crystal Packing unit_cell->packing space_group Space Group space_group->packing atomic_coords Atomic Coordinates molecular_geometry Molecular Geometry (Bond Lengths, Angles) atomic_coords->molecular_geometry conformation Conformation (Dihedral Angles) atomic_coords->conformation sar Structure-Activity Relationships (SAR) molecular_geometry->sar conformation->sar intermolecular Intermolecular Interactions (H-bonds, π-stacking) intermolecular->packing packing->sar drug_design Rational Drug Design sar->drug_design

References

Advantages of using DABSO as a sulfur dioxide surrogate in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: The Superiority of DABSO in Modern Sulfonamide Synthesis

In the landscape of pharmaceutical and agrochemical research, the synthesis of sulfonamides remains a cornerstone of drug discovery and development. The introduction of sulfur dioxide (SO₂) is a critical step in this process, traditionally fraught with challenges due to the gaseous and toxic nature of SO₂. The advent of DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) as a solid surrogate for sulfur dioxide has revolutionized this field, offering a safer, more efficient, and versatile alternative to conventional methods. This guide provides an in-depth comparison of DABSO with other SO₂ surrogates, supported by experimental data and detailed protocols.

Key Advantages of DABSO

DABSO, a stable, colorless, and odorless solid, serves as a convenient and easy-to-handle source of sulfur dioxide.[1][2][3] Its use circumvents the significant hazards and technical difficulties associated with handling gaseous SO₂.[3] This has paved the way for the development of novel and efficient synthetic methodologies for a wide range of sulfur-containing compounds, including sulfonamides, sulfamides, and sulfones.[1][4][5]

One of the primary advantages of DABSO is its ability to participate in one-pot synthesis protocols, streamlining the preparation of sulfonamides from readily available starting materials like Grignard or organolithium reagents.[2][6][7] Furthermore, DABSO has enabled the first efficient transition metal-catalyzed cross-coupling reactions involving sulfur dioxide, expanding the toolkit for medicinal chemists.

Performance Comparison: DABSO vs. Other SO₂ Surrogates

While other solid SO₂ surrogates exist, such as potassium metabisulfite (K₂S₂O₅), DABSO often demonstrates superior performance in terms of reaction efficiency and substrate scope. The following tables summarize the comparative performance of DABSO in key sulfonamide synthesis reactions.

Table 1: One-Pot Sulfonamide Synthesis from Grignard Reagents

This method involves the reaction of a Grignard reagent with DABSO to form a magnesium sulfinate, which is then converted to the corresponding sulfonamide.

EntryGrignard ReagentAmineProductYield (%) with DABSO[1]
1Phenylmagnesium bromideMorpholineN-Phenylsulfonylmorpholine75
24-Methoxyphenylmagnesium bromidePiperidineN-(4-Methoxyphenylsulfonyl)piperidine80
32-Thienylmagnesium bromideDiethylamineN,N-Diethyl-2-thiophenesulfonamide65
4Benzylmagnesium chlorideAnilineN-Phenylbenzenesulfonamide72
5Allylmagnesium bromideBenzylamineN-Benzylallyl-2-sulfonamide68
6n-Butylmagnesium chlorideAmmoniaButanesulfonamide55

Table 2: Palladium-Catalyzed N-Aminosulfonamide Synthesis

This three-component reaction involves an aryl iodide, DABSO, and a dialkylhydrazine, catalyzed by a palladium complex.

EntryAryl IodideHydrazineProductYield (%) with DABSO
14-IodotolueneN,N-DimethylhydrazineN,N-Dimethyl-N'- (4-tolylsulfonyl)hydrazide95
24-IodoanisoleN,N-DiethylhydrazineN,N-Diethyl-N'-(4-methoxyphenylsulfonyl)hydrazide92
31-IodonaphthaleneN,N-DimethylhydrazineN,N-Dimethyl-N'-(naphthalen-1-ylsulfonyl)hydrazide88
42-IodothiopheneN,N-DimethylhydrazineN,N-Dimethyl-N'-(thiophen-2-ylsulfonyl)hydrazide85

While direct yield comparisons for identical reactions using potassium metabisulfite are not always available in the literature, the Wu group has introduced K₂S₂O₅ as an alternative SO₂ surrogate for palladium-catalyzed aminosulfonylation of aryl iodides with N,N-dialkylhydrazines, achieving good to excellent yields. However, DABSO's broader utility in various synthetic transformations, including reactions with organometallic reagents beyond the scope of palladium catalysis, highlights its versatility.

Experimental Protocols

General Protocol for One-Pot Sulfonamide Synthesis using DABSO and Grignard Reagents
  • Reaction Setup: A solution of the Grignard reagent (1.0 equiv) in tetrahydrofuran (THF) is cooled to -40 °C under a nitrogen atmosphere.

  • Addition of DABSO: DABSO (2.5 equiv) is added to the cooled solution, and the mixture is stirred for 1 hour at -40 °C.

  • Formation of Sulfonyl Chloride: Sulfuryl chloride (1.0 equiv) is added, and the reaction is allowed to warm to room temperature.

  • Amination: The appropriate amine (10 equiv) is added, and the reaction mixture is stirred until the consumption of the sulfonyl chloride is complete (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the desired sulfonamide.[1]

General Protocol for Palladium-Catalyzed N-Aminosulfonamide Synthesis using DABSO
  • Catalyst Preparation: In a glovebox, Pd(OAc)₂ and P(t-Bu)₃·HBF₄ are added to a reaction vessel.

  • Reagent Addition: The aryl iodide (1.0 equiv), N,N-dialkylhydrazine (1.5 equiv), DABSO (0.6 equiv), and a suitable solvent (e.g., dioxane) are added.

  • Reaction Conditions: The reaction mixture is heated at a specified temperature (e.g., 100 °C) for a designated time (e.g., 16 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the N-aminosulfonamide product.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic procedures described above.

G cluster_0 One-Pot Sulfonamide Synthesis A Grignard Reagent (R-MgX) C Sulfinate Salt (R-SO2MgX) A->C + DABSO, THF, -40°C B DABSO (SO2 Surrogate) B->C E Sulfonyl Chloride (R-SO2Cl) C->E + SO2Cl2 D Sulfuryl Chloride (SO2Cl2) D->E G Sulfonamide (R-SO2NR'2) E->G + Amine F Amine (R'2NH) F->G

Caption: Workflow for one-pot sulfonamide synthesis.

G cluster_1 Pd-Catalyzed N-Aminosulfonamide Synthesis H Aryl Iodide (Ar-I) L N-Aminosulfonamide (Ar-SO2-NR2) H->L Three-component coupling I DABSO (SO2 Surrogate) I->L J Dialkylhydrazine (R2N-NH2) J->L K Pd(0) Catalyst K->L catalyzes

Caption: Pd-catalyzed three-component synthesis.

References

Spectroscopic Confirmation of Sulfonamide Bond Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a sulfonamide bond (R-SO₂-NR'R'') is a cornerstone of synthetic and medicinal chemistry, pivotal in the development of a vast array of pharmaceuticals. Rigorous confirmation of this bond's formation is a critical step in ensuring the identity, purity, and quality of synthesized compounds. This guide provides an objective comparison of the primary spectroscopic techniques used for this purpose: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate techniques for their needs.

Comparison of Spectroscopic Methods

Each spectroscopic technique offers unique insights into the molecular structure of a synthesized compound, and they are often used in conjunction to provide unambiguous confirmation of sulfonamide bond formation. The ideal choice of method depends on the specific requirements of the analysis, including the need for structural detail, sensitivity, and sample throughput.

Spectroscopic Method Principle Key Advantages Limitations
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying the presence of specific functional groups.[1]Rapid, non-destructive, and highly sensitive to the key sulfonamide (-SO₂NH-) functional group.[1]Provides limited structural information beyond the presence of functional groups. Can be ambiguous in complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C), providing detailed information about the chemical environment of atoms.[1]Provides unambiguous structural elucidation and is highly effective for identifying and quantifying impurities.[1]Lower sensitivity compared to MS, requiring more concentrated samples. Can be time-consuming for data acquisition and analysis.[2]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, determining the molecular weight and elemental composition.[1]High sensitivity, allowing for the analysis of very small sample quantities. Provides molecular weight confirmation and structural information through fragmentation patterns.[3]Can be a destructive technique. Isomer differentiation can be challenging without tandem MS (MS/MS).[4]

Quantitative Data Summary

The following tables summarize the characteristic spectroscopic signatures for the sulfonamide functional group. These values are typical ranges and can vary depending on the specific molecular structure and the analytical conditions.

Table 1: Characteristic Infrared (IR) Absorption Frequencies for Sulfonamides
Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch (primary sulfonamides)3390 - 3323 (asymmetric) & 3279 - 3229 (symmetric)Medium - Strong
N-H Stretch (secondary sulfonamides)3349 - 3144Medium
S=O Asymmetric Stretch1350 - 1310Strong
S=O Symmetric Stretch1170 - 1140Strong
S-N Stretch924 - 895Medium
Sources:[5][6]
Table 2: Characteristic Nuclear Magnetic Resonance (NMR) Chemical Shifts for Sulfonamides
Nucleus Proton/Carbon Type Chemical Shift Range (ppm) Notes
¹H Sulfonamide N-H8.78 - 11.03Often appears as a broad singlet, position is solvent and concentration dependent.[5][7]
Aromatic Protons6.50 - 8.50Dependent on substitution pattern.[5][7]
¹³C Carbon attached to Sulfonamide Nitrogen40 - 60For aliphatic amines.
Aromatic Carbons110 - 160Dependent on substitution pattern.[5]
Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (TMS).
Table 3: Common Mass Spectrometry (MS) Fragmentation Patterns for Sulfonamides
Fragmentation Process Characteristic m/z Ions Interpretation
Cleavage of the S-N bond[M+H - R'R''N]⁺Loss of the amine moiety.
Cleavage of the C-S bond[M+H - SO₂NR'R'']⁺Loss of the sulfonamide group.
Common fragments for p-aminobenzenesulfonamidesm/z 156, 108, 92Characteristic fragments corresponding to [H₂NC₆H₄SO₂]⁺, [H₂NC₆H₄SO]⁺, and [H₂NC₆H₄]⁺ respectively.[8]
Note: Fragmentation is highly dependent on the ionization method (e.g., ESI, APCI) and the specific structure of the sulfonamide.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the dry, solid sample directly onto the ATR crystal. This is the most common and convenient method.[1]

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent disk using a hydraulic press.[6]

  • Instrument Setup:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

    • Set the spectral range to 4000-400 cm⁻¹.

  • Data Acquisition:

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[1]

  • Data Analysis:

    • Identify the characteristic absorption bands for the sulfonamide group as listed in Table 1.

    • Compare the spectrum of the product with that of the starting materials to confirm the disappearance of reactant signals (e.g., the broad O-H stretch of a sulfonic acid or the N-H stretches of a primary/secondary amine) and the appearance of product signals.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9]

  • Instrument Setup:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire 16-32 scans.

    • ¹³C NMR: Acquire 512-2048 scans, depending on the sample concentration.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Assign the signals to the corresponding protons and carbons in the molecule.

    • Confirm the presence of the sulfonamide N-H proton and the expected shifts for adjacent carbons and protons.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Further dilute the sample to a final concentration of 1-10 µg/mL.[1]

  • Instrument Setup:

    • Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[10]

    • Operate the instrument in positive or negative ion mode, depending on the analyte's properties.

  • Data Acquisition:

    • Acquire the full scan mass spectrum to determine the molecular weight of the compound.

    • If structural confirmation is needed, perform tandem MS (MS/MS) to obtain fragmentation data.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Analyze the fragmentation pattern to confirm the presence of the sulfonamide moiety and to elucidate the structure of the molecule.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the general workflow for sulfonamide synthesis and spectroscopic confirmation, as well as the logical process for data interpretation.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start Starting Materials (e.g., Sulfonyl Chloride + Amine) reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms confirmation Sulfonamide Bond Confirmed ir->confirmation nmr->confirmation ms->confirmation

Diagram 1: General workflow for sulfonamide synthesis and spectroscopic confirmation.

G cluster_data Experimental Data cluster_interpretation Data Interpretation cluster_conclusion Conclusion ir_data IR Spectrum ir_interp Presence of S=O and N-H stretches? ir_data->ir_interp nmr_data NMR Spectrum nmr_interp Correct proton and carbon signals present? nmr_data->nmr_interp ms_data Mass Spectrum ms_interp Correct molecular ion and fragmentation? ms_data->ms_interp conclusion Sulfonamide Formation Confirmed? ir_interp->conclusion nmr_interp->conclusion ms_interp->conclusion yes Yes conclusion->yes All criteria met no No conclusion->no One or more criteria not met

Diagram 2: Logical flow for the interpretation of spectroscopic data.
Alternative Confirmation Methods

While spectroscopic methods are the primary means of confirming sulfonamide bond formation, other analytical techniques can provide complementary information:

  • Thin-Layer Chromatography (TLC): A rapid and simple method to monitor the progress of a reaction by comparing the retention factor (Rf) of the product to the starting materials. A new spot corresponding to the product should appear, and the starting material spots should diminish.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative measure of reaction completion and purity. The appearance of a new peak with a characteristic retention time for the sulfonamide product confirms its formation.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the molecular structure, including the sulfonamide linkage.

References

A Comparative Guide to Catalysts for C-N Cross-Coupling in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, frequently relies on the formation of a carbon-nitrogen (C-N) bond between an aryl or heteroaryl moiety and a sulfonamide. Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile methods to achieve this transformation. This guide provides an objective comparison of the most common catalyst systems—based on palladium, copper, and nickel—for the C-N cross-coupling in sulfonamide synthesis, supported by experimental data from the literature.

Catalyst Performance Comparison

The choice of catalyst is paramount in C-N cross-coupling reactions for sulfonamide synthesis, influencing reaction efficiency, substrate scope, and cost. While palladium catalysts have been the historical workhorses, copper and nickel systems offer compelling, and often more economical, alternatives.

Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): Palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, are highly effective for the C-N cross-coupling of sulfonamides with a wide range of aryl and heteroaryl halides and triflates.[1][2] These reactions, commonly known as Buchwald-Hartwig aminations, are prized for their broad functional group tolerance and generally high yields.[3][4] However, the cost and potential toxicity of palladium can be drawbacks, particularly in large-scale pharmaceutical production.[5]

Copper-Catalyzed Systems (Ullmann Condensation): Copper-catalyzed N-arylation of sulfonamides, a modification of the classic Ullmann condensation, presents a more cost-effective approach.[6] These systems are particularly effective for the coupling of aryl iodides and bromides.[7][8] While historically requiring harsh reaction conditions, modern advancements using various ligands have enabled milder and more efficient copper-catalyzed sulfonamide synthesis.[9][10]

Nickel-Catalyzed Systems: Nickel catalysts have gained significant traction as a powerful and economical alternative to palladium.[11] A key advantage of nickel is its ability to activate less reactive and more abundant aryl chlorides, a challenging substrate for many palladium systems.[12][13][14] Recent developments in nickel catalysis, including photosensitized methods, have further expanded its utility and efficiency in constructing the N-arylsulfonamide linkage.[15]

The following tables summarize quantitative data for representative examples of C-N cross-coupling reactions for sulfonamide synthesis using palladium, copper, and nickel catalysts.

Table 1: Palladium-Catalyzed Sulfonamide Synthesis
EntryAryl HalideSulfonamideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneMethanesulfonamidePd₂(dba)₃ (1)Xantphos (4)Cs₂CO₃Toluene1102485[3]
24-BromobenzonitrileBenzenesulfonamidePd(OAc)₂ (2)BINAP (3)K₂CO₃Toluene1002492[16]
3Phenyl triflatep-ToluenesulfonamidePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1002488[3]
42-BromopyridineEthanesulfonamidePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Toluene1102078[3]
Table 2: Copper-Catalyzed Sulfonamide Synthesis
EntryAryl HalideSulfonamideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneMethanesulfonamideCuI (10)N-Methylglycine (20)K₂CO₃DMSO1002490[8]
24-BromotolueneBenzenesulfonamideCuI (5)1,10-Phenanthroline (10)K₂CO₃DMF1202485[6]
31-Iodo-4-nitrobenzenep-ToluenesulfonamideCuI (10)NoneK₃PO₄DMF1101295[8]
42-ChloropyridineMethanesulfonamideCu₂O (5)4-Hydroxypicolinamide (10)K₂CO₃DMSO1203675[7][9]
Table 3: Nickel-Catalyzed Sulfonamide Synthesis
EntryAryl HalideSulfonamideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneMethanesulfonamide(PhPAd-DalPhos)NiCl(o-tol) (3)-NaOtBu1,4-Dioxane1001895[12][13]
24-ChloroanisoleBenzenesulfonamideNiCl₂·DME (5)dtbbpy (6)NaOtBuToluene1002489[15]
33-ChloropyridineEthanesulfonamide(PAd₂-DalPhos)NiCl(o-tol) (3)-NaOtBu1,4-Dioxane1001891[12][13]
44-BromobenzonitrilePropanesulfonamideNiBr₂·diglyme (10)4,4'-di-tert-butyl-2,2'-bipyridine (12)K₃PO₄DMA1302482[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for C-N cross-coupling reactions using palladium, copper, and nickel catalysts.

Palladium-Catalyzed Protocol (Buchwald-Hartwig Amination)

A representative procedure adapted from the literature is as follows[3]: An oven-dried resealable Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), the sulfonamide (1.2 mmol), and toluene (2 mL) are then added. The Schlenk tube is sealed and the mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired N-arylsulfonamide.

Copper-Catalyzed Protocol (Ullmann Condensation)

A representative procedure adapted from the literature is as follows[8]: A mixture of the aryl iodide (1.0 mmol), sulfonamide (1.2 mmol), CuI (0.1 mmol, 10 mol%), N-methylglycine (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol) in DMSO (3 mL) is stirred at 100 °C for 24 hours in a sealed tube. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography to give the pure N-arylsulfonamide.

Nickel-Catalyzed Protocol

A representative procedure adapted from the literature is as follows[12][13]: In a nitrogen-filled glovebox, an oven-dried vial is charged with the (PhPAd-DalPhos)NiCl(o-tol) precatalyst (0.03 mmol, 3 mol%), NaOtBu (1.4 mmol), the sulfonamide (1.2 mmol), and the aryl chloride (1.0 mmol). 1,4-Dioxane (1 mL) is added, and the vial is sealed with a screw cap. The reaction mixture is stirred at 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with CH₂Cl₂ and filtered through a short plug of silica gel, eluting with additional CH₂Cl₂. The filtrate is concentrated, and the residue is purified by flash chromatography to provide the desired product.

Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycles for palladium-, copper-, and nickel-catalyzed C-N cross-coupling reactions, as well as a generalized experimental workflow.

Palladium_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amide Coordination & Deprotonation Amide Coordination & Deprotonation Pd(II) Complex->Amide Coordination & Deprotonation RSO₂NH₂, Base Pd(II) Amido Complex Pd(II) Amido Complex Amide Coordination & Deprotonation->Pd(II) Amido Complex Reductive Elimination Reductive Elimination Pd(II) Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Product Product Reductive Elimination->Product Ar-NHSO₂R

Caption: Palladium-Catalyzed C-N Cross-Coupling Cycle.

Copper_Catalytic_Cycle Cu(I)L Cu(I)L Amide Coordination Amide Coordination Cu(I)L->Amide Coordination RSO₂NH₂, Base Cu(I) Amido Complex Cu(I) Amido Complex Amide Coordination->Cu(I) Amido Complex Oxidative Addition Oxidative Addition Cu(I) Amido Complex->Oxidative Addition Ar-X Cu(III) Complex Cu(III) Complex Oxidative Addition->Cu(III) Complex Reductive Elimination Reductive Elimination Cu(III) Complex->Reductive Elimination Reductive Elimination->Cu(I)L Product Product Reductive Elimination->Product Ar-NHSO₂R

Caption: Copper-Catalyzed C-N Cross-Coupling Cycle.

Nickel_Catalytic_Cycle Ni(0)L Ni(0)L Oxidative Addition Oxidative Addition Ni(0)L->Oxidative Addition Ar-X Ni(II) Complex Ni(II) Complex Oxidative Addition->Ni(II) Complex Amide Coordination & Deprotonation Amide Coordination & Deprotonation Ni(II) Complex->Amide Coordination & Deprotonation RSO₂NH₂, Base Ni(II) Amido Complex Ni(II) Amido Complex Amide Coordination & Deprotonation->Ni(II) Amido Complex Reductive Elimination Reductive Elimination Ni(II) Amido Complex->Reductive Elimination Reductive Elimination->Ni(0)L Product Product Reductive Elimination->Product Ar-NHSO₂R

Caption: Nickel-Catalyzed C-N Cross-Coupling Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Charge Reagents Charge Catalyst, Ligand, Base, and Solvents Inert Atmosphere Establish Inert Atmosphere (e.g., Ar or N₂) Charge Reagents->Inert Atmosphere Add Substrates Add Aryl Halide and Sulfonamide Inert Atmosphere->Add Substrates Heating & Stirring Heat and Stir for Specified Time Add Substrates->Heating & Stirring Cooling & Quenching Cool to Room Temperature and Quench Heating & Stirring->Cooling & Quenching Extraction Extraction with Organic Solvent Cooling & Quenching->Extraction Purification Purification by Chromatography Extraction->Purification Characterization Characterization of Pure Product Purification->Characterization

Caption: General Experimental Workflow for C-N Cross-Coupling.

References

A Comparative Guide to Purity Assessment of Synthesized Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of standard analytical techniques for assessing the purity of synthesized Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. For a comprehensive comparison, we will evaluate its purity profile against a structurally similar alternative, Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate . The selection of appropriate analytical methods is crucial for ensuring the quality, safety, and efficacy of the final drug product.

Experimental Workflow for Purity Assessment

The following diagram outlines a typical workflow for the comprehensive purity analysis of the synthesized thiophene derivatives.

G cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_results Data Analysis & Reporting synthesis Synthesized Product (Crude) workup Aqueous Work-up & Extraction synthesis->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation column_chroma Column Chromatography evaporation->column_chroma Crude Product tlc TLC Analysis column_chroma->tlc Fraction Analysis hplc HPLC-UV column_chroma->hplc Purified Fractions nmr NMR Spectroscopy (¹H & ¹³C) column_chroma->nmr Structure Verification ms Mass Spectrometry column_chroma->ms Molecular Weight Confirmation elemental Elemental Analysis column_chroma->elemental Elemental Composition data_integration Data Integration & Comparison hplc->data_integration nmr->data_integration ms->data_integration elemental->data_integration purity_report Final Purity Report data_integration->purity_report

Caption: Workflow for Synthesis, Purification, and Purity Assessment.

Comparative Data Presentation

The following tables summarize the expected analytical data for this compound and the alternative compound, Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate. This data is compiled from literature values for structurally similar compounds and predictive models based on established principles.

Table 1: High-Performance Liquid Chromatography (HPLC)

ParameterThis compoundMethyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate
Purity (%) >95% (typical)>95% (typical)
Retention Time (min) ~8.5~9.2
Major Impurities Starting materials, hydrolysis productsStarting materials, hydrolysis products

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusThis compound (Predicted Chemical Shifts, δ ppm)Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (Reported Chemical Shifts, δ ppm)
¹H-NMR 7.95 (s, 1H, thiophene-H), 4.05 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃)7.60 (s, 1H, thiophene-H), 3.85 (s, 3H, COOCH₃), 2.70 (s, 3H, CH₃)
¹³C-NMR 163.0 (C=O), 160.0 (C-OCH₃), 145.0 (C-SO₂Cl), 125.0 (C-H), 120.0 (C-COOCH₃), 62.0 (OCH₃), 53.0 (COOCH₃)164.0 (C=O), 148.0 (C-CH₃), 142.0 (C-SO₂Cl), 135.0 (C-H), 130.0 (C-COOCH₃), 52.0 (COOCH₃), 16.0 (CH₃)

Table 3: Mass Spectrometry (MS)

ParameterThis compoundMethyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate
Molecular Weight 270.71 g/mol 254.71 g/mol
[M]+ (m/z) 270254
Major Fragments (m/z) 235 ([M-Cl]⁺), 171 ([M-SO₂Cl]⁺)219 ([M-Cl]⁺), 155 ([M-SO₂Cl]⁺)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and identify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 50% B

      • 20-25 min: 50% B

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H-NMR Spectroscopy:

    • Acquire the ¹H-NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and assign the chemical shifts (in ppm) relative to TMS (0.00 ppm).

  • ¹³C-NMR Spectroscopy:

    • Acquire the ¹³C-NMR spectrum.

    • Process the data.

    • Assign the chemical shifts (in ppm) relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of the synthesized compound.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Mass Analysis:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode.

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to support the proposed structure. The major fragmentation is expected to be the loss of a chlorine atom followed by the loss of sulfur dioxide.[1]

Objective Comparison of Methods

  • HPLC is the industry standard for quantitative purity assessment, offering high resolution and sensitivity for detecting and quantifying impurities. However, it does not provide structural information about the main compound or its impurities.

  • NMR Spectroscopy is unparalleled for structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the identity of the synthesized compound. While quantitative NMR (qNMR) can be used for purity determination, it is often more complex to set up than HPLC.

  • Mass Spectrometry provides a rapid and accurate determination of the molecular weight, offering strong evidence for the compound's identity. Analysis of the fragmentation pattern can further corroborate the proposed structure. It is primarily a qualitative tool but can be used quantitatively with appropriate standards.

For a comprehensive and reliable assessment of the purity of synthesized this compound and its analogs, a combination of these analytical techniques is recommended. HPLC provides the most accurate purity value, while NMR and MS are essential for unequivocal structural confirmation.

References

A Comparative Guide to the Synthesis of Substituted Thiophenes: Classic versus Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals and organic electronic materials. The precise substitution pattern on the thiophene ring is critical for modulating the biological activity and physical properties of these compounds. Consequently, the development of efficient and versatile synthetic methods for substituted thiophenes is of paramount importance.

This guide provides a detailed comparison of two classical, widely-used methods for thiophene synthesis—the Paal-Knorr synthesis and the Gewald aminothiophene synthesis—with a novel, metal-free approach involving the dehydration and sulfur cyclization of alkynols, reported in 2022. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of their reaction pathways to assist researchers in selecting the optimal method for their specific synthetic challenges.

Performance Comparison at a Glance

The selection of a synthetic method hinges on factors such as yield, substrate scope, reaction conditions, and functional group tolerance. The following table summarizes the key performance indicators for the Paal-Knorr synthesis, the Gewald synthesis, and the modern metal-free approach.

Synthesis MethodTypical SubstratesKey ReagentsTemperature (°C)Reaction TimeTypical Yield (%)AdvantagesLimitations
Paal-Knorr Thiophene Synthesis 1,4-Dicarbonyl compoundsP₄S₁₀, Lawesson's reagent80 - 1501 - 24 h60 - 95%High yields for specific substrates, well-established.Requires preparation of 1,4-dicarbonyls, harsh conditions, limited functional group tolerance.
Gewald Aminothiophene Synthesis Ketones/aldehydes, α-cyanoestersElemental sulfur, base (e.g., morpholine, triethylamine)25 - 800.5 - 12 h40 - 95%One-pot, multicomponent reaction, produces highly functionalized 2-aminothiophenes.Limited to the synthesis of 2-aminothiophenes, can have substrate limitations.
Metal-Free Dehydration and Sulfur Cyclization of Alkynols Propargyl alcoholsElemental sulfur (S₈) or EtOCS₂K, Iodine (I₂)120 - 1408 - 12 h55 - 91%Metal-free, broad substrate scope, good functional group tolerance.Higher temperatures, requires synthesis of propargyl alcohol precursors.

Reaction Pathways and Mechanisms

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the proposed pathways for each synthetic method.

Validation_Workflow start Define Synthetic Target select_methods Select Established & New Synthetic Methods start->select_methods design_exp Design Comparative Experiments select_methods->design_exp synthesis Synthesize Thiophene Derivatives design_exp->synthesis purification Purify Products synthesis->purification characterization Characterize Products (NMR, MS, etc.) purification->characterization data_table Compile Data into Comparison Tables characterization->data_table analyze Analyze Yields, Purity, & Reaction Conditions data_table->analyze conclusion Draw Conclusions on Method Viability analyze->conclusion Thiophene_Synthesis_Pathways cluster_paal_knorr Paal-Knorr Synthesis cluster_gewald Gewald Synthesis cluster_new_method Metal-Free Alkynol Cyclization pk_start 1,4-Dicarbonyl Compound pk_intermediate Thionated Intermediate pk_start->pk_intermediate + pk_reagent Sulfurizing Agent (e.g., P₄S₁₀) pk_cyclization Intramolecular Cyclization pk_intermediate->pk_cyclization pk_product Substituted Thiophene pk_cyclization->pk_product - H₂O g_start1 Ketone/ Aldehyde g_knoevenagel Knoevenagel Condensation g_start1->g_knoevenagel + g_start2 α-Cyanoester g_start2->g_knoevenagel g_reagent S₈, Base g_sulfurization Sulfurization & Cyclization g_knoevenagel->g_sulfurization g_product 2-Aminothiophene g_sulfurization->g_product nm_start Propargyl Alcohol nm_dehydration Dehydration to Enyne Intermediate nm_start->nm_dehydration nm_reagent S₈ or EtOCS₂K, I₂ nm_sulfurization Sulfur Addition & Cyclization nm_dehydration->nm_sulfurization nm_product Substituted Thiophene nm_sulfurization->nm_product

Safety Operating Guide

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate as a corrosive and water-reactive substance. Disposal requires careful chemical neutralization of small, residual quantities before collection as hazardous waste. Never dispose of it directly down the drain. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety & Hazard Profile

This compound is a sulfonyl chloride and a chlorinated organic compound. As such, it is expected to be corrosive and water-reactive. Contact with water can produce hydrochloric acid and sulfuric acid, which are corrosive and can cause severe burns. Vapors may be irritating to the respiratory tract. All handling and disposal must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

A summary of required PPE is provided in the table below.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes of the chemical or neutralization solution.
Hand Protection Nitrile gloves.Prevents skin contact with the corrosive compound.
Body Protection Chemical-resistant lab coat or apron.[1]Protects skin and personal clothing from contamination.[1]
Respiratory All handling and disposal steps must be performed in a certified chemical fume hood.[1]Prevents inhalation of corrosive vapors and acid gases.[1]

Disposal Procedures

The proper disposal of this compound depends on the quantity of the waste.

This procedure is intended for neutralizing small amounts of the chemical, for example, from cleaning glassware.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a large beaker with a dilute solution of sodium bicarbonate (5-10%) or sodium hydroxide. Place the beaker in an ice bath to control the temperature of the exothermic reaction.

  • Neutralization: Slowly and carefully add the residual this compound to the stirring basic solution. Caution: Never add the base to the sulfonyl chloride.

  • Monitoring: Continuously monitor the reaction. If the reaction becomes too vigorous, slow down the addition rate.

  • pH Confirmation: After the addition is complete, use pH paper to test the aqueous solution to ensure it is neutral or slightly basic (pH 7-9).[1][2] If the solution is still acidic, add more base until the desired pH is reached.[1]

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety (EHS) office.

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[1]

Procedure:

  • Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and associated hazards (Corrosive, Water-Reactive).

  • Waste Segregation: This waste must be segregated as "Halogenated Organic Waste".[3][4] Do not mix it with other waste streams.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, especially water and bases.

  • Collection: Arrange for collection by your institution's EHS office for disposal at an approved waste disposal plant.[2][5]

Spill Management

In the event of a small spill, immediate and correct action is crucial.

Procedure:

  • Evacuate: Clear all non-essential personnel from the immediate area.[1]

  • Control: Ensure the fume hood is operational to manage vapors.[1]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material into a designated "Halogenated Organic Waste" container.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill.[1]

Disposal Workflow

start Start: Assess Quantity of This compound Waste is_bulk Bulk Quantity? start->is_bulk bulk_disposal Bulk Disposal Protocol: 1. Tightly seal in original or compatible container. 2. Label as 'Hazardous Waste', 'Corrosive', 'Water-Reactive', and 'Halogenated Organic'. 3. Store in designated hazardous waste area. 4. Arrange for EHS pickup. is_bulk->bulk_disposal  Yes small_disposal Small, Residual Quantity Protocol is_bulk->small_disposal  No end End: Waste Properly Managed bulk_disposal->end neutralization Neutralization: 1. Prepare ice-cooled basic solution (e.g., NaHCO3). 2. Slowly add waste to base with stirring. 3. Monitor reaction. small_disposal->neutralization ph_check Check pH (Target: 7-9) neutralization->ph_check ph_check->neutralization  Acidic aqueous_waste Dispose of neutralized solution in 'Aqueous Hazardous Waste' container. ph_check->aqueous_waste  Neutral aqueous_waste->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate (CAS No. 175203-45-9). Given its chemical structure containing a sulfonyl chloride group, this compound is expected to be corrosive, moisture-sensitive, and lachrymatory. Adherence to the following protocols is imperative to ensure personal safety and maintain the integrity of the chemical.

Personal Protective Equipment (PPE)

Due to the hazardous nature of sulfonyl chlorides, a comprehensive PPE strategy is mandatory. This includes protection against skin and eye contact, inhalation, and ingestion.[1][2][3]

Protection TypeSpecific RecommendationsData/Specifications
Eye and Face Protection Tightly fitting safety goggles and a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-resistant, impermeable gloves. Inspect gloves prior to use.Recommended Glove Materials: • Nitrile Rubber (NBR) • Neoprene
Body Protection A flame-retardant lab coat, and in cases of potential splashing, a chemical-resistant apron.---
Respiratory Protection Work in a certified chemical fume hood.[1] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2]

Operational Plan: Handling Procedures

This compound is moisture-sensitive and will react with water, potentially releasing toxic gases.[2] All handling should be performed in a controlled environment.

2.1. Preparation and Environment

  • Work Area: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[1]

  • Inert Atmosphere: Due to its moisture sensitivity, handle the compound under an inert atmosphere, such as dry nitrogen or argon.[4][5] This can be achieved using a glove box or Schlenk line techniques.

  • Glassware: All glassware must be thoroughly dried in an oven and cooled in a desiccator before use to remove any residual moisture.[4]

2.2. Dispensing and Weighing

  • Small Quantities: For transferring small liquid amounts, use a dry syringe or cannula under an inert atmosphere.[6]

  • Solid Transfers: If the compound is a solid, transfers should be performed quickly in a dry, inert atmosphere to minimize exposure to air.

  • Weighing: If possible, weigh the compound in a glove box. If weighing in the open, do so in a tared, sealed container, and perform the transfer within the fume hood.

Disposal Plan

Proper disposal is critical to neutralize the reactivity of the sulfonyl chloride and protect the environment.[1]

3.1. Quenching Unused Reagent

  • Prepare a Quenching Solution: In a flask appropriately sized for the amount of reagent to be quenched, prepare a dilute solution of a weak base, such as sodium bicarbonate, in a suitable solvent (e.g., acetone or THF). Place this flask in an ice bath to manage the exothermic reaction.[1]

  • Slow Addition: Slowly and carefully add the this compound to the cooled, stirred basic solution.[1] Never add the base to the sulfonyl chloride.

  • Neutralization: Monitor the pH to ensure the solution remains basic. Allow the mixture to stir until the reaction is complete.

  • Final Disposal: Once neutralized, the solution can be disposed of as hazardous waste in accordance with local regulations.[1]

3.2. Contaminated Materials

  • Spill Residues: In case of a spill, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[1] Do not use combustible materials such as paper towels or sawdust.

  • Waste Collection: Collect the absorbed material and any contaminated PPE into a sealed, labeled container for hazardous waste disposal.[1]

Experimental Workflow and Safety Diagram

The following diagram outlines the key decision points and procedural flow for safely handling and disposing of this compound.

start Start: Handling this compound prep Preparation: - Don appropriate PPE - Work in a chemical fume hood - Use dry glassware and inert atmosphere start->prep handle Handling and Dispensing: - Transfer under inert atmosphere - Use dry syringes/cannulas prep->handle reaction Chemical Reaction handle->reaction spill Spill? handle->spill disposal_decision Disposal Required? reaction->disposal_decision quench Quenching Procedure: 1. Prepare cold, dilute base solution 2. Slowly add sulfonyl chloride 3. Neutralize and verify pH disposal_decision->quench Yes end End of Procedure disposal_decision->end No waste_collection Collect Waste: - Quenched solution - Contaminated materials - Label as hazardous waste quench->waste_collection waste_collection->end spill->disposal_decision No spill_cleanup Spill Cleanup: 1. Evacuate and ventilate 2. Absorb with inert material (sand) 3. Collect in a sealed container spill->spill_cleanup Yes spill_cleanup->waste_collection

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.